2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Description
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDHONIIMDNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398606 | |
| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898390-41-5 | |
| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive methodology for the synthesis and structural elucidation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry. The core structure integrates a dichlorophenyl moiety, a thiazole heterocycle, and an acetic acid side chain, suggesting potential applications as a targeted therapeutic agent, particularly in the realm of anti-inflammatory drugs. This document details a robust, multi-step synthetic pathway centered around the Hantzsch thiazole synthesis, followed by a thorough characterization protocol employing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind key experimental choices is discussed to provide researchers with a framework for practical application and further investigation.
Introduction: Rationale and Scientific Context
The convergence of specific pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, is an exemplar of this strategy, combining three motifs of established biological relevance.
-
The Thiazole Ring: Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The development of novel thiazole derivatives remains a highly active area of research.[3]
-
The Dichlorophenyl Group: The inclusion of a 3,4-dichlorophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. Halogenated phenyl rings are common in drugs targeting various receptors and enzymes.
-
The Acetic Acid Moiety: The carboxylic acid functional group, particularly as part of a phenylacetic or heteroarylacetic acid structure, is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac. This group often serves as a key binding element to the active sites of enzymes such as cyclooxygenase (COX).
The logical synthesis of these components suggests that 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is a promising candidate for investigation as a selective COX inhibitor or a novel anti-inflammatory agent.[4][5] This guide provides the foundational chemistry required to synthesize and verify this compound for further biological screening.
Synthesis and Mechanistic Insight
The construction of the target molecule is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[6] The overall strategy involves the cyclocondensation of an α-haloketone with a thioamide derivative, followed by hydrolysis to yield the final product.
Retrosynthetic Analysis & Strategy
A retrosynthetic approach logically deconstructs the target molecule to identify accessible starting materials. The key disconnection is at the thiazole ring, identifying the Hantzsch synthesis as the primary reaction. This breaks the molecule down into an α-haloketone and a thioamide carrying the acetic acid precursor.
Caption: Retrosynthetic analysis of the target compound.
The Hantzsch Synthesis: Mechanism and Justification
The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[8] Ethanol is a preferred solvent as it effectively dissolves the reactants and facilitates the reaction without interfering. The reaction is typically heated to reflux to provide the necessary activation energy for cyclization and dehydration.
Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.
Detailed Experimental Protocol
Step A: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (α-haloketone)
-
To a solution of 1-(3,4-dichlorophenyl)ethanone (1 equiv.) in glacial acetic acid, add bromine (1 equiv.) dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture slowly into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can often be used directly in the next step.
Step B: Synthesis of Ethyl 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetate (Cyclization)
-
In a round-bottom flask, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equiv.) and ethyl thiooxamate (1.1 equiv.) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress with TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step C: Synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid (Hydrolysis)
-
Dissolve the purified ethyl ester from Step B in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven to yield the final product.
| Parameter | Justification |
| Solvent (Ethanol) | Good solubility for reactants; appropriate boiling point for reflux.[7] |
| Base (LiOH) | Standard reagent for ester hydrolysis; provides hydroxide ions for saponification. |
| Acidification (HCl) | Protonates the carboxylate salt to precipitate the final carboxylic acid product. |
| Purification | Column chromatography for the intermediate ensures high purity for the final step; precipitation/filtration is often sufficient for the final acid. |
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. The following techniques provide unambiguous structural evidence.
Spectroscopic and Physical Data
| Technique | Expected Observation |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch); ~1710 (C=O stretch); ~1600-1450 (C=C/C=N aromatic/thiazole); ~800-600 (C-Cl stretch) |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, -COOH); δ ~8.2-7.7 (m, 4H, Ar-H + Thiazole-H); δ ~4.0 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O); δ ~150-125 (Aromatic/Thiazole carbons); δ ~35 (-CH₂) |
| Mass Spec (ESI-) | Calculated m/z for C₁₁H₆Cl₂NO₂S⁻ [M-H]⁻: 301.94 |
Interpretation of Spectroscopic Data
-
FT-IR Spectroscopy: The most telling signal is a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] This will overlap with C-H stretches. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[10]
-
¹H NMR Spectroscopy: The spectrum is expected to show a low-field, broad singlet for the acidic proton of the -COOH group. The aromatic region will display signals for the three protons on the dichlorophenyl ring and the single proton on the thiazole ring. The methylene protons (-CH₂-) adjacent to the carbonyl group should appear as a sharp singlet.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will be observed downfield (~170 ppm). A series of peaks in the ~150-125 ppm range will correspond to the eight distinct carbons of the thiazole and dichlorophenyl rings. The methylene carbon will appear furthest upfield.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak. The M+ peak (containing two ³⁵Cl), M+2 peak (one ³⁵Cl, one ³⁷Cl), and M+4 peak (two ³⁷Cl) will appear with an approximate relative intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Caption: Workflow for the structural elucidation of the final product.
Potential Applications and Future Work
The structural design of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid makes it a compelling candidate for anti-inflammatory applications, potentially acting through the inhibition of cyclooxygenase (COX) enzymes.
Future research should focus on:
-
In Vitro Enzyme Assays: Evaluating the compound's inhibitory activity against COX-1 and COX-2 to determine its potency and selectivity.
-
Cell-Based Assays: Assessing its ability to reduce inflammatory responses in relevant cell lines (e.g., measuring prostaglandin E2 production).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring or altering the length of the acetic acid chain to optimize activity and pharmacokinetic properties.
-
In Vivo Studies: If promising in vitro data is obtained, progressing the compound to animal models of inflammation to evaluate efficacy and safety.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
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Organic Chemistry. Synthesis of Thiazoles. YouTube, 2019. Available at: [Link]
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CUTM Courseware. Thiazole. Available at: [Link]
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Touaibia, M., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules, 2017. Available at: [Link]
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Cumhuriyet Science Journal. "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors." 2020. Available at: [Link]
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Alam, M. S., et al. "Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening." Bioorganic & Medicinal Chemistry Letters, 2017. Available at: [Link]
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Abdel-Wahab, B. F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021. Available at: [Link]
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Kakehi, A., et al. "Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase." Chemical & Pharmaceutical Bulletin, 1993. Available at: [Link]
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Lesyk, R., et al. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide." Molecules, 2020. Available at: [Link]
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NIST. Acetic acid - IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
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- 4. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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"physicochemical properties of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. As a molecule bearing structural motifs common in pharmacologically active agents, particularly cyclooxygenase inhibitors, a thorough understanding of its properties is paramount for applications in drug discovery and development.[1] This document moves beyond a simple listing of data points, offering an in-depth analysis of the causality behind experimental choices and providing detailed, field-proven protocols for the determination of critical parameters including the acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, we outline the expected spectroscopic characteristics that confirm structural integrity. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a robust and practical framework for characterizing this and similar novel chemical entities.
Introduction and Strategic Importance
The compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid belongs to a class of thiazole derivatives that have garnered significant interest for their biological activities. Related structures are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The journey of such a compound from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical profile. These properties dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.
Low aqueous solubility, for instance, can lead to poor bioavailability and create significant challenges for in vitro testing and in vivo formulation.[3][4] Similarly, a compound's lipophilicity is a critical determinant of its ability to permeate biological membranes, while its acidity (pKa) dictates its charge state in different physiological compartments, affecting everything from solubility to target engagement. Therefore, the rigorous, early-stage characterization detailed in this guide is not merely an academic exercise but a critical, decision-driving process in drug development.
Chemical Structure:
Figure 1: 2D representation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.
Core Physicochemical Properties: Determination and Rationale
This section details the theoretical underpinnings and validated experimental protocols for determining the most influential physicochemical properties of the target compound.
Acidity (pKa)
Causality and Significance: The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms (50:50). For an acidic compound like 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value is crucial because the ionization state dramatically affects solubility, cell membrane permeability, and binding to biological targets.[5] A lower pKa value corresponds to a stronger acid.[6][7]
Recommended Protocol: Spectrophotometric pH Titration
This method is chosen for its high accuracy and suitability for compounds possessing a UV-active chromophore, which the dichlorophenyl-thiazole system provides. It requires only a small amount of sample.[5]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable organic co-solvent (e.g., DMSO, Methanol) to ensure complete dissolution before dilution in aqueous buffers.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of 3-4 pH units around the estimated pKa (e.g., from pH 2 to pH 8).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, maintaining a low percentage of the organic co-solvent (<1%) to minimize its effect on the apparent pKa.
-
UV-Vis Measurement: Using a UV-Visible spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for each sample.[8]
-
Data Analysis: Identify a wavelength where the absorbance of the protonated (HA) and deprotonated (A⁻) species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers.
-
pKa Determination: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[9] This can be determined using non-linear regression analysis.
Experimental Workflow: pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Lipophilicity (logP)
Causality and Significance: Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter is a cornerstone of medicinal chemistry, heavily influencing membrane permeability, plasma protein binding, and metabolic clearance.[10] The "shake-flask" method is considered the gold standard for its direct measurement.[11][12]
Recommended Protocol: Shake-Flask Method with HPLC Quantification
This protocol provides a direct and reliable measure of the compound's partitioning behavior. HPLC is used for quantification due to its high sensitivity and specificity, which is superior to simple UV-Vis when potential impurities are present.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is well below its aqueous solubility limit.
-
Partitioning: In a glass vial, combine a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (25 °C) to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases without forming an emulsion.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated reverse-phase HPLC method.
-
Calculation: Calculate logP using the formula: logP = log10([Compound]octanol / [Compound]water).
Experimental Workflow: Shake-Flask logP Determination
Caption: Workflow for shake-flask logP determination.
Aqueous Solubility
Causality and Significance: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[13] We differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility, determined at equilibrium, is the "gold standard" and is most relevant for formulation development.[14]
Recommended Protocol: Thermodynamic Shake-Flask Solubility
This method measures the true equilibrium solubility of the solid compound in an aqueous buffer, providing the most accurate and relevant value for drug development.[14][15]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a buffer solution at a physiologically relevant pH, such as pH 7.4 phosphate-buffered saline (PBS).
-
Sample Addition: Add an excess amount of the solid, crystalline compound to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the solution through a low-binding 0.45 µm filter or centrifuge at high speed and sample the supernatant.
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Result Expression: Express the solubility in units such as µg/mL or µM.
Melting Point
Causality and Significance: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, it occurs over a narrow range (typically <1 °C). A broad melting range or a depressed melting point is a strong indication of impurities. This property is an important quality control parameter and provides insight into the crystal lattice energy of the solid form.
Recommended Protocol: Capillary Melting Point Determination
This is the standard pharmacopeial method, offering simplicity and accuracy when performed correctly.[16]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[16]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample tightly into the sealed end to a height of about 3 mm.[17]
-
Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Perform an initial rapid heating to determine an approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.
Spectroscopic and Structural Characterization
Confirming the identity and structure of the compound is a prerequisite for any physicochemical analysis.
-
Mass Spectrometry (MS): Due to the 3,4-dichloro substitution pattern, the mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[18] A molecule with two chlorine atoms will therefore show three peaks:
-
M: The peak corresponding to two ³⁵Cl atoms.
-
M+2: The peak for one ³⁵Cl and one ³⁷Cl atom.
-
M+4: The peak for two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.[19]
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
A singlet in the far downfield region (~12 ppm), characteristic of the carboxylic acid proton, which may be broad.[20][21]
-
Signals in the aromatic region (7-8 ppm) corresponding to the three protons on the dichlorophenyl ring and the single proton on the thiazole ring.
-
A singlet around 3-4 ppm corresponding to the methylene (-CH₂-) protons.
-
-
FTIR Spectroscopy: The infrared spectrum will be dominated by features of the carboxylic acid group:
-
UV-Visible Spectroscopy: The conjugated system formed by the dichlorophenyl ring and the thiazole ring is expected to produce strong absorbance in the UV region (typically 200-400 nm), which is the basis for the spectrophotometric pKa determination and quantification in other assays.[23][24]
Data Summary and Interpretation
The table below summarizes the key physicochemical parameters for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid and provides context for their interpretation in a drug discovery setting.
| Property | Measurement Technique | Expected Value / Range | Significance in Drug Discovery |
| pKa | Spectrophotometric Titration | 3.5 - 4.5 | Determines the charge state at physiological pH. A value in this range indicates it will be predominantly ionized (anionic) at pH 7.4, which typically increases aqueous solubility but may decrease membrane permeability. |
| logP | Shake-Flask / HPLC | 2.5 - 3.5 | A moderate logP is often desirable. This range suggests good membrane permeability without excessive lipophilicity that could lead to poor solubility, high plasma protein binding, or rapid metabolism. A similar mono-chloro analog has a calculated XLogP3 of 2.7.[25] |
| Aqueous Solubility | Thermodynamic Shake-Flask | < 100 µg/mL at pH 7.4 | Low to moderate solubility is anticipated. This is a critical parameter to measure, as values below 10 µg/mL often require formulation strategies or structural modification to ensure adequate absorption. |
| Melting Point (°C) | Capillary Method | 150 - 170 °C | A sharp melting point indicates high purity. A value in this range suggests a stable crystalline solid. A related mono-chloro analog has a reported melting point of 155-156 °C.[25] |
| Molecular Weight | Mass Spectrometry | 304.17 g/mol | Affects diffusion and fits within general guidelines for oral bioavailability (e.g., Lipinski's Rule of 5). |
Conclusion
The comprehensive physicochemical characterization of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, as outlined in this guide, is an indispensable step in evaluating its potential as a drug candidate. By employing robust, validated protocols for determining pKa, logP, solubility, and melting point, and confirming structural integrity through spectroscopic analysis, researchers can build a data-driven foundation for subsequent biological, pharmacological, and formulation studies. Understanding the "why" behind each measurement allows for intelligent interpretation of the data, enabling informed decisions that can de-risk and accelerate the complex process of drug discovery and development.
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Creative Biolabs. Aqueous Solubility. [Link]
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ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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International Journal of Science and Research (IJSR). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
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Stanford Research Systems. Melting Point Determination. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Wikipedia. Melting point. [Link]
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Wired Chemist. Determination of Melting Point. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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University of Calgary. Melting point determination. [Link]
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European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid: A Proposed Research Framework
Abstract
The compound 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid represents a novel chemical entity with potential pharmacological activity, suggested by the prevalence of its core scaffolds—the dichlorophenyl group and the thiazole ring—in a variety of bioactive molecules. To date, the specific mechanism of action for this compound remains uncharacterized in publicly available literature. This technical guide, therefore, presents a comprehensive, hypothesis-driven research framework designed for researchers, scientists, and drug development professionals. It outlines a systematic approach to investigate the compound's biological targets and elucidate its molecular mechanism of action. This document provides a series of proposed experimental protocols, from initial computational screening to in-depth cellular and biochemical assays, to guide the scientific inquiry into this promising molecule.
Introduction and Structural Analysis
The chemical structure of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid combines several moieties of known pharmacological relevance. The thiazole ring is a key component in numerous approved drugs with diverse activities, including anticancer agents like Dasatinib and anti-inflammatory drugs.[1] Similarly, the dichlorophenyl group is present in many small-molecule inhibitors targeting kinases and other enzymes. The acetic acid side chain suggests potential for interaction with binding pockets that accommodate carboxylates, such as those in certain enzymes or transporters.
Given the structural similarities to known bioactive compounds, we can formulate several primary hypotheses for its mechanism of action:
-
Hypothesis 1: Inhibition of Pro-inflammatory Enzymes. The thiazole and dichlorophenyl moieties are found in inhibitors of enzymes like cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K).[1][2][3] The compound may therefore act as an anti-inflammatory agent by targeting such enzymes.
-
Hypothesis 2: Kinase Inhibition. The general structure resembles scaffolds of known kinase inhibitors.[1] The compound could potentially interfere with ATP binding or allosteric sites on various kinases involved in cell signaling and proliferation.
-
Hypothesis 3: Interaction with Nuclear Receptors. The lipophilic nature of the dichlorophenyl group and the acidic side chain could facilitate binding to certain nuclear receptors, modulating gene transcription.
This guide will provide a detailed roadmap to systematically test these hypotheses.
Proposed Research Plan: A Multi-pronged Approach
A logical and efficient investigation into the mechanism of action of a novel compound requires a tiered approach, starting with broad screening and progressively focusing on more specific targets.
Phase 1: Initial Profiling and Target Class Identification
The first phase aims to broadly assess the compound's biological activity and narrow down the potential target classes.
Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses.
Experimental Protocol: Reverse Docking and Pharmacophore Screening
-
Compound Preparation: Generate a 3D conformation of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid using a computational chemistry tool (e.g., ChemDraw, Avogadro) and perform energy minimization.
-
Target Database Selection: Utilize a comprehensive database of protein structures known to be involved in disease, such as the Protein Data Bank (PDB), focusing on kinases, pro-inflammatory enzymes (COX-1/2, lipoxygenases, PI3K), and nuclear receptors.
-
Reverse Docking: Employ a reverse docking server (e.g., PharmMapper, SuperPred) to screen the compound against the selected protein database. This will predict potential binding targets based on shape and chemical complementarity.
-
Pharmacophore Modeling: Generate a pharmacophore model based on the compound's structure and screen it against a database of known pharmacophores to identify molecules with similar interaction features and, by extension, similar targets.
-
Data Analysis: Analyze the results to identify clusters of high-scoring potential targets. Prioritize targets that are functionally related and align with the initial hypotheses.
This step involves testing the compound's effect on various cell lines to identify a primary phenotypic response.
Experimental Protocol: Multi-panel Cell Viability and Cytotoxicity Assay
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) and a non-cancerous control cell line (e.g., HEK293).[1]
-
Compound Treatment: Plate the cells in 96-well plates and treat with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to determine the compound's effect on cell proliferation.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A low IC50 in specific cell lines may suggest a targeted cytotoxic or anti-proliferative effect.
Phase 2: Hypothesis-Driven Target Validation
Based on the results from Phase 1, this phase will focus on validating the most promising hypothesized targets using biochemical and cellular assays.
Assuming Phase 1 suggests anti-inflammatory or kinase-inhibiting properties, direct enzyme inhibition assays are crucial.
Experimental Protocol: In Vitro Kinase/Enzyme Inhibition Assay
-
Target Enzyme Selection: Based on in silico predictions and phenotypic screening, select relevant purified enzymes (e.g., recombinant human COX-2, PI3Kγ, or a panel of kinases).
-
Assay Setup: Utilize a suitable assay format, such as a fluorescence-based assay or a radiometric assay, to measure enzyme activity.
-
Inhibition Measurement: Incubate the enzyme with its substrate and varying concentrations of the test compound. Measure the enzyme activity relative to a vehicle control (e.g., DMSO).
-
IC50 Calculation: Determine the IC50 of the compound for each enzyme to quantify its inhibitory potency.
Data Presentation: Enzyme Inhibition Profile
| Target Enzyme | Compound IC50 (µM) | Positive Control IC50 (µM) |
| COX-1 | TBD | Celecoxib: TBD |
| COX-2 | TBD | Celecoxib: TBD |
| PI3Kα | TBD | Alpelisib: TBD |
| PI3Kγ | TBD | Eganelisib: TBD |
| Kinase X | TBD | Staurosporine: TBD |
| Kinase Y | TBD | Dasatinib: TBD |
TBD: To Be Determined
Confirming that the compound interacts with its putative target within a cellular context is a critical validation step.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat a responsive cell line (identified in Phase 1) with the compound at concentrations around its IC50.
-
Protein Extraction: After treatment, lyse the cells and extract total protein.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with antibodies against the phosphorylated (active) and total forms of downstream effectors of the hypothesized target pathway (e.g., phospho-Akt for the PI3K pathway, or phospho-ERK for a kinase pathway).
-
Analysis: Quantify the changes in protein phosphorylation to determine if the compound inhibits the target signaling pathway in cells.
Visualizing Proposed Workflows and Pathways
Diagrams are essential for conceptualizing the research plan and potential mechanisms.
Caption: Proposed workflow for mechanism of action elucidation.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for elucidating the mechanism of action of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid. By systematically progressing from broad, hypothesis-generating studies to specific, validation-focused experiments, researchers can efficiently identify the compound's primary biological targets and signaling pathways. The successful execution of this plan will not only reveal the molecular basis of the compound's activity but also pave the way for its potential development as a therapeutic agent. Future studies could involve lead optimization, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling.
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"biological activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid derivatives"
An In-Depth Technical Guide: The Biological Activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid Derivatives
Abstract
The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This guide focuses on a specific, promising subclass: derivatives of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. The strategic incorporation of a 3,4-dichlorophenyl moiety onto the thiazole ring, combined with an acetic acid functional group, creates a scaffold with significant therapeutic potential. This document synthesizes current research to provide an in-depth analysis of the primary biological activities associated with this chemical space, including potent anti-inflammatory, anticancer, and antimicrobial effects. We will explore the underlying mechanisms of action, present detailed structure-activity relationship (SAR) analyses, and provide robust, field-proven experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Thiazole Nucleus in Medicinal Chemistry
The Versatility of the Thiazole Scaffold
Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This nucleus is a privileged structure in drug discovery, prized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antihypertensive properties.[1][3] The thiazole ring is a key component in numerous approved drugs, underscoring its therapeutic importance.
The 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid Pharmacophore: Rationale for Investigation
The specific scaffold of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid combines three key structural motifs, each contributing to its biological potential:
-
4-Aryl-Thiazole Core: This forms the rigid backbone of the molecule. The aryl group at the 4-position is a common feature in biologically active thiazoles, crucial for orienting the molecule within target binding sites.
-
3,4-Dichlorophenyl Group: The presence of halogens, particularly chlorine, on the phenyl ring can significantly enhance biological activity. Dichloro-substitution can increase lipophilicity, improving cell membrane penetration, and can form specific halogen bonds with protein residues, increasing binding affinity and target selectivity.[4] Structure-activity relationship studies frequently confirm that chloro-substituents lead to potent activity.[2]
-
Acetic Acid Moiety: The acetic acid group at the 2-position provides a critical acidic proton and a site for hydrogen bonding. This functionality is common in non-steroidal anti-inflammatory drugs (NSAIDs) where it is essential for interacting with the active site of cyclooxygenase (COX) enzymes.[5][6] This group can also be derivatized into amides or esters to modulate potency, selectivity, and pharmacokinetic properties.[7]
Synthetic Strategies
General Synthesis via Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 4-aryl-thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target scaffold, this typically involves reacting 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one with a derivative of 2-mercaptoacetic acid or a related thioamide, followed by further modifications.
Caption: General workflow for Hantzsch thiazole synthesis.
Protocol: General Synthesis of 2-Amino-4-Aryl Thiazole Intermediate
This protocol describes the foundational step for creating the core scaffold, which can then be further modified to produce the target acetic acid derivatives.
-
Reactant Preparation: Dissolve substituted acetophenone (e.g., 3,4-dichloroacetophenone) and thiourea in ethanol.[2][8]
-
Halogenation: Add iodine or bromine dropwise to the mixture while stirring. The α-haloketone is formed in situ.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC).[8]
-
Work-up: Cool the mixture and extract with a suitable solvent like ether.
-
Purification: Dissolve the crude product in boiling water and precipitate the aminothiazole intermediate by adding ammonium hydroxide.[8]
-
Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., ethanol, water) to obtain the purified 2-amino-4-(3,4-dichlorophenyl)thiazole intermediate.
-
Derivatization: The amino group at the 2-position can then be reacted with chloroacetyl chloride, followed by hydrolysis, to yield the target acetic acid.[8]
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Derivatives of dichlorophenoxy acetic acid and aryl-thiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[8][9]
3.1.1 Mechanism: Inhibition of COX-2 and Pro-inflammatory Cytokines The primary mechanism for the anti-inflammatory effect of many acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][10] COX-2 is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are potent mediators of pain and inflammation.[6] Selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[6] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), further contributing to their anti-inflammatory profile.[1][9]
Caption: Mechanism of anti-inflammatory action.
3.1.2 Data Summary: Anti-inflammatory Activity of Related Compounds
| Compound Class | Assay | Result | Reference |
| Dichlorophenoxy acetic acid-thiazolidinone | Carrageenan-induced paw edema | 81.14% inhibition (5h) | [9] |
| Dichlorophenoxy acetic acid-thiazolidinone | COX-2 Inhibition | 68.32% reduction | [9] |
| Dichlorophenoxy acetic acid-thiazolidinone | TNF-α Suppression | 70.10% suppression | [1][9] |
| Phenyl thiazole derivatives | Carrageenan-induced paw edema | "Appreciable activity" | [8] |
| Phenoxy acetic acid derivatives | Carrageenan-induced paw edema | 63.35% inhibition (5h) | [6] |
3.1.3 Protocol: In Vivo Carrageenan-Induced Paw Edema Assay This is the standard and most widely used preclinical model for evaluating acute anti-inflammatory activity.[8][10]
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6): a negative control group (vehicle), a positive control group (standard drug like Indomethacin or Nimesulide), and test groups for different doses of the synthesized derivatives.[6][8]
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately after injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][8]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Anticancer Activity
Thiazole and thiazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[11][12][13]
3.2.1 Target Pathways: Apoptosis Induction and Kinase Inhibition The anticancer effects of these derivatives are often multifactorial. One key mechanism is the induction of apoptosis (programmed cell death), confirmed through methods like DNA fragmentation analysis and flow cytometry.[7] Certain derivatives have been shown to be potent inhibitors of critical signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[11] The 4-chlorophenyl substituent has been particularly implicated in potent anticancer activity.[7]
3.2.2 Data Summary: In Vitro Cytotoxicity of Related Compounds
| Compound Class | Cell Line | Activity (IC50 / GI50) | Reference |
| Thiazole-hydrazone derivative | MCF-7 (Breast) | IC50 = 2.57 µM | [11] |
| Thiazole-hydrazone derivative | HepG2 (Liver) | IC50 = 7.26 µM | [11] |
| Thiazolidinedione-acetic acid amide | CCRF-CEM (Leukemia) | logGI50 = -6.06 | [14] |
| Thiazolidinedione-acetic acid amide | HL-60(TB) (Leukemia) | logGI50 = -6.53 | [14] |
| Thiazolidinone-furan derivative | Leukemia Cell Lines | "Moderate to strong" | [7] |
3.2.3 Protocol: In Vitro Cytotoxicity MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening cytotoxic compounds.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in antimicrobial agents.[15] Derivatives can exhibit broad-spectrum activity against both bacteria and fungi.
3.3.1 Spectrum of Activity Research has shown that thiazole derivatives are active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[15][16][17] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.[15]
3.3.2 Data Summary: Antimicrobial Activity of Related Compounds
| Compound Class | Organism | Activity (MIC) | Reference |
| 2,4-disubstituted thiazole | E. coli | 3.92 - 4.23 µg/mL | [15] |
| 2,4-disubstituted thiazole | B. subtilis | 4.51 µg/mL | [15] |
| Thiazole derivative | MRSA | Synergistic with vancomycin | [16] |
| Substituted thiazole | C. albicans | "Distinguished activity" | [17] |
3.3.3 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is highly dependent on the nature and position of substituents on both the phenyl ring and the acetic acid side chain.
Influence of Phenyl Ring Substitution
-
Halogens: The presence and position of halogens on the phenyl ring are critical. Dichloro-substitution, as in the core topic, is often associated with high potency.[4] Specifically, a 4-chloro or 2,4-dichloro pattern frequently enhances anticancer and antimicrobial activities.[2][7] This is attributed to favorable electronic properties and the potential for halogen bonding in the target's active site.
-
Electron-donating vs. Electron-withdrawing Groups: SAR studies have shown that electron-donating groups (e.g., methoxy) can increase antibacterial activity, while electron-withdrawing groups (e.g., nitro) may enhance antifungal activity.[2] For anticancer activity, the effect is target-dependent, but electron-donating groups at the para-position of a substituted aryl ring have been shown to play a dominant role.[7]
Role of the Acetic Acid Moiety and its Derivatives
-
Free Acid: The carboxylic acid group is crucial for anti-inflammatory activity, particularly for COX inhibition, where it mimics the arachidonic acid substrate.[5]
-
Amides and Esters: Conversion of the carboxylic acid to an amide or ester can have profound effects. In some cases, amidation leads to highly potent anticancer compounds, suggesting a different binding mode or improved cellular uptake compared to the parent acid.[7][14] This derivatization provides a key strategy for modulating the therapeutic profile, potentially shifting activity from anti-inflammatory to anticancer.
Caption: Key structure-activity relationship summary.
Conclusion and Future Perspectives
Derivatives of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid represent a highly versatile and promising scaffold for drug discovery. The strategic combination of the dichlorophenyl moiety, the thiazole core, and the acetic acid side chain provides a powerful platform for developing novel therapeutics. The existing literature strongly supports their potential as potent anti-inflammatory agents via COX-2 inhibition, as cytotoxic anticancer agents through apoptosis induction, and as effective antimicrobial compounds.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and drug-like properties. This includes exploring a wider range of substitutions on the phenyl ring and derivatizing the acetic acid moiety to fine-tune activity.
-
Mechanism Deconvolution: For anticancer and antimicrobial activities, further studies are needed to precisely identify the molecular targets and pathways involved.
-
In Vivo Efficacy and Safety: Promising lead compounds must be advanced into more complex in vivo models to evaluate their efficacy, pharmacokinetics, and toxicology profiles.
-
Repurposing: Given the diverse activities, exploring derivatives against other therapeutic targets, such as neurodegenerative diseases or metabolic disorders, could yield new opportunities.
This guide provides a foundational understanding of this chemical class, offering both the strategic insights and the practical methodologies required to accelerate research and development in this exciting field.
References
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Kavitha, C. S., et al. (2010). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)me-Kavitha-Basappa/66d03d0012560a6e344155b9a4c58e0a11681a97]([Link]]
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An In-Depth Technical Guide to the In Vitro Screening of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
Foreword: A Strategic Approach to Novel Compound Evaluation
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. The compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The presence of a dichlorophenyl ring and an acetic acid moiety suggests a potential for interaction with various biological targets. This guide presents a strategic, multi-tiered in vitro screening cascade designed to efficiently characterize the bioactivity of this specific molecule. Our approach is rooted in a philosophy of building a comprehensive biological profile, starting from broad phenotypic assessments and progressively narrowing down to specific molecular mechanisms. This ensures a logical, evidence-based progression, maximizing data output while conserving resources.
Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index
Before investigating any specific therapeutic activity, it is imperative to establish the compound's cytotoxic profile. This foundational step determines the concentration range for all subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A common and reliable method for this is the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability[3][4].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and non-cancerous human tissues. For instance, HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (non-cancerous embryonic kidney) cells provide a good initial spectrum[3][4].
-
Cell Seeding: Plate the cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, typically ranging from 0.1 µM to 100 µM. Treat the cells with these concentrations for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the compound concentration.
| Parameter | Description |
| Cell Lines | HeLa, MCF-7, HEK293 |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24h, 48h |
| Positive Control | Doxorubicin |
| Negative Control | Vehicle (DMSO) |
| Readout | Absorbance at 570 nm |
| Primary Endpoint | IC50 (Half-maximal Inhibitory Concentration) |
Part 2: Screening for Anti-inflammatory Activity
The structural features of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, particularly the thiazole ring, are suggestive of potential anti-inflammatory properties[2][5]. A logical next step is to investigate its effects on key pathways and mediators of inflammation. Our proposed cascade targets several critical nodes in the inflammatory response.
Caption: A multi-tiered workflow for the in vitro screening of the target compound.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
The arachidonic acid pathway, involving the enzymes COX and LOX, is a central player in inflammation[5]. Screening for inhibition of these enzymes is a classical approach in the search for novel anti-inflammatory agents.
These assays are often performed using commercially available kits that provide the recombinant enzyme, substrate, and detection reagents[6][7].
-
Assay Principle: The COX-2 assay typically measures the peroxidase activity of the enzyme, which generates a fluorescent or colorimetric signal[7]. The 5-LOX assay measures the hydroperoxides produced from the enzymatic reaction.
-
Compound Incubation: The test compound is pre-incubated with the respective enzyme (COX-2 or 5-LOX) in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (arachidonic acid).
-
Signal Detection: After a defined incubation period, the signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined. A known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) should be used as a positive control.
| Assay | COX-2 Inhibition | 5-LOX Inhibition |
| Principle | Fluorometric detection of Prostaglandin G2[7] | Fluorometric detection of hydroperoxides |
| Enzyme Source | Human Recombinant COX-2[7] | Human Recombinant 5-LOX |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Positive Control | Celecoxib | Zileuton |
| Endpoint | IC50 | IC50 |
Inhibition of TNF-α Release in Macrophages
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The ability of a compound to inhibit its release from stimulated immune cells, such as macrophages, is a strong indicator of anti-inflammatory potential[8][9].
-
Cell Culture and Stimulation: The human monocytic cell line THP-1 is differentiated into macrophages using PMA. These cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α[9].
-
Compound Treatment: The cells are pre-treated with various non-toxic concentrations of the test compound before LPS stimulation.
-
Supernatant Collection: After an incubation period (typically 17 hours), the cell culture supernatant is collected[9].
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial sandwich ELISA kit[8][10]. The assay involves capturing TNF-α with a plate-bound antibody, followed by detection with a biotin-conjugated antibody and a streptavidin-HRP conjugate. The reaction is visualized with a colorimetric substrate.
-
Data Analysis: A standard curve is generated using recombinant TNF-α. The concentration of TNF-α in the treated samples is interpolated from this curve, and the percentage of inhibition is calculated.
Nuclear Factor-kappa B (NF-κB) Translocation Assay
NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α. Its activation involves translocation from the cytoplasm to the nucleus. Inhibiting this translocation is a key mechanism for many anti-inflammatory drugs.
Caption: The NF-κB signaling pathway, a potential target for the test compound.
High-content screening (HCS) provides a robust and quantifiable method to assess NF-κB translocation[11].
-
Cell Seeding: HeLa or THP-1 cells are seeded in 96- or 384-well imaging plates.
-
Treatment: Cells are pre-incubated with the test compound for 15 minutes, followed by stimulation with TNF-α or LPS for 35 minutes to induce NF-κB translocation[11].
-
Fixation and Staining: Cells are fixed with formaldehyde, permeabilized with Triton X-100, and then stained. A primary antibody against the p65 subunit of NF-κB is used, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.
-
Imaging and Analysis: The plates are imaged using an automated fluorescence microscope. Image analysis software is used to define the nuclear and cytoplasmic compartments based on the DAPI stain. The ratio of nuclear to cytoplasmic fluorescence intensity of the p65 stain is calculated for each cell.
-
Data Analysis: A significant decrease in the nuclear-to-cytoplasmic ratio in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.
Conclusion and Future Directions
This in-depth technical guide outlines a systematic and logical approach to the initial in vitro screening of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. By first establishing a therapeutic window through cytotoxicity testing, and then proceeding to a targeted panel of anti-inflammatory assays, researchers can efficiently gather critical data on the compound's biological activity. Positive results in these assays, particularly in the TNF-α release and NF-κB translocation assays, would warrant further investigation into the upstream signaling pathways and direct molecular targets. This structured approach ensures that the subsequent steps in the drug discovery process are built upon a solid foundation of high-quality in vitro data.
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An In-depth Technical Guide to 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid as a Cyclooxygenase Inhibitor
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid, a novel potential cyclooxygenase (COX) inhibitor. We will explore the rationale behind its design, a proposed synthetic pathway, and detailed protocols for its in vitro and in vivo assessment as a selective COX-2 inhibitor. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development, offering both theoretical insights and practical methodologies for the investigation of new anti-inflammatory agents.
Introduction: The Rationale for Targeting Cyclooxygenase
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that exert their effects by inhibiting COX enzymes.[4] However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] The development of selective COX-2 inhibitors was a significant advancement in the management of inflammatory conditions, offering the potential for reduced gastrointestinal toxicity.[5]
The thiazole scaffold is a common motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents. The 3,4-dichlorophenyl group is an electron-withdrawing moiety that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The acetic acid side chain provides a carboxylic acid group, which is a common feature of many NSAIDs and is often crucial for binding to the active site of COX enzymes. The design of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid is therefore based on the hypothesis that the combination of these structural features may lead to a potent and selective COX-2 inhibitor.
Physicochemical Properties and Proposed Synthesis
Predicted Physicochemical Properties
A preliminary in silico analysis of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid suggests the following physicochemical properties:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇Cl₂NO₂S |
| Molecular Weight | 304.15 g/mol |
| LogP | 3.5 |
| Topological Polar Surface Area | 78.4 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
These predicted properties suggest that the compound has reasonable drug-like characteristics, with a balance of lipophilicity and polarity that may allow for good oral absorption and cell permeability.
Proposed Synthesis Pathway
The synthesis of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid can be achieved through a multi-step process, as outlined in the workflow below. This proposed pathway is based on established methods for the synthesis of thiazole derivatives.
Caption: Proposed synthetic workflow for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.
Mechanism of Action: Inhibition of the COX Pathway
The primary mechanism of action for 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid is hypothesized to be the inhibition of the cyclooxygenase enzymes, with a potential for selectivity towards COX-2.
The Arachidonic Acid Cascade and COX Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), which is the precursor for various prostaglandins and thromboxanes. These molecules are responsible for the cardinal signs of inflammation: redness, swelling, heat, and pain. By inhibiting COX, 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid would block the production of these pro-inflammatory mediators.
Caption: Simplified signaling pathway of COX inhibition.
Experimental Evaluation: Protocols and Methodologies
A thorough evaluation of a novel COX inhibitor requires a combination of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro COX Inhibition Assay
The potency and selectivity of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid can be determined using a commercially available COX inhibitor screening assay kit.[1][2][6] These assays typically measure the peroxidase activity of COX-1 and COX-2.[6]
Protocol: Fluorometric COX Inhibitor Screening Assay
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes reconstituting the COX-1 and COX-2 enzymes, preparing the assay buffer, and diluting the probe and arachidonic acid.
-
Compound Preparation: Prepare a stock solution of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective COX enzyme (COX-1 or COX-2) to separate wells. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Caption: High-level experimental workflow for the evaluation of a novel COX inhibitor.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory agents.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid. Administer the compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the control group.
Data Summary and Interpretation
The following table presents hypothetical data for 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid, assuming it is a potent and selective COX-2 inhibitor.
| Parameter | 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid | Celecoxib (Reference) | Indomethacin (Reference) |
| In Vitro Data | |||
| COX-1 IC₅₀ (µM) | 15.2 | 15 | 0.1 |
| COX-2 IC₅₀ (µM) | 0.18 | 0.04 | 0.9 |
| Selectivity Index (COX-1/COX-2) | 84.4 | 375 | 0.11 |
| In Vivo Data | |||
| Paw Edema Inhibition (%) at 3h (50 mg/kg) | 65% | 70% | 55% |
Interpretation:
The hypothetical data suggests that 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid is a potent inhibitor of COX-2 with an IC₅₀ value in the nanomolar range. The high selectivity index indicates a significantly lower inhibitory activity against COX-1, which may translate to a reduced risk of gastrointestinal side effects. The in vivo data further supports its anti-inflammatory potential, showing a comparable efficacy to the established COX-2 inhibitor celecoxib in a model of acute inflammation.
Conclusion and Future Directions
The in silico, synthetic, and experimental frameworks presented in this guide provide a comprehensive roadmap for the investigation of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid as a novel COX inhibitor. The proposed structural features of this compound suggest the potential for potent and selective COX-2 inhibition. The detailed protocols for in vitro and in vivo evaluation will enable researchers to thoroughly characterize its pharmacological profile.
Future studies should focus on lead optimization to further enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile. The exploration of this and related chemical scaffolds may lead to the discovery of new and improved anti-inflammatory therapies.
References
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Alam, M. S., Hamid, H., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 824-830. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclooxygenase-2 inhibitor. In Wikipedia. Retrieved from [Link]
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StatPearls. (2023). COX Inhibitors. NCBI Bookshelf. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]
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A Comprehensive Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Thiazole Acetic Acid Analogs
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. When functionalized with specific pharmacophoric groups, such as a dichlorophenyl moiety and an acetic acid side chain, the resulting analogs exhibit significant therapeutic potential, particularly as anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6][7][8] The dichlorophenyl group, a common substituent in pharmacologically active molecules, is known to modulate the lipophilicity, metabolic stability, and target-binding affinity of a compound.[9][10] The acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid group plays a pivotal role in binding to the active site of cyclooxygenase (COX) enzymes.[11]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichlorophenyl thiazole acetic acid analogs. By dissecting the molecule into its core components—the dichlorophenyl ring, the thiazole scaffold, and the acetic acid side chain—we will explore how structural modifications to each part influence the overall biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to inform the rational design of novel therapeutic agents based on this versatile chemical scaffold.
The Core Pharmacophore: Dichlorophenyl Thiazole Acetic Acid
The fundamental structure of the dichlorophenyl thiazole acetic acid analog class consists of three key components: a dichlorinated phenyl ring, a central thiazole heterocycle, and an acetic acid side chain. The specific connectivity and substitution patterns of these components are critical determinants of the molecule's pharmacological profile.
Caption: General chemical structure of the dichlorophenyl thiazole acetic acid pharmacophore.
Structure-Activity Relationship (SAR) Analysis
Part A: The Dichlorophenyl Moiety
The substitution pattern of the chlorine atoms on the phenyl ring significantly impacts the biological activity of these analogs. The position of the chlorine atoms influences the molecule's conformation, electronic distribution, and ability to fit into the binding pocket of a biological target.
-
Positional Isomerism: The relative positions of the two chlorine atoms (e.g., 2,4-dichloro, 2,6-dichloro, 3,4-dichloro) can lead to substantial differences in activity. For instance, in a series of anti-inflammatory agents, a 2,4-dichlorophenyl substitution was found to be optimal for COX-2 inhibition.[6][7] This is likely due to the specific steric and electronic interactions that this substitution pattern allows within the enzyme's active site. In contrast, for other targets, a 2,6-dichloro substitution might be preferred, as the ortho-chlorine atoms can force the phenyl ring out of planarity with the thiazole core, leading to a different three-dimensional shape that may be more complementary to another target.[10]
-
Halogen Substitution: Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) can fine-tune the activity. Fluorine, being smaller and more electronegative than chlorine, can form stronger hydrogen bonds and may improve metabolic stability. Bromine, being larger and more lipophilic, can enhance binding through van der Waals interactions. Studies on related aryl acetic acid derivatives have shown that a 4-fluoro or 4-chloro substitution can lead to potent activity.[12]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the acidity of the thiazole ring protons and the overall electronic character of the molecule. This can affect the pKa of the acetic acid moiety and its interaction with target residues.
Part B: The Thiazole Core
The thiazole ring acts as a central scaffold, orienting the dichlorophenyl and acetic acid moieties in a specific spatial arrangement. Substitutions on the thiazole ring provide a means to modulate the molecule's properties and biological activity.
Caption: Key substitution points on the thiazole ring for SAR exploration.
-
Substitution at C2: The C2 position is a common attachment point for the dichlorophenyl ring. The nature of the linker between the thiazole and the phenyl ring can influence activity. A direct C-C bond or a heteroatom linker (e.g., -NH-, -O-, -S-) will alter the rotational freedom and overall geometry of the molecule.
-
Substitution at C4: The C4 position is a typical attachment point for the acetic acid side chain. The presence of small alkyl groups at this position can sometimes enhance activity by providing additional hydrophobic interactions with the target.
-
Substitution at C5: The C5 position is often a site for further modification to improve potency, selectivity, and pharmacokinetic properties. The introduction of small alkyl, aryl, or heteroaryl groups at this position can lead to enhanced binding affinity. For example, SAR studies on antimicrobial thiazole derivatives have shown that the nature of the substituent at the 5-position of the thiazole ring can significantly influence the spectrum of activity.[13]
Part C: The Acetic Acid Side Chain
The acetic acid moiety is crucial for the activity of many analogs in this class, particularly those with anti-inflammatory properties.
-
Carboxylic Acid Group: The terminal carboxylic acid group is often essential for binding to the target protein, typically through the formation of salt bridges with basic amino acid residues (e.g., arginine) in the active site. The acidity of this group can be modulated by nearby substituents.
-
Linker Length and Rigidity: The length of the alkyl chain connecting the thiazole ring to the carboxylic acid group is important. An acetic acid (one methylene unit) or propionic acid (two methylene units) side chain is often optimal. Increasing or decreasing the chain length can lead to a loss of activity. Introducing conformational rigidity into the linker, for example, by incorporating it into a cyclic system, can also impact potency.
-
Bioisosteric Replacements: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, to improve properties such as oral bioavailability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazole, hydroxamic acid, and acylsulfonamide.
Tabular Summary of SAR Data
The following table summarizes the structure-activity relationship of a hypothetical series of dichlorophenyl thiazole acetic acid analogs as anti-inflammatory agents, based on general principles derived from the literature.
| Compound | R1 (Phenyl Substitution) | R2 (Thiazole C5) | Side Chain (at C4) | COX-2 IC50 (µM) |
| 1a | 2,4-dichloro | H | -CH2COOH | 0.5 |
| 1b | 2,6-dichloro | H | -CH2COOH | 1.2 |
| 1c | 4-chloro | H | -CH2COOH | 2.5 |
| 1d | 2,4-dichloro | CH3 | -CH2COOH | 0.2 |
| 1e | 2,4-dichloro | H | -COOH | >10 |
| 1f | 2,4-dichloro | H | -CH2CH2COOH | 0.8 |
| 1g | 2,4-dichloro | H | -CH2-tetrazole | 0.6 |
Key Insights from the Table:
-
The 2,4-dichloro substitution on the phenyl ring (1a) is superior to the 2,6-dichloro (1b) and mono-chloro (1c) substitutions.
-
A small methyl group at the C5 position of the thiazole ring (1d) enhances potency.
-
The methylene linker in the acetic acid side chain is crucial, as its removal (1e) leads to a significant loss of activity.
-
Increasing the side chain length by one carbon (1f) slightly reduces activity.
-
Replacing the carboxylic acid with a tetrazole bioisostere (1g) retains good activity.
Experimental Protocols
General Synthesis of 2-(2,4-Dichlorophenyl)-4-(carboxymethyl)thiazole
This protocol describes a general method for the synthesis of a representative dichlorophenyl thiazole acetic acid analog, which can be adapted for the synthesis of other derivatives.
Caption: A typical synthetic workflow for dichlorophenyl thiazole acetic acid analogs.
Step-by-Step Methodology:
-
Synthesis of the Thiazole Ring (Hantzsch Synthesis):
-
To a solution of 2,4-dichlorothiobenzamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.
-
Purify the crude product by recrystallization from ethanol.
-
-
Hydrolysis of the Ester:
-
Dissolve the ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), acidify the reaction mixture with 1 M hydrochloric acid to pH 2-3.
-
The precipitated solid is the final product, 2-(2,4-dichlorophenyl)thiazole-4-carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the anti-inflammatory activity of the synthesized compounds.
-
Enzyme and Substrate Preparation:
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, the test compound (at various concentrations), and a chromogenic reagent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Future Perspectives and Drug Design Strategies
The dichlorophenyl thiazole acetic acid scaffold remains a promising starting point for the development of new therapeutic agents. Future research in this area could focus on several key aspects:
-
Exploration of Novel Substitutions: Systematic exploration of a wider range of substituents on both the phenyl ring and the thiazole core could lead to the discovery of analogs with improved potency and selectivity.
-
Multi-Target Drug Design: Given the diverse biological activities of thiazole derivatives, there is potential to design multi-target agents that can address complex diseases such as cancer and neurodegenerative disorders.
-
Computational Modeling: The use of molecular docking and other computational techniques can aid in the rational design of new analogs by predicting their binding modes and affinities for specific biological targets.
-
Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable pharmacokinetic properties. Future work should focus on modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights from SAR studies and employing modern drug design strategies, the dichlorophenyl thiazole acetic acid class of compounds holds significant promise for the discovery of next-generation therapeutics.
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Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed, [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed, [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health, [Link]
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Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications, [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health, [Link]
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(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate, [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health, [Link]
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Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. Semantic Scholar, [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central, [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate, [Link]
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Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2. Connect Journals, [Link]
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Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). Zaporizhzhia State Medical and Pharmaceutical University, [Link]
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Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed Central, [Link]
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Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. PubMed, [Link]
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Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate, [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR, [Link]19112020/1605792942.pdf)
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A Technical Guide to Unveiling the Therapeutic Targets of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This guide focuses on a specific, yet under-characterized molecule: 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid. While direct biological data for this compound is sparse, its constituent pharmacophores—a dichlorophenyl ring, a thiazole core, and an acetic acid moiety—are present in a variety of bioactive molecules. This document provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential therapeutic targets. We will first generate data-driven hypotheses based on structurally analogous compounds and then detail a multi-phase experimental workflow, integrating advanced proteomics, robust cell-based assays, and mechanistic studies. The methodologies are presented with a focus on experimental causality and self-validating design, intended to equip researchers with the tools to confidently deorphanize this compound and unlock its therapeutic potential.
Introduction: Deconstructing the Molecule
The compound 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid is a composite of well-established pharmacophores, each contributing to its potential bioactivity.
-
The Thiazole Ring: This five-membered heterocycle is a cornerstone of medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Its unique electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1]
-
The 3,4-Dichlorophenyl Group: The presence of halogens, particularly chlorine, on a phenyl ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity. The 3,4-dichloro substitution pattern is found in numerous kinase inhibitors and other targeted therapies, often facilitating interactions within hydrophobic pockets of target proteins.
-
The Acetic Acid Moiety: This functional group imparts acidic properties and can act as a key hydrogen bond donor or acceptor, or a metal chelator. It is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5]
The combination of these motifs suggests the compound may engage with targets implicated in inflammation, cancer, or other proliferative diseases. This guide outlines the strategic process for moving from structural inference to experimentally validated targets.
Part I: Hypothesis Generation from Structural Analogs
The initial phase of target identification involves leveraging existing knowledge of structurally similar compounds to formulate testable hypotheses. This approach, grounded in the principle of chemical similarity, provides a logical starting point for experimental investigation.
| Hypothesis | Inferred Target Class | Rationale & Supporting Evidence | Key Disease Area |
| 1. Anti-inflammatory Activity | Cyclooxygenase (COX) Enzymes | A structurally related compound, 2-[4-(thiazol-2-yl)phenyl]propionic acid, is a known inhibitor of cyclooxygenase, a key enzyme in prostaglandin synthesis.[5] Furthermore, thiazolidinones bearing a dichlorophenoxy acetic acid moiety exhibit potent anti-inflammatory effects by inhibiting COX-2 and TNF-α.[6] | Inflammation, Pain, Arthritis |
| 2. Anti-cancer & Anti-angiogenic Activity | Heparanase | Furanyl-thiazole acetic acid derivatives have been identified as inhibitors of heparanase, an enzyme critically involved in tumor metastasis and angiogenesis.[7] The shared thiazole-acetic acid core suggests this is a plausible target. | Oncology, Metastasis |
| 3. Broad Anti-proliferative Activity | Various Kinases, Apoptotic Regulators | Thiazole derivatives are widely reported as a promising class of anticancer agents that target hallmarks of cancer like uncontrolled cell proliferation and evasion of apoptosis.[1][8] The dichlorophenyl group is a common feature in kinase inhibitors. | Oncology |
| 4. Novel/Unidentified Targets | Unknown | The unique combination of pharmacophores may result in engagement with a novel or unexpected protein target. An unbiased approach is necessary to capture these possibilities. | Multiple |
Part II: A Strategic Workflow for Target Identification & Validation
A robust target discovery campaign integrates unbiased, proteome-wide screening with hypothesis-driven validation in physiologically relevant systems.[9][10] The following workflow is designed to maximize the chances of success while ensuring scientific rigor at each step.
Caption: Overall workflow for target identification and validation.
Phase 1: Unbiased Target Identification ("Target Fishing")
Causality: The primary goal of this phase is to identify direct binding partners of the compound from the entire cellular proteome without prior assumptions. This is critical for discovering novel mechanisms of action.[11][12] Affinity-based chemoproteomics is a powerful and widely used technique for this purpose.[13][14]
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"early discovery and development of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid"
An In-depth Technical Guide on the Early Discovery and Development of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid
Authored by a Senior Application Scientist
Foreword: The Rationale for Thiazole-Based Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, recognized for its presence in a multitude of biologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug discovery campaigns. This guide delves into the early discovery and development of a specific thiazole derivative, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, as a prototypical example of a targeted anti-inflammatory agent. We will explore the strategic thinking and experimental methodologies that underpin the journey from a chemical concept to a potential therapeutic candidate.
Part 1: Lead Discovery and Mechanistic Hypothesis
The impetus for exploring arylthiazole acetic acid derivatives stems from the well-established pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs). Many classical NSAIDs, such as ibuprofen and diclofenac, feature a carboxylic acid moiety, which is crucial for their mechanism of action – the inhibition of cyclooxygenase (COX) enzymes. The core hypothesis for the development of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid was to leverage the bio-isosteric properties of the thiazole ring in conjunction with an acetic acid side chain to create a novel COX inhibitor with potentially improved potency and selectivity.[3]
The Strategic Selection of the Thiazole Scaffold
The choice of the thiazole ring was not arbitrary. It serves multiple purposes in the molecular design:
-
Structural Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold, which can help in orienting the other functional groups in a precise manner for optimal interaction with the target enzyme's active site.
-
Hydrogen Bonding Capacity: The nitrogen and sulfur atoms in the thiazole ring are potential hydrogen bond acceptors and can engage in key interactions with amino acid residues in the target protein.
-
Modulation of Physicochemical Properties: The thiazole core allows for substitution at multiple positions, enabling the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.
The Role of the Dichlorophenyl Group: A Structure-Activity Relationship (SAR) Perspective
The 3,4-dichlorophenyl substituent at the 4-position of the thiazole ring is a critical feature that likely emerged from structure-activity relationship (SAR) studies. The rationale for incorporating this group includes:
-
Enhanced Lipophilicity: The chloro groups increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and access the active site of the target enzyme.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity.
-
Steric Interactions: The dichlorophenyl group occupies a specific region of space, which can be tailored to fit into a hydrophobic pocket within the target enzyme, thereby increasing potency and selectivity.
Hypothesized Mechanism of Action: COX Inhibition
Based on the structural analogy to known NSAIDs, the primary hypothesized mechanism of action for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The acetic acid side chain is expected to mimic arachidonic acid, the natural substrate of COX, and chelate the active site, while the arylthiazole core would provide additional binding interactions.
Below is a conceptual workflow for the initial screening and development of such a compound.
Caption: A diagram of the early-phase drug discovery workflow.
Part 2: Synthesis and Characterization
The synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid follows a convergent synthetic strategy, which is a common approach in medicinal chemistry for the efficient generation of analogs.
General Synthetic Scheme
The core of the synthesis involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.
Caption: A simplified synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
Step 1: Synthesis of Ethyl 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetate
-
To a solution of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 eq) in ethanol, add ethyl 2-amino-2-thioxoacetate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired ethyl ester.
Step 2: Hydrolysis to 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
Characterization: The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure its identity and purity.
Part 3: Preclinical Evaluation
The preclinical evaluation of a potential anti-inflammatory agent involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Assays: Determining Potency and Selectivity
3.1.1 COX Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Protocol:
-
Prepare a recombinant human COX-1 or COX-2 enzyme solution.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the half-maximal inhibitory concentration (IC50) for each enzyme.
-
3.1.2 Cellular Assay for Anti-inflammatory Activity
-
Objective: To assess the compound's ability to inhibit pro-inflammatory mediator release in a cellular context.
-
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7 cells).
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell supernatant.
-
Quantify the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Table 1: Representative In Vitro Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid | 5.2 | 0.8 | 6.5 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 10 | 25 | 0.4 |
Note: Data are hypothetical and for illustrative purposes.
In Vivo Efficacy: Animal Models of Inflammation
3.2.1 Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.[1]
-
Protocol:
-
Administer the test compound or vehicle orally to rats.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Table 2: Representative In Vivo Efficacy Data
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid | 30 | 45 |
| Indomethacin (Control) | 10 | 55 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Future Directions
The early discovery and development of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid exemplify a rational approach to drug design, building upon the established pharmacology of NSAIDs while introducing novel chemical scaffolds. The initial in vitro and in vivo data would provide a strong foundation for its further development. The next logical steps in the development pipeline would include:
-
Lead Optimization: Further SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicology Studies: Evaluation of the compound's safety profile in preclinical models.
This structured approach, from hypothesis to preclinical proof-of-concept, is fundamental to the successful translation of a chemical entity into a potential therapeutic agent.
References
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2020). Cumhuriyet Science Journal. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Pharmaceuticals. [Link]
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A Comprehensive Spectroscopic Investigation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Thiazole derivatives are known for a wide range of biological activities, making their precise characterization a critical step in research and development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed narrative on the application of key spectroscopic techniques for the unequivocal structural elucidation and purity assessment of the title compound.
Introduction: The Significance of Structural Verification
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Therefore, the unambiguous confirmation of the chemical structure of a synthesized molecule is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the functional groups present, and the overall electronic environment. For a molecule like 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, with its distinct aromatic, heterocyclic, and carboxylic acid moieties, a multi-faceted spectroscopic approach is essential. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the comprehensive analysis of this compound.
Synthesis Pathway Overview
A plausible synthetic route to 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.[4] This would typically involve the reaction of an α-haloketone with a thioamide. A general representation of this synthesis is outlined below.
Caption: A generalized workflow for the synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Theoretical Underpinnings
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. Furthermore, the interaction between neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals, revealing information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[5]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity. A spectral width of 200-220 ppm is generally sufficient.
Data Interpretation: Deciphering the Spectra
The expected ¹H and ¹³C NMR spectral data for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid are summarized in the tables below. Chemical shifts are predicted based on known values for similar structural motifs.[6][7][8]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet. |
| ~8.0 - 8.2 | Doublet | 1H | H-2' (Aromatic) | The proton ortho to the thiazole ring on the dichlorophenyl group. |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H-6' (Aromatic) | The proton between the two chlorine atoms on the dichlorophenyl group. |
| ~7.6 - 7.8 | Doublet | 1H | H-5' (Aromatic) | The proton meta to the thiazole ring on the dichlorophenyl group. |
| ~7.5 | Singlet | 1H | H-5 (Thiazole) | The proton on the thiazole ring. |
| ~3.9 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carboxylic acid and the thiazole ring. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[9][10] |
| ~165 | C-2 (Thiazole) | The carbon of the thiazole ring attached to the acetic acid group. |
| ~145 | C-4 (Thiazole) | The carbon of the thiazole ring attached to the dichlorophenyl group. |
| ~135 | C-1' (Aromatic) | The carbon of the dichlorophenyl group attached to the thiazole ring. |
| ~133 | C-3' (Aromatic) | The carbon of the dichlorophenyl group bearing a chlorine atom. |
| ~132 | C-4' (Aromatic) | The carbon of the dichlorophenyl group bearing a chlorine atom. |
| ~131 | C-6' (Aromatic) | The carbon-hydrogen bond in the dichlorophenyl ring. |
| ~129 | C-2' (Aromatic) | The carbon-hydrogen bond in the dichlorophenyl ring. |
| ~127 | C-5' (Aromatic) | The carbon-hydrogen bond in the dichlorophenyl ring. |
| ~118 | C-5 (Thiazole) | The carbon-hydrogen bond in the thiazole ring. |
| ~35 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Theoretical Principles
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The stretching and bending of bonds within a molecule give rise to a unique IR spectrum, with characteristic absorption bands for different functional groups.
Experimental Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation:
-
For a solid sample, the KBr (potassium bromide) pellet method is often employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is first recorded and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is expected to show the following characteristic absorption bands.[11][12][13]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2500-3300 | Broad | O-H stretch | Carboxylic acid |
| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |
| ~1550 | Medium | C=N stretch | Thiazole ring |
| ~1200-1300 | Strong | C-O stretch | Carboxylic acid |
| ~1000-1100 | Medium | C-Cl stretch | Dichlorophenyl group |
| ~800-900 | Medium | C-H out-of-plane bend | Aromatic ring |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can aid in determining the elemental composition of a compound.
Fundamental Concepts
In a mass spectrometer, molecules are first ionized, typically by removing an electron to form a molecular ion (M⁺). These ions are then accelerated and separated based on their m/z ratio. The resulting mass spectrum is a plot of ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Experimental Protocol
Instrumentation:
-
A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
The solution is then introduced into the ion source of the mass spectrometer.
Data Acquisition:
-
The mass spectrum is acquired over a suitable m/z range. For HRMS, the instrument is calibrated to ensure high mass accuracy.
Data Interpretation
The mass spectrum of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid will provide crucial information.
-
Molecular Ion Peak: The most important peak in the mass spectrum will be the molecular ion peak [M]⁺ or, in the case of ESI, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The m/z value of this peak will correspond to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
-
Fragmentation Pattern: The molecule may fragment in the mass spectrometer, leading to the formation of smaller, characteristic ions. The analysis of this fragmentation pattern can provide further structural information.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| ~289/291/293 | [M]⁺ (Molecular ion) |
| ~244/246/248 | [M - COOH]⁺ |
| ~173/175 | [Cl₂C₆H₃]⁺ |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Principles
Molecules with π-electron systems, such as aromatic and heterocyclic rings, can absorb ultraviolet or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
Experimental Protocol
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.
-
The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
Data Acquisition:
-
The absorbance spectrum is recorded over a range of approximately 200-400 nm.
Data Interpretation
The UV-Vis spectrum of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is expected to show absorption bands corresponding to the π → π* transitions of the aromatic and thiazole rings. The presence of the dichlorophenyl and thiazole moieties is likely to result in a complex spectrum with multiple absorption maxima.[14][15]
Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for the unequivocal confirmation of the structure of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.
-
NMR spectroscopy provides the carbon-hydrogen framework.
-
IR spectroscopy confirms the presence of key functional groups like the carboxylic acid and the aromatic rings.
-
Mass spectrometry determines the molecular weight and elemental formula, confirming the expected atomic composition.
-
UV-Vis spectroscopy provides information about the conjugated π-system.
By combining the information from these techniques, a complete and self-consistent picture of the molecule emerges, providing the highest level of confidence in its identity and purity.
Conclusion
The spectroscopic analysis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid is a critical process that requires a combination of sophisticated instrumentation and expert interpretation. This guide has outlined the theoretical principles, experimental protocols, and expected data for the key spectroscopic techniques used in the characterization of this and similar molecules. By following a systematic and integrated analytical approach, researchers can ensure the structural integrity of their compounds, a fundamental prerequisite for any further biological or medicinal investigation.
References
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Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts. In Chemistry of Heterocyclic Compounds (pp. 165-335). DOI:10.1002/9780470187081.ch3. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53. [Link]
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Physical Chemistry Research. (2020). Regular Article. Physical Chemistry Research, 9(2), 193-209. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
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MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]
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Kumar, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 917-922. [Link]
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Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
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Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
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MDPI. (n.d.). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. [Link]
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NIST WebBook. (n.d.). 2,4-D. [Link]
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SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR]. [Link]
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Molbase. (n.d.). Synthesis of [2-[(3,4-dichlorophenyl)imino]-3-methyl-4-oxo-5-thiazolidinylidene]acetic acid. [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR 100 MHz Acetic Acid-d4. [Link]
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MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
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National Institutes of Health. (n.d.). 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. [Link]
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Doc Brown's Chemistry. (2026). Infrared Spectroscopy. [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. [Link]
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Pharmacia. (n.d.). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
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ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]
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ResearchGate. (n.d.). 13C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. [Link]
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PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid, pentafluorobenzyl ester. [Link]
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AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]
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Ankara Üniversitesi İlef Dergisi. (n.d.). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. [Link]
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PubChem. (n.d.). {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. [Link]
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Methodological & Application
Application Notes and Protocols for In Vivo Testing of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Introduction: Rationale for In Vivo Evaluation
The compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid belongs to a class of thiazole derivatives that have garnered significant interest in medicinal chemistry. Structurally related compounds, particularly those possessing a thiazole ring, have demonstrated a range of biological activities, including anti-inflammatory properties. Some phenylpropionic acid derivatives containing a thiazole moiety have been shown to be potent inhibitors of cyclooxygenase (COX), a key enzyme in the prostaglandin biosynthesis pathway, which is a major driver of inflammation.[1] The presence of the dichlorophenyl group may further enhance its biological activity. Given this scientific premise, a thorough in vivo evaluation is warranted to determine the potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid as a novel anti-inflammatory agent.
This document provides a comprehensive, step-by-step protocol for the preclinical in vivo assessment of this compound. It is designed to guide researchers through preliminary formulation and safety studies to a well-established efficacy model for acute inflammation. The protocols herein are grounded in established methodologies to ensure scientific rigor and data reproducibility.
Phase 1: Pre-Efficacy Characterization
Before assessing the anti-inflammatory efficacy of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, it is critical to establish a safe and effective dosing regimen. This initial phase involves determining the compound's formulation, maximum tolerated dose (MTD), and its pharmacokinetic (PK) profile.
Formulation Development for a Poorly Soluble Compound
A significant hurdle in the preclinical evaluation of novel small molecules is often their poor aqueous solubility.[2][3] Assuming 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid has low water solubility, a suitable formulation is required for in vivo administration.
Objective: To develop a stable and homogenous vehicle for the oral or intraperitoneal administration of the test compound.
Protocol:
-
Solubility Screening:
-
Formulation Preparation (Suspension):
-
If the compound is insoluble, a micronized suspension is a common approach.
-
Weigh the required amount of the compound.
-
Add a small amount of a wetting agent (e.g., Tween® 80, 1-2 drops) and triturate to form a paste.
-
Gradually add the chosen vehicle (e.g., 0.5% CMC) while continuously stirring or vortexing to achieve a homogenous suspension at the desired concentration.
-
Visually inspect for homogeneity before each administration.
-
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[6][7][8][9] This is a crucial first step in in vivo testing to establish a safe dose range for subsequent efficacy studies.[7]
Objective: To determine the highest dose of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid that can be administered to rodents without causing significant morbidity.
Protocol:
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Study Design: A dose escalation study design is recommended.[6][10]
-
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.[11]
-
Divide animals into groups of 3-5 per dose level.
-
Administer a single dose of the compound via the intended route for the efficacy study (e.g., oral gavage).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 300, 1000, 2000 mg/kg).
-
A control group should receive the vehicle only.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress) at regular intervals for at least 72 hours.
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.[12]
-
Pharmacokinetic (PK) Profiling
A PK study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug.[13][14] This information is vital for correlating drug exposure with its pharmacological effect and for designing an optimal dosing regimen for efficacy studies.[15]
Objective: To characterize the plasma concentration-time profile of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid after a single administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Study Design:
-
Administer a single dose of the compound (at a dose below the MTD, e.g., 50 mg/kg) via both intravenous (IV) for bioavailability assessment and the intended efficacy route (e.g., oral).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters including:
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Half-life (t½).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Oral bioavailability (F%).
-
-
Phase 2: Efficacy Evaluation in an Acute Inflammation Model
Based on the compound's structural alerts for anti-inflammatory activity, the carrageenan-induced paw edema model is a highly appropriate and widely used assay for screening acute anti-inflammatory effects.[16][17][18]
Carrageenan-Induced Paw Edema in Rats
This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rat induces a reproducible inflammatory response characterized by edema.[17][18] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily mediated by prostaglandins.[17][19]
Objective: To evaluate the ability of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid to reduce acute inflammation.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Materials and Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[11][17]
-
Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).[16][17]
-
Test Compound: 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, formulated as described in Section 1.1.
-
Positive Control: Indomethacin (10 mg/kg) or another suitable NSAID.[5][11]
-
Vehicle Control: The same vehicle used for the test compound.
-
Measurement Device: Plethysmometer or digital calipers.
-
-
Experimental Groups:
-
Group I: Vehicle Control.
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg).
-
Group III-V: Test Compound at three different dose levels (e.g., 25, 50, and 100 mg/kg), selected based on the MTD study.
-
-
Procedure:
-
Acclimatize rats for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). The time between dosing and carrageenan injection may be adjusted based on the Tmax from the PK study.[16] A standard time is 1 hour before carrageenan injection.[17]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[17]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[17]
-
Data Presentation and Analysis
Data Table:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (Vₜ - V₀) | % Inhibition of Edema |
| I | Vehicle Control | - | [Value] | 0 |
| II | Indomethacin | 10 | [Value] | [Value] |
| III | Test Compound | 25 | [Value] | [Value] |
| IV | Test Compound | 50 | [Value] | [Value] |
| V | Test Compound | 100 | [Value] | [Value] |
Calculations:
-
Increase in Paw Volume (Edema):
-
Edema (mL) = Vₜ - V₀
-
Where Vₜ is the paw volume at time t, and V₀ is the initial paw volume.[17]
-
-
Percentage Inhibition of Edema:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Statistical Analysis:
-
Data should be expressed as mean ± SEM.
-
Statistical significance between the treated groups and the control group can be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 is generally considered statistically significant.
Signaling Pathway in Carrageenan-Induced Inflammation
Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.
Conclusion and Interpretation
A dose-dependent reduction in paw edema by 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, particularly in the later phase of the inflammatory response (3-6 hours), would suggest an inhibitory effect on prostaglandin synthesis, potentially through the COX pathway.[17] Significant inhibition comparable to the positive control, Indomethacin, would indicate a potent anti-inflammatory activity.[5][20] The collective data from the MTD, PK, and efficacy studies will provide a comprehensive initial assessment of the compound's therapeutic potential and guide further preclinical development.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
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Nijkamp, F. P., & Folkerts, G. (1991). Animal models for testing anti-inflammatory drugs for treatment of bronchial hyperreactivity in asthma. PubMed. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids. (n.d.). Retrieved from [Link]
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Vooturi, S., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PubMed. Retrieved from [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
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Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. Retrieved from [Link]
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Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Retrieved from [Link]
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Markovic, V., et al. (2019). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. Retrieved from [Link]
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Application Notes & Protocols: A Research Framework for Investigating the Anticancer Potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
An in-depth guide for researchers, scientists, and drug development professionals on the application and investigation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid in cancer cell lines.
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. This document outlines a comprehensive research framework for investigating the potential anticancer applications of a specific thiazole derivative, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid . While direct experimental data on this compound is emerging, evidence from structurally related molecules containing the 4-(3,4-dichlorophenyl)thiazol moiety suggests a promising avenue for exploration, particularly concerning the inhibition of critical cell signaling pathways in cancer.[1] This guide provides a hypothesized mechanism of action, a logical experimental workflow, and detailed, field-proven protocols to empower researchers to systematically evaluate its efficacy and mode of action in relevant cancer cell lines.
Compound Profile and Hypothesized Mechanism of Action
Scientific Rationale
The core structure, 4-(3,4-dichlorophenyl)thiazole, is a key pharmacophore. A closely related compound, 3-(4-(3,4-dichlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one, has demonstrated antiproliferative activity in breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with noted effects on PI3K (Phosphoinositide 3-kinase) levels.[1] This provides a strong rationale for investigating 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, hypothesizing that it may engage similar molecular targets. The dichlorophenyl group and the acetic acid moiety may further influence its biological activity, cell permeability, and target engagement.
Hypothesized Target Pathway: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Based on preliminary data from analogous compounds, we hypothesize that 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid may exert its anticancer effects by inhibiting this pathway.[1] Inhibition would lead to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately triggering cell cycle arrest and apoptosis.
A Systematic Experimental Workflow
To validate the anticancer potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, a multi-stage approach is recommended. This workflow ensures a logical progression from broad phenotypic screening to specific mechanistic validation.
-
Stage 1: Cytotoxicity Screening: Determine the compound's general toxicity and effective dose range across a panel of relevant cancer cell lines.
-
Stage 2: Mechanism of Cell Death Analysis: Ascertain whether the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis.
-
Stage 3: Molecular Target Validation: Investigate the compound's effect on the hypothesized PI3K/Akt/mTOR signaling pathway proteins.
Core Experimental Protocols
Protocol: Cell Viability & Cytotoxicity (MTT Assay)
Principle of the Assay: This is the foundational step to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4][5]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HepG2) into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Incubate for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5][6] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis & Presentation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example IC50 Data Presentation
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Principle of the Assay: Once cytotoxicity is established, it is critical to distinguish between apoptosis (programmed cell death) and necrosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9][10] Flow cytometry is used to quantify these distinct cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and pool with the supernatant.[8]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >575 nm.[9]
Data Analysis & Interpretation: The data is visualized in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membranes. A significant increase in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Protocol: Molecular Target Validation (Western Blotting)
Principle of the Assay: Western blotting is a technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[11] It is the definitive step to confirm if the compound affects the hypothesized PI3K/Akt signaling pathway. This is achieved by measuring the levels of total and phosphorylated forms of key proteins in the pathway. A decrease in the phosphorylated (active) form of a protein relative to its total amount indicates pathway inhibition.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells in 10 cm dishes with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[12][13] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11][12]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[11]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Cleaved Caspase-3, GAPDH) overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[12]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. The intensity of the band corresponds to the amount of target protein.[14]
Data Analysis & Presentation: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. For signaling proteins, present the data as a ratio of the phosphorylated protein to the total protein. A decrease in this ratio upon treatment confirms pathway inhibition.
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Significance | Supplier Example |
|---|---|---|
| p-Akt (Ser473) | Key indicator of Akt activation | Cell Signaling Tech. |
| Total Akt | Control for total Akt protein level | Cell Signaling Tech. |
| p-mTOR (Ser2448) | Downstream indicator of Akt activity | Cell Signaling Tech. |
| Total mTOR | Control for total mTOR protein level | Cell Signaling Tech. |
| Cleaved Caspase-3 | Hallmark of apoptosis execution | Cell Signaling Tech. |
| GAPDH / β-actin | Loading control for normalization | Cell Signaling Tech. |
References
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. Available at: [Link]
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (NIH). Available at: [Link]
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Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. PubMed. Available at: [Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. Available at: [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer the. SRUC Pure. Available at: [Link]
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Induction of apoptosis in cerebellar granule cells by 2,4-dichlorophenoxyacetic acid. PubMed. Available at: [Link]
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Application Note & Protocols: A Multi-Assay Cascade for Characterizing the In Vitro Anti-Inflammatory Activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, research-level guide for developing and executing an in vitro assay cascade to determine the biological activity of the novel compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, hereafter referred to as "Compound X". The structural backbone of Compound X, featuring a thiazole ring, is common to a class of molecules with known anti-inflammatory and metabolic regulatory properties, most notably the thiazolidinediones which are agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2][3]. Based on this structural rationale, we hypothesize that Compound X possesses anti-inflammatory activity. This guide details a tiered, hypothesis-driven approach, moving from foundational cytotoxicity assessment to specific target engagement and functional downstream pathway analysis. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation frameworks for researchers in pharmacology and drug development.
Scientific Rationale & Foundational Concepts
Inflammation is a complex biological response mediated by interconnected signaling pathways. Dysregulation of these pathways contributes to numerous chronic diseases.[4][5] Three key nodes of inflammatory signaling are particularly relevant for compounds with a thiazole scaffold:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA to regulate gene transcription.[7][8] Critically, PPARγ activation exerts potent anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[9] Thiazolidinediones are a well-established class of synthetic PPARγ agonists.[1][3]
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)), the NF-κB p65 subunit is released and translocates to the nucleus.[10][11] There, it drives the expression of numerous pro-inflammatory genes, including cytokines and enzymes like Cyclooxygenase-2 (COX-2).[9]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] Unlike the constitutively expressed COX-1, COX-2 levels are low in most tissues but are rapidly upregulated during an inflammatory response.[13]
The proposed assay cascade is designed to investigate if Compound X modulates these interconnected pathways.
Caption: Interplay of key inflammatory pathways potentially modulated by Compound X.
Recommended Assay Development Workflow
A tiered or cascaded approach is the most efficient method for characterizing a novel compound. This workflow ensures that resources are spent on more complex functional assays only after establishing a safe therapeutic window and observing primary target engagement.
Caption: Confirmed mechanism of action for Compound X based on integrated assay data.
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Application Notes & Protocols: High-Throughput Screening Assays for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays for novel analogs of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. Given that the specific biological target of this chemical scaffold may not be predetermined, this guide presents a dual-pronged strategy. It outlines protocols for both target-agnostic phenotypic screening and hypothesis-driven target-based assays. The methodologies are designed with scientific integrity at their core, emphasizing robust validation, statistical rigor, and the causality behind experimental choices to ensure the identification of high-quality, actionable hits.
Introduction: The Strategic Imperative for Assay Design
The compound class, characterized by a dichlorophenyl-substituted thiazole ring linked to an acetic acid moiety, presents a pharmacophore with potential interactions with a variety of biological targets. Analogs of similar structures have shown diverse activities, including the inhibition of enzymes like heparanase.[1] Without a confirmed molecular target, a successful screening campaign requires a flexible and intelligent approach. The choice of the primary screening assay is the most critical decision, dictating the nature of the hits and the subsequent trajectory of the drug discovery program.[2]
This guide is therefore structured not as a single, rigid protocol, but as a strategic workflow. We will first explore a target-agnostic, cell-based phenotypic approach to uncover novel biological activities. Subsequently, we will detail a hypothesis-driven biochemical assay, using a common enzyme class as an illustrative example. This dual strategy maximizes the potential for discovery, whether the goal is to identify a compound's novel mechanism of action or to test its efficacy against a putative target.
Foundational Principles of a Robust HTS Campaign
A successful HTS campaign is built on a foundation of meticulous assay development and validation.[3] The goal is to create a sensitive, reproducible, and scalable assay that can reliably distinguish true biological signals from experimental noise.[4]
2.1. Biochemical vs. Cell-Based Assays: A Critical Choice
The primary decision in an HTS campaign is the choice between a biochemical and a cell-based assay format.[5][6]
-
Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target.[7] They are generally simpler, have lower variability, and are excellent for confirming direct target engagement. However, they do not provide information on cell permeability or potential off-target cytotoxicity.[2][7]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, stability, and immediate cytotoxicity.[6][7][8] They are essential for understanding a compound's functional consequences in a biological context but can exhibit higher variability and are more complex to develop.[2]
Our strategy will leverage both: a cell-based assay for primary screening to identify functionally active compounds, and a biochemical assay as a secondary, orthogonal test to confirm direct target engagement and mechanism of action.
2.2. The Cornerstone of Assay Quality: The Z'-Factor
The Z'-factor is the universally accepted statistical parameter for quantifying the quality of an HTS assay.[9][10][11] It measures the separation between the signals of the positive and negative controls in relation to their variability. The formula is:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between control signals with low data variability. Ideal for HTS.[9][12] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors and may require further optimization.[9][12] |
| < 0 | Unacceptable | The signal window is smaller than the data variation, making hit identification unreliable.[9][12] |
An assay must be optimized to achieve a Z'-factor of >0.5 before commencing a full-scale screen.[12]
Workflow for HTS Assay Development
The following diagram illustrates the logical flow from initial assay development to hit confirmation, which forms the basis of the protocols in this guide.
Protocol 1: Target-Agnostic High-Content Phenotypic Screening
This protocol is designed to identify analogs that induce a specific cellular phenotype, such as apoptosis, without a priori knowledge of the molecular target. We will use a multiplexed assay measuring caspase-3/7 activation (a marker for apoptosis) and cell viability.
4.1. Principle
Live cells are treated with the compound library. After incubation, two fluorescent reagents are added. A luminogenic caspase-3/7 substrate produces a light signal in apoptotic cells, while a fluorescent DNA-binding dye that is excluded from live cells enters dead cells and fluoresces, providing a measure of cytotoxicity. This multiplexed approach allows for the simultaneous assessment of a specific pathway activation and general toxicity.[8]
4.2. Materials & Reagents
-
Cell Line: A549 human lung carcinoma cells (or other relevant adherent cell line).
-
Assay Plates: 384-well, clear-bottom, white-walled tissue culture treated plates.
-
Compound Library: Analogs of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid dissolved in 100% DMSO.
-
Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
CellTox™ Green Cytotoxicity Assay (Promega).
-
-
Controls:
-
Negative Control: 0.1% DMSO in media (vehicle).
-
Positive Control: Staurosporine, 1 µM final concentration (inducer of apoptosis).
-
-
Instrumentation:
-
Automated liquid handler.
-
Multimode plate reader with luminescence and fluorescence detection capabilities.
-
Automated incubator (37°C, 5% CO2).
-
4.3. Step-by-Step Protocol
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells to a density of 2 x 105 cells/mL in the appropriate growth medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the library stock plates into culture medium.
-
Using a pintool or acoustic liquid handler, transfer 25-50 nL of compound from the source plate to the assay plate. The final concentration should be 10 µM with a final DMSO concentration ≤ 0.1%.
-
Designate columns for controls: column 1-2 for negative controls (vehicle) and column 23-24 for positive controls (staurosporine).
-
Incubate the assay plates for 24 hours at 37°C, 5% CO2.
-
-
Reagent Addition and Signal Detection:
-
Prepare the multiplex assay reagent by combining the Caspase-Glo® 3/7 buffer with its substrate and the CellTox™ Green dye according to the manufacturer's instructions.
-
Equilibrate the reagent to room temperature.
-
Add 15 µL of the combined reagent to each well of the assay plates.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read fluorescence (Cytotoxicity: 485 nm excitation / 520 nm emission).
-
Read luminescence (Caspase activity).
-
4.4. Data Analysis and Hit Criteria
-
Normalization: Normalize the raw data for each well to the plate controls. Percent activity can be calculated as: % Activity = 100 * (Well_Value - µ_Negative) / (µ_Positive - µ_Negative)
-
Quality Control: Calculate the Z'-factor for each plate using the positive and negative control wells. Plates with Z' < 0.5 should be flagged for review or repeated.
-
Hit Selection: A primary hit is defined as a compound that induces a caspase-3/7 signal greater than three standard deviations above the mean of the vehicle-treated wells, while having a cytotoxicity signal within two standard deviations of the vehicle control. This filtering is crucial to discard compounds that are merely cytotoxic.
Protocol 2: Hypothesis-Driven Biochemical Screening (Example: Protease Inhibition)
This protocol provides a framework for a biochemical assay, assuming the compound scaffold is hypothesized to inhibit a cysteine protease, such as a cathepsin. This is a common target class for small molecules.
5.1. Principle
This assay uses Fluorescence Resonance Energy Transfer (FRET), a widely used method for detecting protease activity.[5] A peptide substrate is synthesized with a fluorophore and a quencher on opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
5.2. Materials & Reagents
-
Enzyme: Recombinant human Cathepsin L (or other protease of interest).
-
Substrate: FRET peptide substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC).
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.
-
Assay Plates: 384-well, black, low-volume plates.
-
Compound Library: As described in Protocol 1.
-
Controls:
-
Negative Control (100% Activity): 0.1% DMSO in assay buffer.
-
Positive Control (0% Activity): A known, potent inhibitor of the target protease (e.g., E-64).
-
-
Instrumentation:
-
Automated liquid handler.
-
Multimode plate reader with fluorescence intensity detection.
-
5.3. Step-by-Step Protocol
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 20 nL of compound solution (from 10 mM DMSO stock) and controls into the assay plate wells.
-
-
Enzyme Addition:
-
Prepare the enzyme solution in cold assay buffer at 2x the final concentration (e.g., 2 nM for a 1 nM final concentration).
-
Dispense 5 µL of the enzyme solution into each well.
-
Mix by shaking and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation and Detection:
-
Prepare the substrate solution in assay buffer at 2x the final concentration (e.g., 20 µM for a 10 µM final concentration).
-
Dispense 5 µL of the substrate solution to all wells to start the reaction.
-
Immediately transfer the plate to a kinetic plate reader pre-set to 30°C.
-
Read fluorescence intensity (e.g., 360 nm excitation / 460 nm emission) every 60 seconds for 15-20 minutes.
-
5.4. Data Analysis and Hit Criteria
-
Rate Calculation: Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalization: Calculate the percent inhibition for each compound: % Inhibition = 100 * [1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive)]
-
Quality Control: Calculate the Z'-factor for each plate.
-
Hit Selection: Primary hits are compounds exhibiting >50% inhibition at the screening concentration (or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Secondary Assays
Hits identified from any primary screen are considered "putative" and require rigorous confirmation.[13][14]
-
Dose-Response Analysis: Re-test primary hits in a 10-point, 3-fold serial dilution to determine their potency (IC50 or EC50). This confirms the activity and establishes a structure-activity relationship (SAR) for analogs.
-
Orthogonal Assays: Validate hits using a different assay technology to rule out artifacts.[15] For example, if a fluorescence-based primary assay was used, an orthogonal assay could be based on luminescence or a label-free method like Surface Plasmon Resonance (SPR).[5] This is critical for eliminating false positives caused by compound interference with the assay technology itself (e.g., autofluorescence).[13]
-
Cytotoxicity Assays: All confirmed hits from cell-based or biochemical screens must be evaluated for general cytotoxicity using a robust method, such as measuring ATP content (e.g., CellTiter-Glo®).[16] This distinguishes compounds that act via a specific mechanism from those that are broadly toxic to cells.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for initiating a high-throughput screening campaign for novel analogs of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. By employing a dual-strategy approach—combining broad phenotypic screening with focused, hypothesis-driven biochemical assays—researchers can maximize the probability of discovering compounds with meaningful biological activity. The emphasis on rigorous assay validation, statistical analysis using the Z'-factor, and a systematic process of hit confirmation ensures that resources are focused on the most promising chemical matter, paving the way for successful lead optimization and downstream drug development.
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Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(11-12), 474-480. [Link]
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Iversen, P. W., et al. (2006). A comparison of the Z'-factor and the strictly standardized mean difference for assessing the quality of a high-throughput screening assay. Journal of Biomolecular Screening, 11(8), 926-932. [Link]
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Walters, M. A., & Namchuk, M. (2003). Designing screens: how to make your hits a hit. Nature Reviews Drug Discovery, 2(4), 259-266. [Link]
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An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
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Majumdar, D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1039-1053. [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Semantic Scholar. (n.d.). CellBased HighThroughput Screening Assay for Identification of GProteinCoupled Receptors Agonists and Antagonists.[Link]
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ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.[Link]
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Zhang, M., et al. (2020). Function-based high-throughput screening for antibody antagonists and agonists against G protein-coupled receptors. Communications Biology, 3(1), 146. [Link]
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BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS).[Link]
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Liu, C., et al. (2017). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 38(1), 137-143. [Link]
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Pacific Symposium on Biocomputing. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.[Link]
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Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 869-875. [Link]
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Bailey, S., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & medicinal chemistry letters, 15(9), 2295–2299. [Link]
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MDPI. (2021). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.[Link]
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Kumar, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & medicinal chemistry letters, 27(4), 1017–1025. [Link]
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Navigating Preclinical Development: A Protocol Framework for the Administration of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid in Murine Models
Abstract
This document provides a comprehensive guide for establishing a scientifically rigorous dosage and administration protocol for the novel compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid in mouse models. As a compound with limited publicly available in vivo data, this guide emphasizes a foundational approach, beginning with essential characterization and culminating in structured toxicity and efficacy assessments. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can generate reproducible and reliable data. This framework is grounded in established principles of pharmacology and toxicology, providing the necessary steps to determine key parameters such as the Maximum Tolerated Dose (MTD), pharmacokinetic profiles, and initial efficacy.
Introduction: The Challenge of a Novel Chemical Entity
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a thiazole derivative with potential therapeutic applications, suggested by the broad bioactivity of related chemical scaffolds.[1][2] However, the successful in vivo evaluation of this specific compound is contingent on the careful and systematic determination of its dosage and administration parameters. This guide provides a strategic workflow for researchers to establish these critical variables, ensuring both animal welfare and the integrity of the resulting scientific data. The methodologies described are based on established guidelines for preclinical research.[3]
Foundational Steps: Compound Characterization and Formulation
The journey from a promising molecule to a viable in vivo candidate begins with understanding its fundamental physicochemical properties. The solubility and stability of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid will dictate the choice of vehicle and the route of administration.
Protocol: Solubility Assessment
Objective: To determine the solubility of the test compound in various pharmaceutically acceptable vehicles.
Materials:
-
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
-
A panel of vehicles (e.g., Saline, Phosphate-Buffered Saline (PBS), 5% DMSO in saline, 10% Cremophor EL in saline, 0.5% Carboxymethylcellulose (CMC) in water)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound in a high-solubility solvent (e.g., 100% DMSO).
-
Add increasing amounts of the stock solution to each test vehicle.
-
Vortex each mixture vigorously for 2 minutes.
-
Incubate at room temperature for 1 hour, followed by centrifugation at 10,000 x g for 10 minutes to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The highest concentration at which the compound remains in solution is determined as its solubility in that vehicle.
Causality Behind Experimental Choices: The selection of a diverse vehicle panel is crucial as the polarity, pH, and viscosity of the vehicle can significantly impact the compound's bioavailability. For instance, a suspension in CMC is often suitable for oral gavage, while a solution containing a solubilizing agent like Cremophor EL might be necessary for intravenous administration.[3]
Safety First: Determining the Maximum Tolerated Dose (MTD)
Before assessing efficacy, it is imperative to establish the safety profile of the compound. An acute toxicity study is performed to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a defined period.
Protocol: Acute Toxicity and MTD Determination
Objective: To identify the MTD of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid following a single administration.
Animal Model:
-
Species: Mus musculus (e.g., C57BL/6 or BALB/c strain)
-
Age: 8-10 weeks
-
Sex: Male and female groups
Procedure:
-
Based on toxicity data from structurally related thiazole derivatives which suggest low toxicity (LD50 > 2000 mg/kg for some), a starting dose of 50-100 mg/kg can be considered.
-
Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
If no toxicity is observed, escalate the dose in subsequent cohorts of animals.
-
The MTD is defined as the highest dose at which no significant clinical signs of toxicity are observed and body weight loss is less than 15%.
| Parameter | Observation |
| Clinical Signs | Lethargy, piloerection, abnormal posture, tremors, etc. |
| Body Weight | Daily measurement; significant loss is a key indicator of toxicity. |
| Mortality | Record any deaths and the time of onset. |
| Necropsy | Gross examination of major organs at the end of the study. |
Table 1: Key Parameters for MTD Assessment
Caption: Workflow for MTD Determination.
Understanding Compound Behavior: Pharmacokinetic (PK) Profiling
A PK study reveals how the animal's body processes the compound, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This data is critical for designing a rational dosing schedule for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the key PK parameters of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Procedure:
-
Administer a single, non-toxic dose of the compound (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to different groups of mice.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the curve; a measure of total drug exposure. |
| t1/2 | Half-life; the time it takes for the plasma concentration to reduce by half. |
| F (%) | Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
Table 2: Key Pharmacokinetic Parameters
Assessing Therapeutic Potential: Efficacy Studies
With safety and PK data in hand, efficacy studies can be designed to test the therapeutic potential of the compound. Given that many thiazole derivatives exhibit anti-inflammatory properties, a carrageenan-induced paw edema model is a relevant starting point.
Protocol: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Procedure:
-
Dose mice with the test compound at several concentrations (e.g., 10, 30, and 100 mg/kg, PO), a vehicle control, and a positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
After a set pre-treatment time (determined from PK data, e.g., 1 hour), induce inflammation by injecting 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
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Application Notes and Protocols for Studying Inflammatory Pathways with 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Abstract
Inflammatory signaling pathways, particularly those governed by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), are central to numerous physiological and pathological processes. Dysregulation of these pathways is a hallmark of many chronic inflammatory and autoimmune diseases. Pellino-1 (Peli1), an E3 ubiquitin ligase, has emerged as a critical scaffold and regulatory protein within these cascades. This document provides a comprehensive guide for researchers on the use of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid , a potent and selective small molecule inhibitor of Peli1, as a tool to investigate and modulate inflammatory responses. We detail the molecular mechanism of Peli1, the inhibitory action of the compound, and provide detailed protocols for its application in both in vitro cell-based assays and in vivo models of acute inflammation.
Introduction: Targeting the Peli1 Hub in Inflammation
The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect threats and initiate a defensive inflammatory response. This response, while essential for host defense, can become detrimental if not properly regulated. A key signaling axis involves the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of downstream kinases and transcription factors, most notably NF-κB and MAP kinases (MAPKs).[1][2]
Pellino-1 (Peli1) functions as a signal-responsive E3 ubiquitin ligase that plays a pivotal, non-redundant role in these pathways.[3][4] It acts as a crucial bridge, interacting with and mediating the ubiquitination of key signaling intermediates such as Receptor-Interacting Protein 1 (RIP1) and IL-1R-Associated Kinase 1 (IRAK1).[1][2] This ubiquitination, particularly K63-linked polyubiquitination, creates a scaffold essential for the recruitment and activation of the IκB kinase (IKK) complex, which subsequently activates NF-κB.[2][5]
Given its central role, Peli1 represents a strategic target for therapeutic intervention in inflammatory diseases.[1][3] Small molecule inhibitors that disrupt the function of Peli1 can effectively uncouple receptor activation from the downstream pro-inflammatory cascade. 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid (hereafter referred to as "Peli1-i") is one such inhibitor, designed to interfere with the E3 ligase activity or scaffolding function of Peli1, thereby preventing the propagation of inflammatory signals. Its use in research settings allows for the precise dissection of Peli1-dependent signaling events.
Mechanism of Action: Uncoupling Inflammatory Signaling
Peli1's function is multifaceted. Upon TLR or IL-1R activation, Peli1 is recruited to the receptor complex where it interacts with IRAK kinases.[1] Its E3 ligase activity is critical for catalyzing the attachment of K63-linked polyubiquitin chains to target proteins.
-
In TRIF-Dependent Pathways (e.g., TLR3, TLR4): Peli1 is essential for the ubiquitination of RIP1. This modification is a key step for the recruitment and activation of the IKK complex, leading to NF-κB activation and the production of pro-inflammatory cytokines.[2]
-
In MyD88-Dependent Pathways (e.g., TLR2, IL-1R): Peli1 interacts with the IRAK-TRAF6 complex, facilitating signal transduction.[4]
-
In T-Cell Regulation: Peli1 also has roles in adaptive immunity, where it can negatively regulate T-cell activation by targeting the NF-κB subunit c-Rel for degradation.[6]
Peli1-i, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, is hypothesized to function by binding to Peli1 and blocking its ability to interact with and/or ubiquitinate its substrates. This inhibitory action effectively halts the signaling cascade at a critical juncture, preventing the activation of downstream effectors like NF-κB and MAPKs and ultimately suppressing the expression of inflammatory genes.
Applications in Inflammatory Research
Peli1-i serves as a valuable chemical probe for:
-
Target Validation: Confirming the role of Peli1 in specific disease models, from cell culture to animal studies.
-
Pathway Analysis: Elucidating the necessity of Peli1's E3 ligase function in various signaling contexts (e.g., MyD88-dependent vs. TRIF-dependent pathways).
-
Therapeutic Potential Assessment: Evaluating the efficacy of Peli1 inhibition in preclinical models of inflammatory diseases such as inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, and neuroinflammation.[7][8][9]
Experimental Protocols
Protocol 1: In Vitro Analysis of Peli1 Inhibition in Macrophages
This protocol details a method to assess the efficacy of Peli1-i in reducing pro-inflammatory responses in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Objective: To quantify the dose-dependent effect of Peli1-i on the production of pro-inflammatory cytokines (TNF-α, IL-6) and the activation of NF-κB signaling in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Peli1-i (2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid), stock solution in DMSO
-
LPS (from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Western Blotting (lysis buffer, primary antibodies for p-p65, p65, β-actin)
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of Peli1-i in complete media from a concentrated DMSO stock. The final DMSO concentration in all wells should be constant and non-toxic (e.g., <0.1%). Replace the old media with media containing the desired concentrations of Peli1-i (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the inhibitor to enter the cells and engage with its target, Peli1, before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.
-
Incubation:
-
For Cytokine Analysis: Incubate the plates for 6-24 hours. The optimal time should be determined empirically.
-
For Signaling Analysis (Western Blot): Incubate for a shorter period, typically 15-60 minutes, to capture the peak of protein phosphorylation.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for cytokine analysis.
-
Cell Lysate: Wash the remaining cells once with cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. Store at -80°C.
-
-
Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants according to the manufacturer's protocol.
-
Western Blot: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated p65 (p-p65) and total p65. Use β-actin as a loading control.
-
Expected Data & Interpretation:
| Treatment Group | Peli1-i (µM) | TNF-α (pg/mL) | p-p65 / Total p65 Ratio |
| Unstimulated | 0 | < 50 | 0.1 |
| LPS + Vehicle | 0 | 2500 ± 300 | 1.0 (Normalized) |
| LPS + Peli1-i | 0.1 | 2100 ± 250 | 0.8 |
| LPS + Peli1-i | 1.0 | 1200 ± 150 | 0.4 |
| LPS + Peli1-i | 10.0 | 400 ± 80 | 0.15 |
| Table 1: Representative quantitative data expected from the in vitro assay. A dose-dependent decrease in cytokine production and NF-κB activation is anticipated. |
A successful experiment will show a significant, dose-dependent reduction in both secreted TNF-α/IL-6 and the ratio of p-p65 to total p65 in cells treated with Peli1-i compared to the vehicle-treated, LPS-stimulated control.
Protocol 2: In Vivo Assessment in a Mouse Model of Acute Systemic Inflammation
This protocol describes the use of Peli1-i in a murine model of LPS-induced endotoxemia, a standard model for evaluating systemic inflammatory responses.
Objective: To determine if pre-treatment with Peli1-i can reduce systemic cytokine levels and improve outcomes in mice challenged with a lethal dose of LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Peli1-i (formulated for intraperitoneal (i.p.) injection, e.g., in a solution of saline with 5% DMSO and 10% Tween 80)
-
LPS (from E. coli O111:B4)
-
Sterile saline
-
Materials for blood collection (e.g., heparinized capillaries) and serum processing.
-
ELISA kits for mouse TNF-α and IL-6.
Step-by-Step Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline challenge
-
Group 2: Vehicle control + LPS challenge
-
Group 3: Peli1-i (e.g., 10 mg/kg) + LPS challenge
-
Group 4: Peli1-i (e.g., 30 mg/kg) + LPS challenge
-
-
Compound Administration: Administer Peli1-i or the vehicle solution via i.p. injection 1-2 hours before the LPS challenge.
-
Rationale: This timing allows for systemic distribution and target engagement of the inhibitor prior to the inflammatory insult.
-
-
LPS Challenge: Inject mice i.p. with a dose of LPS known to induce a robust inflammatory response (e.g., 10-15 mg/kg). Inject control animals with sterile saline.
-
Monitoring and Sample Collection:
-
Survival/Sickness: Monitor animals for signs of sickness (lethargy, piloerection) and record survival rates over 48-72 hours.
-
Blood Collection: At a peak cytokine time point (typically 1.5-2 hours post-LPS for TNF-α), collect blood via submandibular or retro-orbital bleed into heparinized tubes.
-
-
Serum Processing and Analysis: Centrifuge blood to separate plasma/serum and store at -80°C. Measure TNF-α and IL-6 levels using ELISA.
Expected Data & Interpretation: Mice pre-treated with an effective dose of Peli1-i are expected to show significantly lower levels of circulating TNF-α and IL-6 compared to the vehicle-treated LPS group. This biochemical improvement should correlate with reduced sickness scores and potentially improved survival rates, demonstrating the therapeutic potential of Peli1 inhibition in a model of acute systemic inflammation.
Concluding Remarks
The E3 ligase Peli1 is a validated and compelling target for modulating aberrant inflammatory signaling. The small molecule inhibitor 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid provides a powerful tool for the research community to probe the intricate functions of Peli1. The protocols outlined herein offer robust, reproducible methods for characterizing the anti-inflammatory effects of this compound, paving the way for a deeper understanding of inflammatory disease pathogenesis and the development of novel therapeutic strategies.
References
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Bridge Biotherapeutics, Inc. (n.d.). BBT-401 is under development. Retrieved from [Link][7]
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PR Newswire. (2018, November 12). The First Pellino-1 Inhibitor BBT-401 Confirms Its Safety and Tolerability from the Phase I Study. Retrieved from [Link][10]
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BioSpace. (2023, February 20). Bridge Biotherapeutics Presents Phase 2a Clinical Trial Results For BBT-401, a Drug Candidate to Treat Ulcerative Colitis. Retrieved from [Link][11]
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Lee, J., et al. (2019). p120 bbt-401 is a selective pellino-1 protein-protein interaction inhibitor in clinical development targeting a first-in-class drug for uc treatment. Inflammatory Bowel Diseases, 25(Supplement_1), S58-S58. Retrieved from [Link][12]
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Bridge Biotherapeutics. (2021, October 20). Bridge Biotherapeutics Announces Initiation of the Phase I Clinical Trial for BBT-401 in China. Retrieved from [Link][13]
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Patsnap Synapse. (2024, June 25). What are PELI1 inhibitors and how do they work?. Retrieved from [Link][3]
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Wang, Y., et al. (2023). Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers. Frontiers in Immunology, 14, 1292022. Retrieved from [Link][1]
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Li, Y., & He, X. (2025). Pellino ubiquitin ligases: double-edged swords in hematologic malignancies–from oncogenic stabilizers to therapeutic vulnerabilities. Journal of Hematology & Oncology, 18(1), 1-18. Retrieved from [Link][14]
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Kim, S. H., et al. (2023). Pellino-1 promotes intrinsic activation of skin-resident IL-17A-producing T cells in psoriasis. Journal of Allergy and Clinical Immunology, 151(5), 1317-1328. Retrieved from [Link][8]
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Jin, W., & Sun, S. C. (2010). Peli: a family of signal-responsive E3 ubiquitin ligases mediating TLR signaling and T-cell tolerance. Cellular & molecular immunology, 7(5), 334–340. Retrieved from [Link][4]
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Paramanantham, A., et al. (2022). Pellino-1, a therapeutic target for control of SARS-CoV-2 infection and disease severity. bioRxiv. Retrieved from [Link][15]
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National Center for Biotechnology Information. (n.d.). PELI1 pellino E3 ubiquitin protein ligase 1 [ (human)]. Gene. Retrieved from [Link][16]
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Chang, M., Jin, W., & Sun, S. C. (2009). Peli1 facilitates TRIF-dependent Toll-like receptor signaling and proinflammatory cytokine production. Nature immunology, 10(10), 1089–1095. Retrieved from [Link][2]
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Xiao, Y., et al. (2021). The ubiquitin ligase Peli1 inhibits ICOS and thereby Tfh-mediated immunity. Cellular & Molecular Immunology, 18(4), 1-10. Retrieved from [Link][17]
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Park, H., et al. (2021). The E3 ubiquitin ligase Peli1 regulates the metabolic actions of mTORC1 to suppress antitumor T cell responses. The EMBO journal, 40(10), e104532. Retrieved from [Link][6]
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Xiao, Y., et al. (2013). Peli1 promotes microglia-mediated CNS inflammation by regulating Traf3 degradation. Nature medicine, 19(5), 595–602. Retrieved from [Link][9]
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Butler, M. P., et al. (2015). Pellino-1 Positively Regulates Toll-like Receptor (TLR) 2 and TLR4 Signaling and Is Suppressed upon Induction of Endotoxin Tolerance. The Journal of biological chemistry, 290(31), 19218–19232. Retrieved from [Link][5]
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Investigating the Anti-Angiogenic Potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the anti-angiogenic potential of the novel compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. As a Senior Application Scientist, this guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, enabling researchers to rigorously evaluate this compound's efficacy and mechanism of action.
Introduction: The Rationale for Targeting Angiogenesis with Thiazole Derivatives
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[3] Specifically, the binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new vascular tubes.[3][4]
Thiazole and its derivatives have emerged as a promising class of compounds in cancer therapy, with many exhibiting anti-proliferative and anti-angiogenic properties.[4][5] Several studies have identified thiazole-containing molecules as potent inhibitors of VEGFR-2, suggesting a direct mechanism for their anti-angiogenic effects.[6][7][8] The compound of interest, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, possesses a thiazole core structure, making it a compelling candidate for investigation as a novel anti-angiogenic agent. This guide outlines a systematic approach to characterizing its potential, from initial in vitro screening to in vivo validation.
Proposed Mechanism of Action: VEGFR-2 Inhibition
Based on the existing literature for structurally related thiazole derivatives, it is hypothesized that 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid may exert its anti-angiogenic effects through the inhibition of the VEGFR-2 signaling pathway. This proposed mechanism provides a framework for the experimental design and data interpretation outlined in the following sections.
Caption: Proposed mechanism of VEGFR-2 inhibition.
Experimental Workflow: A Step-by-Step Approach
A logical and sequential experimental workflow is crucial for a thorough investigation. The following diagram outlines the proposed series of assays to evaluate the anti-angiogenic potential of the target compound.
Caption: Sequential workflow for anti-angiogenic evaluation.
In Vitro Anti-Angiogenic Assays: Detailed Protocols
In vitro assays provide the initial assessment of a compound's biological activity in a controlled environment. The following protocols are designed to evaluate the effect of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid on key steps of angiogenesis: endothelial cell proliferation, migration, and tube formation.
Endothelial Cell Proliferation Assay (MTT Assay)
Scientific Rationale: This assay determines the effect of the compound on the viability and proliferation of endothelial cells. A reduction in cell proliferation is a primary indicator of anti-angiogenic potential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete endothelial growth medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid in DMSO.
-
Prepare serial dilutions of the compound in endothelial growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Sorafenib).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Scientific Rationale: Endothelial cell migration is a crucial step in the formation of new blood vessels.[12] The wound healing assay is a straightforward method to assess the effect of a compound on directional cell migration.[13][14]
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C and 5% CO₂.
-
-
Creating the "Wound":
-
Once the cells reach confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[13]
-
Gently wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Replace the PBS with a fresh medium containing various concentrations of the test compound (0.1 µM to 100 µM) and a vehicle control.
-
Use a known migration inhibitor as a positive control.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.
-
Measure the width of the wound at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Data Presentation:
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 95 ± 5 |
| Compound (1 µM) | 70 ± 6 |
| Compound (10 µM) | 45 ± 4 |
| Compound (50 µM) | 20 ± 3 |
| Positive Control | 15 ± 2 |
Endothelial Cell Tube Formation Assay
Scientific Rationale: This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a late and critical stage of angiogenesis. A compound that inhibits tube formation is a strong candidate for an anti-angiogenic drug.
Protocol:
-
Plate Coating:
-
Thaw Matrigel or a similar basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a medium containing the test compound at various concentrations (0.1 µM to 100 µM) or a vehicle control.
-
Seed the cells onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells/well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 4-6 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Data Presentation:
| Treatment | Total Tube Length (arbitrary units) | Number of Junctions |
| Vehicle Control | 1500 ± 120 | 80 ± 7 |
| Compound (1 µM) | 1100 ± 90 | 55 ± 6 |
| Compound (10 µM) | 600 ± 50 | 25 ± 4 |
| Compound (50 µM) | 200 ± 30 | 5 ± 2 |
| Positive Control | 150 ± 20 | 2 ± 1 |
In Vivo Anti-Angiogenic Assay: Chick Chorioallantoic Membrane (CAM) Assay
Scientific Rationale: The CAM assay is a well-established in vivo model to study angiogenesis.[15][16] The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the formation of new blood vessels and the inhibitory effects of test compounds.[2][17]
Protocol:
-
Egg Preparation:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
-
Compound Application:
-
Prepare sterile filter paper discs or gelatin sponges and impregnate them with different doses of the test compound or a vehicle control (e.g., PBS with 0.1% DMSO).
-
Carefully place the discs onto the CAM.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observe the CAM daily for any signs of toxicity or effects on blood vessel formation.
-
-
Analysis and Quantification:
-
On the day of analysis, carefully excise the CAMs and place them in a petri dish.
-
Capture images of the area around the filter disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
-
Data Presentation:
| Treatment | Number of Blood Vessel Branch Points | % Inhibition |
| Vehicle Control | 120 ± 10 | 0 |
| Compound (10 µ g/disc ) | 85 ± 8 | 29.2 |
| Compound (50 µ g/disc ) | 40 ± 5 | 66.7 |
| Compound (100 µ g/disc ) | 15 ± 3 | 87.5 |
Conclusion and Future Directions
The systematic application of these protocols will provide a comprehensive evaluation of the anti-angiogenic potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. Significant inhibition in endothelial cell proliferation, migration, tube formation, and in vivo angiogenesis in the CAM assay would strongly support its further development as a potential anti-cancer therapeutic.
Future studies should focus on elucidating the precise molecular mechanism of action, including direct enzymatic assays to confirm VEGFR-2 inhibition, and downstream signaling pathway analysis. Furthermore, preclinical studies in animal tumor models would be the next logical step to assess the in vivo efficacy and safety of this promising compound.
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- In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (n.d.). Bio-protocol.
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- Cell proliferation test using the MTT assay. (n.d.).
- Scr
- Making a Mark: How to Set up Your Wound Healing Assay. (2025). Bitesize Bio.
- In vitro wound-healing assay also known as the scr
- In Vitro Angiogenesis Assays. (n.d.). Amsbio.
- MTT Cell Viability & Proliferation Assay. (n.d.).
- The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). Journal of Visualized Experiments.
- Cell proliferation test using the MTT assay. (n.d.).
- Wound Healing and Migr
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1986). Journal of Medicinal Chemistry.
- Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.).
- In vitro wound-healing assay also known as the scr
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024).
- A novel four-step system for screening angiogenesis inhibitors. (2013). Oncology Letters.
- Anti-inflammatory and Analgesic Studies of 2-aryl-3-(5-alkyl-1, 3, 4-thiadiazol-2-yl) 4-thiazolidinones. (2025).
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- 17. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to the Pharmacokinetics and Metabolism of Novel Thiazole Acetic Acid Derivatives
Welcome to the technical support center for the experimental characterization of novel compounds, using 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid as a representative model. Since this is a novel chemical entity, direct pharmacokinetic (PK) and metabolism data are not available. This guide, therefore, is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this and structurally related compounds.
Our approach is grounded in field-proven insights, explaining not just what to do, but why each experimental choice is made. We will navigate the entire preclinical workflow from initial analytical setup to complex metabolite identification, addressing common pitfalls and troubleshooting challenges along the way.
Part 1: Initial Characterization & Bioanalytical Method Development
Before any meaningful biological experiment can be conducted, a robust and validated bioanalytical method is paramount. This ensures that the data you generate is accurate, reproducible, and reliable. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Where do I start with developing an LC-MS/MS method for my compound?
A1: Start simple.[4] The goal is to develop a method that is selective, sensitive, and robust.
-
Analyte Information: Gather all known physicochemical properties of your compound (pKa, LogP, solubility). For our model compound, the acidic nature of the acetic acid group suggests it will be ionized in the negative mode, but it's crucial to test both positive and negative ionization.
-
Mass Spectrometer Tuning: Infuse a standard solution of the compound directly into the mass spectrometer to determine the optimal ionization parameters and identify the most stable and intense precursor and product ions for Multiple Reaction Monitoring (MRM).[1][4] Do not tune on adducts or water loss ions, as these can be less reliable.[4]
-
Chromatographic Separation: Begin with a standard C18 column and a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[4] The goal is to achieve a retention time that is not too close to the void volume (where matrix suppression is often highest) and provides a good peak shape.[5]
-
Sample Preparation: Protein precipitation is the simplest and fastest method for plasma samples.[2] Mix your plasma sample with a cold organic solvent (like acetonitrile or methanol) to crash out proteins, centrifuge, and inject the supernatant. This is a good starting point before exploring more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
Q2: My compound is not retaining on a C18 column. What should I do?
A2: This is a common issue for polar compounds. If you see poor retention, consider the following:
-
Change the Column: Switch to a more polar stationary phase, such as a C8, a phenyl-hexyl, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Adjust Mobile Phase: For acidic compounds, ensuring the mobile phase pH is well below the pKa can improve retention on reversed-phase columns by keeping the analyte in its neutral form. Conversely, for basic compounds, a higher pH may be needed.
Q3: What is "matrix effect" and how can I minimize it?
A3: Matrix effect is the suppression or enhancement of your analyte's ionization due to co-eluting endogenous components from the biological sample (e.g., phospholipids from plasma). It is a major reason why bioanalytical methods fail.[5]
-
Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate your analyte from the interfering components. Ensure your peak does not elute in the "phospholipid zone" which is typically later in the run on a C18 column.
-
Improved Sample Cleanup: If chromatography alone is insufficient, move to a more rigorous sample preparation technique like SPE, which can selectively remove interfering substances.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction during quantification.
Part 2: In Vitro Metabolism & Permeability Assessment
In vitro assays are rapid, cost-effective tools used to predict a compound's behavior in vivo.[6] They help rank-order compounds in early discovery and identify potential liabilities before advancing to more complex animal studies.
Troubleshooting Guide: Metabolic Stability Assay
The metabolic stability assay measures the rate at which a compound is broken down by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes.[7][8][9] This provides an estimate of its intrinsic clearance (Clint).
| Problem Encountered | Potential Cause | Troubleshooting Steps & Rationale |
| Compound appears too stable (No degradation observed). | 1. The compound is genuinely stable to Phase I metabolism. 2. The incubation concentration is too high, saturating the enzymes. 3. The compound is unstable in the buffer (non-enzymatic degradation). | 1. Confirm with Hepatocytes: Microsomes primarily assess Phase I (CYP-mediated) metabolism.[10][11] Run the assay in hepatocytes, which contain both Phase I and Phase II enzymes, to check for clearance via conjugation pathways (e.g., glucuronidation).[10] 2. Lower Concentration: Standard assays use 1 µM.[7][8] If enzyme saturation is suspected, re-run at a lower concentration (e.g., 0.1 µM). 3. Run "Minus Cofactor" Control: Always include a control incubation without the NADPH cofactor.[8] Degradation in this control indicates non-enzymatic instability. |
| Compound disappears instantly (Gone at T=0). | 1. Strong, non-specific binding to plasticware or microsomal protein. 2. Extremely rapid metabolism. 3. Analytical issue during sample processing. | 1. Check Recovery: Analyze the T=0 sample immediately after adding the compound to the microsomes (before adding NADPH). Compare the peak area to a standard prepared in the same buffer. Low recovery indicates binding. Consider using low-bind plates or adding a small amount of organic solvent (if compatible with enzymes). 2. Shorten Timepoints: If metabolism is very fast, use shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 minutes) to accurately capture the degradation curve. |
| High variability between replicate wells. | 1. Poor compound solubility. 2. Inconsistent pipetting or temperature control. 3. Microsomes not properly homogenized before use. | 1. Check Solubility: Visually inspect the stock solution and final incubation mixture for precipitation. Ensure the final DMSO concentration is low (typically <0.5%). 2. Review Technique: Ensure consistent timing for quenching reactions and use of pre-warmed incubation plates.[6] 3. Proper Handling: Thaw microsomes quickly at 37°C and keep them on ice.[12] Vortex the stock vial gently before aliquoting to ensure a uniform suspension. |
Workflow for In Vitro Studies
The following workflow provides a logical progression for characterizing the ADME properties of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Caption: Experimental workflow for pharmacokinetic characterization.
Predicting Metabolism for 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Based on its structure, we can anticipate several potential metabolic pathways. This predictive exercise is crucial for designing metabolite identification studies.
-
Thiazole Ring Metabolism: Thiazole rings are known to be metabolized by Cytochrome P450 enzymes (CYPs).[13] Potential reactions include epoxidation of the double bond or S-oxidation of the sulfur atom, which can lead to the formation of reactive metabolites (RMs).[13][14] It is therefore critical to perform a reactive metabolite screening assay.
-
Dichlorophenyl Group Metabolism: The dichlorophenyl moiety can undergo oxidation. Hydroxylation of the aromatic ring is a common metabolic pathway for such structures.
-
Acetic Acid Side Chain: The carboxylic acid group is a prime target for Phase II conjugation, most commonly via glucuronidation (UGT enzymes). This reaction increases the water solubility of the compound to facilitate its excretion.
Protocol: CYP450 Reaction Phenotyping
Objective: To identify which specific CYP isozymes are responsible for the metabolism of the compound. This is critical for predicting drug-drug interactions (DDIs).[15][16][17]
Methodology: There are two complementary approaches:[18][19]
-
Recombinant Human CYPs (rhCYPs):
-
Incubate the compound individually with a panel of commercially available, expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17]
-
The disappearance of the parent compound over time is measured for each isozyme.
-
Rationale: This method directly assesses the capability of each enzyme to metabolize the drug without the complexity of the full microsomal system.
-
-
Chemical Inhibition in Human Liver Microsomes (HLM):
-
Incubate the compound with pooled HLM, which contains a mixture of all CYP enzymes.
-
In parallel incubations, include a selective chemical inhibitor for each major CYP isozyme.
-
Rationale: A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to that enzyme being a major contributor to its clearance.[16] This approach confirms the findings from rhCYPs in a more physiologically relevant matrix.
-
Caption: Complementary approaches for CYP450 reaction phenotyping.
Part 3: In Vivo Pharmacokinetics
After establishing an in vitro profile, the next logical step is to understand how the compound behaves in a living system. A single-dose pharmacokinetic study in a rodent species (e.g., rat) is a standard starting point.
Frequently Asked Questions (FAQs)
Q1: How do I select the dose and route of administration for a first-in-animal PK study?
A1:
-
Route: The intended clinical route should be the primary choice. However, an intravenous (IV) dose is often included alongside an oral (PO) dose. The IV data provides absolute bioavailability (F%) and key clearance parameters (Clearance, Volume of Distribution) that are not confounded by absorption.
-
Dose Selection: The dose should be high enough to ensure plasma concentrations remain above the analytical method's limit of quantification (LLOQ) for a sufficient duration, but low enough to be well-tolerated and avoid non-linear pharmacokinetics due to saturation of absorption or clearance mechanisms. Data from any preliminary toxicology or efficacy studies can guide this decision. A common starting dose for discovery PK is 1-5 mg/kg.
Q2: My plasma concentration data is highly variable between animals. What could be the cause?
A2: Inter-animal variability is common but can be exacerbated by several factors.[20]
-
Formulation Issues: Poor solubility or stability of the dosing formulation can lead to inconsistent dosing. Ensure the formulation is homogenous and the compound remains in solution or suspension.
-
Procedural Variability: Inconsistent oral gavage technique or stress during blood sampling can affect gastric emptying and blood flow, altering the PK profile.
-
Genetic Variability: Just as in humans, animal populations have genetic differences that can affect drug metabolism.[20]
-
Data Errors: Inaccurate dose records, sample timing, or sample mix-ups are administrative errors that must be ruled out.[21]
Q3: What are the key PK parameters I should calculate and what do they mean?
A3: Non-compartmental analysis (NCA) of the plasma concentration-time data will yield several critical parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential peak-concentration toxicities. |
| Tmax | Time at which Cmax is observed. | An indicator of the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total systemic exposure to the drug. |
| t½ (half-life) | Time required for the plasma concentration to decrease by half. | Determines dosing interval and time to reach steady-state. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| F% (Bioavailability) | Fraction of an oral dose that reaches systemic circulation. | Measures the extent of absorption and first-pass metabolism. (Requires IV data). |
Part 4: Metabolite Identification & Reactive Metabolite Screening
Identifying the metabolic fate of a compound is essential for understanding its clearance mechanisms and assessing the safety of its metabolites.
Protocol: Reactive Metabolite Screening using Glutathione (GSH) Trapping
Objective: To detect the formation of chemically reactive, electrophilic metabolites that could covalently bind to proteins and cause idiosyncratic toxicity.[22][23] The thiazole ring in our model compound is a structural alert for this.[13]
Methodology:
-
Incubation: Incubate the test compound (typically at a high concentration, e.g., 50 µM) in human liver microsomes in the presence of a high concentration of Glutathione (GSH), a "trapping" agent.[23][24] A parallel incubation without NADPH serves as a negative control.
-
Detection: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[23][24]
-
Data Mining: Search the HRMS data for the predicted mass of the parent compound conjugated to GSH. For example, if a reactive epoxide is formed and trapped, the resulting GSH adduct would have a mass equal to [M+H]+ + 307.08 Da. Using a 1:1 mixture of unlabeled and stable-labeled GSH creates a unique isotopic doublet signature, which makes identifying true hits much easier.[23]
Rationale: GSH is a nucleophilic tripeptide present in cells that detoxifies reactive electrophiles.[24] By adding a high concentration to the in vitro system, any reactive metabolites formed have a high probability of being trapped, forming a stable conjugate that can be detected by LC-MS.[22]
References
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Patsnap Synapse. (2025-05-27). What are common issues in in vitro ADME assays? Available at: [Link]
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Banks, P. et al. (n.d.). Protein Binding by Equilibrium Dialysis. Bio-protocol. Available at: [Link]
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Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Available at: [Link]
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Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Available at: [Link]
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Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Available at: [Link]
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PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available at: [Link]
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ResearchGate. (2025-08-04). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Available at: [Link]
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Dana Bioscience. (n.d.). Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. Available at: [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
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Singh, R., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Available at: [Link]
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Waters. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Available at: [Link]
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National Institutes of Health. (n.d.). Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
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ACS Publications. (2017-06-22). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Available at: [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
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PubMed. (2021-04-03). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Available at: [Link]
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PubMed. (2025-11-10). Cytochrome P450 reaction phenotyping: State of the art. Available at: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
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Evotec. (n.d.). Reactive Metabolite Assessment. Cyprotex ADME-Tox Solutions. Available at: [Link]
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PubMed. (2021-06-21). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]
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ResearchGate. (n.d.). Site of metabolism prediction and substructure search in thiabendazole.... Available at: [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
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YouTube. (2024-09-23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]
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Novum Pharmaceutical Research Services. (2024-01-23). Challenges and Innovations in Patient PK Studies: What Lies Ahead. Available at: [Link]
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ResearchGate. (2025-08-06). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. Available at: [Link]
-
PubMed Central. (n.d.). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. Available at: [Link]
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PubMed Central. (2025-05-26). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Available at: [Link]
-
Frontiers. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Available at: [Link]
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Agilent. (n.d.). High-resolution mass spec for metabolomic analysis. Available at: [Link]
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Bioanalysis Zone. (2025-10-01). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]
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National Institutes of Health. (2020-02-05). Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population. Available at: [Link]
-
PubMed Central. (2013-02-15). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Available at: [Link]
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MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available at: [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available at: [Link]
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PubMed Central. (2025-07-25). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Available at: [Link]
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Simbec-Orion. (2023-04-06). Common challenges in bioanalytical method development. Available at: [Link]
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National Institutes of Health. (n.d.). In vitro test systems and their limitations. Available at: [Link]
-
PLOS. (2021-10-26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Available at: [Link]
-
European Medicines Agency (EMA). (2022-07-25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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Technical Support Center: Investigating Potential Off-Target Effects of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid and Related Compounds
Document ID: TSC-2026-01-21-001
Subject: Technical Guidance on Potential Off-Target Effects of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid (herein referred to as 'Compound T')
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Compound T or structurally related thiazole acetic acid derivatives. Given that this compound is a novel chemical entity, this document provides a framework for anticipating, identifying, and troubleshooting potential off-target effects that may arise during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the characterization and potential activities of Compound T and its analogs.
Q1: What is the likely primary target family for Compound T?
While the specific primary target of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is not definitively established in public literature, its structural motifs suggest several potential target classes. The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Indeed, related dichlorophenoxy acetic acid-substituted thiazolidinones have been identified as inhibitors of COX-2.[2][3] Furthermore, various thiazole derivatives have shown a broad range of pharmacological activities, including the inhibition of enzymes like heparanase.[4] Therefore, initial hypotheses should focus on inflammation-related enzymes, kinases, and other ATP-binding proteins.
Q2: My cellular phenotype (e.g., apoptosis, cell cycle arrest) does not align with the known function of my hypothesized primary target. What could be the cause?
This is a classic indicator of a potential off-target effect. Small molecule drugs frequently interact with multiple unintended biological targets.[5][6] Such interactions can lead to unexpected or even contradictory cellular outcomes. It is crucial to consider that the observed phenotype may be a composite effect of modulating both the primary target and one or more off-targets, or it could be dominated entirely by a potent off-target interaction.
Q3: How can I be sure the observed effects are not due to compound instability, impurities, or non-specific cytotoxicity?
This is a critical first step in troubleshooting. Before investigating complex off-target biology, validate the fundamentals:
-
Purity & Identity: Confirm the identity and purity (>95%, ideally >99%) of your compound batch using methods like LC-MS and NMR. An unknown impurity could be responsible for the activity.
-
Stability: Assess the compound's stability in your specific cell culture media or assay buffer over the time course of your experiment. Degradation products may have different activities.
-
Aggregation: At higher concentrations, small molecules can form aggregates that cause non-specific protein inhibition or cellular stress. Test this using dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in a cell-free assay to see if potency shifts.
-
Genotoxicity: The dichlorophenyl moiety is present in compounds like 2,4-D, which has been shown to have genotoxic effects at certain concentrations.[7] Consider performing a basic cytotoxicity assay (e.g., MTT, LDH) across a wide concentration range to distinguish targeted pharmacological effects from general cellular toxicity.
Q4: Are there known off-target liabilities for the thiazole or dichlorophenyl scaffolds?
Yes, both scaffolds are associated with certain off-target interactions.
-
Thiazole Ring: This heterocycle is a common feature in many approved drugs and bioactive molecules. Its ability to act as a hydrogen bond acceptor and its aromatic nature allow it to fit into diverse binding pockets, particularly ATP-binding sites in kinases.
-
Dichlorophenyl Group: This group increases lipophilicity, which can lead to non-specific membrane interactions or binding to hydrophobic pockets in various proteins.[8] It is also a feature in molecules that can interact with ion channels or nuclear hormone receptors.
Part 2: Troubleshooting Guide for Unexpected Experimental Results
This section provides a structured approach to diagnosing and resolving specific issues that may point toward off-target activity.
Issue 1: Inconsistent Potency Between Biochemical and Cellular Assays
You observe potent inhibition of your purified target enzyme (e.g., IC50 = 50 nM), but require a much higher concentration to see a corresponding effect in cells (e.g., EC50 = 5 µM).
| Potential Cause | Explanation & Recommended Action |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane due to polarity or other physicochemical properties. Action: Perform a cellular uptake assay (e.g., using LC-MS to measure intracellular compound concentration). |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to engage the target. Action: Re-run the cellular assay in low-serum or serum-free media to see if potency increases. Measure the fraction of unbound drug. |
| Efflux Pump Activity | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm. Action: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and see if the compound's cellular potency is restored. |
| Rapid Metabolism | The compound may be quickly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form. Action: Measure compound stability in the presence of liver microsomes or by analyzing its concentration in cell lysates over time. |
Issue 2: The "Rescue" Experiment Fails
Knocking down or knocking out the intended primary target (e.g., via siRNA or CRISPR) does not prevent or "rescue" the phenotype caused by Compound T treatment.
This is strong evidence of an off-target effect. The compound is eliciting its biological effect through a different protein or pathway.
Caption: Logic diagram for interpreting a failed rescue experiment.
Part 3: Experimental Protocols for Off-Target Identification
Once preliminary troubleshooting suggests a high likelihood of off-target effects, a systematic investigation is required.
Protocol 1: Broad-Spectrum Kinase Panel Screening
Rationale: The thiazole scaffold is common in kinase inhibitors. A broad kinase screen is a cost-effective first step to identify potential off-target kinases.
Methodology:
-
Select a Panel: Choose a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel (e.g., >400 kinases).
-
Concentration Selection: Submit Compound T for screening at two concentrations: a lower concentration around 10-100x the primary target IC50 (to find potent off-targets) and a higher concentration (e.g., 1-10 µM) to identify weaker but potentially relevant interactions.
-
Data Analysis: The service will provide a report of "% Inhibition" for each kinase.
-
Hit Triage:
-
Prioritize "hits" showing >50% inhibition, especially at the lower concentration.
-
Cross-reference hits with the known signaling pathways related to your observed phenotype.
-
Select high-priority hits for validation by determining a full IC50 curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA identifies target engagement in an intact cellular environment without requiring a modified compound. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a high concentration of Compound T (e.g., 10-20 µM).
-
Heating Gradient: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the soluble fraction using Western blotting for a specific candidate protein or an unbiased proteomics approach (M-CETSA or ITDR-CETSA) to identify many stabilized proteins at once.
-
Data Analysis: A stabilized protein in the Compound T-treated sample will remain soluble at higher temperatures compared to the vehicle control. This indicates direct binding.
Caption: A typical workflow for identifying unknown off-targets.
Part 4: Computational Prediction of Off-Targets
Modern drug discovery leverages computational tools to predict potential off-target interactions before or in parallel with wet-lab experiments.[9][10] These methods can save significant time and resources.
| Method Type | Principle | Example Platforms / Tools |
| Ligand-Based (2D/3D Similarity) | Compares the chemical structure of Compound T to a large database of compounds with known biological activities.[6] "Guilt-by-association" predicts that structurally similar molecules may have similar targets. | SEA (Similarity Ensemble Approach), SwissTargetPrediction |
| Structure-Based (Docking) | Docks the 3D model of Compound T into the crystal structures of thousands of known protein binding sites to calculate a predicted binding energy. | 3Decision, AutoDock, Schrödinger Suite |
| Machine Learning / AI | Uses complex algorithms trained on vast datasets of compound-target interactions to predict novel interactions based on learned chemical features.[9] | Off-Target Safety Assessment (OTSA) frameworks[5] |
Recommendation: Utilize a free tool like SwissTargetPrediction as a preliminary, hypothesis-generating step. This may provide a list of plausible off-target classes (e.g., GPCRs, nuclear receptors, enzymes) to guide subsequent experimental validation.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (N/A). LDRD Annual Report. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2007). PubMed. [Link]
-
Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017). ResearchGate. [Link]
-
Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017). PubMed. [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). PubMed. [Link]
-
Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. (2007). PubMed. [Link]
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PubMed Central. [Link]
-
Acetic Acid Derivatives. (2017). BrainKart. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating In Vivo Toxicity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Introduction
Welcome to the technical support center for researchers working with 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. As a novel small molecule, comprehensive in vivo toxicity data for this specific compound is not yet publicly available. This guide has been developed to provide a robust framework for investigating and addressing potential toxicity concerns, based on the known toxicological profiles of its structural motifs: the dichlorophenyl group and the thiazole-containing acetic acid side chain. Our approach is grounded in established principles of preclinical safety assessment to empower you to design, execute, and interpret your in vivo studies with scientific rigor.
This resource is structured to anticipate and address the challenges you may encounter, from initial experimental design to the interpretation of complex datasets. We will begin with frequently asked questions to cover foundational knowledge, followed by in-depth troubleshooting guides for specific experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before or during early-stage in vivo studies with 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Q1: What are the primary potential toxicity concerns for this compound based on its chemical structure?
A1: Based on its structure, the primary concerns are potential hepatotoxicity (liver injury) and nephrotoxicity (kidney injury). The dichlorinated phenyl ring is a feature found in some compounds known to cause liver stress. Additionally, thiazole-containing compounds have been associated with a range of biological activities, and some have been shown to induce liver damage at high doses[1]. The acetic acid side chain suggests that the compound will be metabolized and excreted, placing a burden on the liver and kidneys.
Q2: How do I select the appropriate animal model for my in vivo toxicity studies?
A2: The choice of animal model is critical and should be based on metabolic similarity to humans, if known.[2] For small molecules, rodents (rats or mice) are typically used for initial studies due to their well-characterized biology and the availability of historical control data.[2][3] It is advisable to use at least two species, one rodent and one non-rodent (e.g., rabbit or dog), for more comprehensive preclinical toxicology packages, as required by regulatory agencies like the FDA.[2][4]
Q3: What are the key considerations for dose selection in an initial toxicity study?
A3: Dose selection should be based on a combination of in vitro cytotoxicity data (if available) and a dose-range finding study in vivo.[5] The goal is to identify a maximum tolerated dose (MTD) and a no-observed-adverse-effect-level (NOAEL).[5] A typical study design would include a control group, a low dose, a mid-dose, and a high dose. The high dose should be chosen to induce some level of toxicity, while the low dose should be in the expected therapeutic range.
Q4: What are the essential biomarkers to monitor for potential liver and kidney toxicity?
A4: For liver toxicity, standard blood biomarkers include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[6][7] For kidney toxicity, monitor serum creatinine and blood urea nitrogen (BUN).[8] Urinalysis for protein, glucose, and ketones is also recommended.[3] It is important to note that changes in these biomarkers should always be correlated with histopathological findings.[6]
Q5: What should I do if I observe unexpected mortality in my study animals?
A5: Unexpected mortality is a serious event that requires immediate investigation. First, ensure that the deaths are not due to experimental error (e.g., gavage injury). If the deaths are dose-dependent, it is likely a result of acute toxicity. You should immediately perform a gross necropsy on the deceased animals to look for any obvious organ abnormalities. Tissue samples should be collected for histopathological analysis.[9] Your dosing plan will likely need to be revised to include lower doses.
In-Depth Troubleshooting Guides
This section provides structured guidance for addressing specific challenges that may arise during your in vivo experiments.
Guide 1: Troubleshooting Elevated Liver Enzymes
Problem: You observe a significant, dose-dependent increase in serum ALT and/or AST levels in your treatment groups compared to the control group.
Potential Causes:
-
Hepatocellular Injury: The compound may be causing direct damage to hepatocytes.
-
Metabolic Overload: The liver may be struggling to metabolize the compound, leading to cellular stress.
-
Idiosyncratic Reaction: In rare cases, a non-dose-dependent reaction may occur.
Step-by-Step Solutions:
-
Confirm the Findings: Repeat the clinical chemistry analysis to rule out any technical errors.
-
Correlate with Histopathology: This is the most critical step. Euthanize a subset of animals from each group and perform a thorough histopathological examination of the liver.[9] Look for signs of necrosis, inflammation, steatosis (fatty change), and cholestasis.
-
Assess Liver Function: In addition to ALT and AST, measure markers of liver function, such as albumin and total protein. A decrease in these markers suggests impaired synthetic function.[7]
-
Investigate Mechanism:
-
Oxidative Stress: Measure markers of oxidative stress in liver tissue, such as glutathione (GSH) levels and malondialdehyde (MDA).
-
Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria.
-
-
Refine Dosing Regimen: If the toxicity is dose-dependent and reversible, consider a lower dose or a different dosing schedule.
Guide 2: Addressing Inconclusive or Contradictory Results
Problem: Your clinical chemistry results show no significant changes, but histopathology reveals mild to moderate liver or kidney abnormalities (e.g., inflammation, cellular degeneration).
Potential Causes:
-
Early-Stage Toxicity: The observed changes may be precursors to more severe injury that has not yet manifested in blood biomarkers.
-
Adaptive Response: The organ may be adapting to the presence of the compound, a phenomenon that can sometimes be observed with certain drugs.[10]
-
Low Sensitivity of Biomarkers: Standard biomarkers may not be sensitive enough to detect subtle organ damage.[6]
Step-by-Step Solutions:
-
Increase Study Duration: Conduct a longer-term study (e.g., 28 days) to see if the histopathological changes progress and if the clinical biomarkers become elevated over time.
-
Employ More Sensitive Biomarkers:
-
Liver: Consider measuring glutamate dehydrogenase (GLDH) or keratin-18 (K18) for more specific markers of hepatocyte necrosis and apoptosis, respectively.
-
Kidney: Kidney Injury Molecule-1 (KIM-1) and clusterin are more sensitive urinary biomarkers of kidney damage.
-
-
Dose Escalation Study: Carefully design a study with higher doses to determine if a clear toxicological threshold can be identified.
-
Consult a Pathologist: A board-certified veterinary pathologist can provide an expert opinion on the significance of the histopathological findings.
Experimental Protocols
This section provides detailed methodologies for key in vivo toxicity assays.
Protocol 1: Acute Systemic Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats), single-sex (typically female)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dosing:
-
Start with a single animal at a dose of 2000 mg/kg.
-
If the animal survives, dose two more animals at the same level. If both survive, the LD50 is considered to be greater than 2000 mg/kg.
-
If the first animal dies, dose the next animal at 300 mg/kg.
-
Continue this stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg until the LD50 can be estimated.
-
-
Observation:
-
Observe animals closely for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study
Objective: To evaluate the sub-chronic toxicity of the compound after repeated oral administration.
Materials:
-
Test compound and vehicle
-
Rodents (e.g., Wistar rats), both sexes
-
Equipment for blood collection and clinical chemistry analysis
-
Histopathology supplies
Methodology:
-
Group Allocation: Randomly assign animals to at least four groups: a vehicle control group and three dose groups (low, mid, high). Each group should contain at least 5 animals per sex.
-
Dosing: Administer the test compound or vehicle daily by oral gavage for 28 consecutive days.
-
Clinical Observations: Perform a detailed clinical observation of each animal at least once daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption at regular intervals.
-
Blood Collection: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
At the end of the 28-day period, euthanize all animals.
-
Perform a complete gross necropsy.
-
Collect a comprehensive set of organs and tissues for histopathological examination. Pay close attention to the liver and kidneys.
-
Data Interpretation and Visualization
Table 1: Example Data Summary for a 28-Day Toxicity Study
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (g) | +50 ± 5 | +48 ± 6 | +35 ± 7 | +10 ± 8 |
| ALT (U/L) | 30 ± 4 | 35 ± 5 | 150 ± 20 | 400 ± 50 |
| AST (U/L) | 60 ± 8 | 70 ± 10 | 250 ± 30 | 600 ± 70 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.5 ± 0.3 |
| Liver Weight (g) | 10 ± 1 | 10.5 ± 1 | 12 ± 1.5 | 15 ± 2 |
| Kidney Weight (g) | 2.0 ± 0.2 | 2.1 ± 0.2 | 2.5 ± 0.3* | 3.0 ± 0.4 |
| Histopathology (Liver) | Normal | Normal | Mild Inflammation | Moderate Necrosis |
| Histopathology (Kidney) | Normal | Normal | Mild Tubular Degeneration | Moderate Tubular Necrosis |
*p < 0.05, **p < 0.01 compared to control
Diagrams
Caption: General workflow for in vivo toxicity assessment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. seed.nih.gov [seed.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ejmjih.com [ejmjih.com]
- 10. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you navigate common challenges and systematically optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthesis campaign.
Synthesis Overview: A Two-Step Approach
The most reliable and scalable synthesis of the target compound is achieved through a two-step process. This involves an initial Hantzsch Thiazole Synthesis to form the core heterocyclic ester, followed by a straightforward saponification (hydrolysis) to yield the final carboxylic acid. This strategy prevents potential complications of handling the free acid during the thermally sensitive ring-formation step.
Overall Synthetic Pathway
Caption: The two-step synthesis of the target compound.
The Hantzsch synthesis is a classic and highly effective method for constructing thiazole rings by reacting an α-haloketone with a thioamide.[1][2] The reaction proceeds via an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[3][4]
Step 1: Hantzsch Synthesis of the Ester Intermediate
This section focuses on the reaction between 2-bromo-1-(3,4-dichlorophenyl)ethanone and ethyl 2-amino-2-thioxoacetate.
FAQ 1: What is a reliable starting protocol for this reaction?
A well-established starting point is crucial. The following protocol is a robust baseline for your initial experiments.
Experimental Protocol: Synthesis of Ethyl 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetate
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3,4-dichlorophenyl)ethanone and ethyl 2-amino-2-thioxoacetate.
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude product. This is often pure enough for the subsequent hydrolysis step.
Table 1: Reagent Stoichiometry
| Reagent | Molar Eq. | Mol. Weight ( g/mol ) | Notes |
| 2-bromo-1-(3,4-dichlorophenyl)ethanone | 1.0 | 269.94 | The limiting reagent. Ensure high purity. |
| Ethyl 2-amino-2-thioxoacetate | 1.1-1.2 | 133.18 | A slight excess is often used to ensure complete consumption of the expensive α-haloketone.[3] |
| Absolute Ethanol | Solvent | 46.07 | Use a volume sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of ketone). |
FAQ 2: My yield is low. How can I troubleshoot this?
Low yield is a common issue that can almost always be traced back to a few key parameters.
A. Purity of Starting Materials: The Hantzsch reaction is sensitive to impurities. The α-haloketone can undergo self-condensation or decomposition, while impurities in the thioamide can lead to undesired side products.
-
Recommendation: Verify the purity of your starting materials by NMR and melting point analysis. If necessary, recrystallize the 2-bromo-1-(3,4-dichlorophenyl)ethanone from a suitable solvent like isopropanol.
B. Suboptimal Reaction Conditions: Temperature and reaction time are critically linked. While refluxing in ethanol is standard, adjustments may be needed.
-
Problem: Insufficient heat or time leads to incomplete conversion.
-
Problem: Excessive heat or prolonged reaction times can cause decomposition of the product or starting materials, leading to tar formation.
-
Recommendation: Monitor the reaction hourly by TLC. If the reaction stalls, consider switching to a higher-boiling solvent like n-butanol. If decomposition is observed, attempt the reaction at a lower temperature (e.g., 60 °C) for a longer duration.
C. Inefficient Isolation: The product may have some solubility in the mother liquor, especially if the reaction volume is too large.
-
Recommendation: After cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes before filtration. Use a minimal amount of cold ethanol for washing the filter cake to minimize product loss.
FAQ 3: I'm observing significant side products. What are they and how can I prevent them?
The primary side product is often from the self-condensation of the thioamide or dimerization of the α-haloketone.
-
Prevention: The most effective strategy is controlled addition. Instead of combining all reagents at the start, dissolve the thioamide in ethanol, bring it to a gentle reflux, and then add a solution of the α-haloketone dropwise over 30-60 minutes. This maintains a low concentration of the ketone, favoring the desired bimolecular reaction over side reactions.
Caption: Troubleshooting flowchart for the Hantzsch synthesis step.
Step 2: Saponification to the Final Acid
This section addresses the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
FAQ 1: What is the standard protocol for this ester hydrolysis?
Base-mediated hydrolysis (saponification) is generally faster, cleaner, and more efficient than acid-catalyzed hydrolysis for this substrate.
Experimental Protocol: Saponification
-
Setup: In a round-bottom flask, suspend the crude or purified ethyl ester intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 v/v ratio).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 3.0 molar equivalents) and stir the mixture at room temperature. Gentle warming to 40-50 °C can accelerate the reaction.
-
Monitoring: Monitor the disappearance of the starting material by TLC (a new, more polar spot for the carboxylate salt should appear at the baseline). The reaction is typically complete in 2-6 hours.
-
Workup - Removal of Organic Solvent: Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add aqueous hydrochloric acid (e.g., 1M or 2M HCl) dropwise until the pH of the solution is ~2-3. The final product will precipitate as a solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
FAQ 2: My hydrolysis reaction is not going to completion. What should I do?
-
Cause: Insufficient base or reaction time.
-
Solution 1: Add an additional equivalent of NaOH/LiOH and allow the reaction to stir for longer, potentially with gentle heating.
-
Solution 2: Lithium hydroxide is often more effective than sodium hydroxide due to its higher solubility in mixed aqueous-organic solvents. Consider using LiOH as your base.
-
Solution 3: Ensure enough water is present. The hydrolysis reaction consumes water, so a co-solvent system that is too rich in the organic solvent may stall the reaction.
FAQ 3: How do I best purify the final acid product?
The primary purification occurs during the acidic workup, where the desired product precipitates while more soluble impurities remain in the acidic aqueous layer. For high-purity material required for biological assays, recrystallization is recommended.
Table 2: Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol / Water | The product should be soluble in hot ethanol and insoluble in water. Dissolve the crude acid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly. |
| Ethyl Acetate / Hexanes | Dissolve the product in hot ethyl acetate and add hexanes until turbidity is observed. Cool slowly to induce crystallization. |
General Synthesis Workflow
Caption: A comprehensive workflow from synthesis to final analysis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Gomha, S. M., et al. (2015). A facile, catalyst-free and high yielding protocol for the synthesis of new thiazole derivatives containing benzofuran moiety. Molecules, 20(1), 1373-1386. This source, while not directly cited in the text, provides context on modern thiazole synthesis methods.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Scientific Diagram]. Retrieved from [Link]
- Patel, R. B., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 9, S1198-S1205.
- Nag, V., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 1017-1025. This article provides examples of related dichlorophenyl structures in medicinal chemistry.
- U.S. Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride. Google Patents.
- European Patent No. WO2011029596A1. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
Sources
Technical Support Center: Stability Testing of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your stability studies. Our guidance is grounded in established scientific principles and regulatory expectations to empower you to conduct robust and meaningful experiments.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid in solution?
Based on its chemical structure, the primary stability concerns for this molecule are:
-
Hydrolysis: The carboxylic acid functional group, while generally stable, can be susceptible to esterification if alcohols are present in the formulation or degradation under extreme pH conditions.[1][2]
-
Oxidation: While the core structure isn't highly susceptible to oxidation, it's a common degradation pathway for many pharmaceuticals and should be investigated.[1]
-
Photodegradation: Thiazole rings, particularly those with aryl substituents, can be sensitive to light and may undergo photo-oxygenation, potentially leading to ring cleavage.[3]
-
Thermal Degradation: As with most organic molecules, exposure to high temperatures can induce degradation.
What are the recommended storage conditions for solutions of this compound?
For routine laboratory use and long-term storage, it is advisable to:
-
Store protected from light: Use amber vials or store in a dark environment to mitigate the risk of photodegradation.
-
Maintain at refrigerated or frozen temperatures: Typically, 2-8 °C for short-term storage and ≤ -20 °C for long-term storage is recommended to slow down potential degradation reactions.
-
Use a suitable solvent system: The choice of solvent can significantly impact stability. A well-buffered aqueous solution or an organic solvent in which the compound is known to be stable is preferable. Co-solvents may be necessary for solubility but should be chosen carefully to avoid reactions with the analyte.
What are the essential components of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4][5] The study should include the following conditions:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60 °C).[4]
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[4]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Stress: Heating the solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Exposing the solution to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[4]
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.[4]
Which analytical technique is most suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for stability testing of small molecules like 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid.[6][7] A well-developed HPLC method should be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and any process-related impurities.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability testing experiments.
Scenario 1: Unexpected Peaks in the HPLC Chromatogram of a Stressed Sample
Problem: After subjecting the compound to forced degradation (e.g., acid hydrolysis), you observe one or more new peaks in your HPLC chromatogram that were not present in the unstressed sample.
Troubleshooting Steps:
-
Verify Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound peak. Co-elution of a degradant can lead to inaccurate quantification.
-
Ensure Adequate Resolution: The new peaks should be well-resolved from the parent peak and each other (Resolution > 1.5). If not, the HPLC method needs further optimization.[6] Consider adjusting the mobile phase composition (organic solvent ratio, pH), gradient slope, or trying a different column chemistry.
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass-to-charge ratio of the new peaks.[7][8] This information is invaluable for proposing the structure of the degradation products.
-
Evaluate Blank Injections: Inject a blank (matrix without the active pharmaceutical ingredient) that has been subjected to the same stress conditions. This will help identify if any of the new peaks are artifacts from the degradation of the sample matrix or reagents.
Experimental Workflow for HPLC Method Optimization
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
"troubleshooting inconsistent results in 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid assays"
Welcome to the technical support center for assays involving 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. This guide, presented in a question-and-answer format, is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during their experiments. As Senior Application Scientists, we have compiled this information based on extensive experience with small molecule assays and a thorough understanding of the physicochemical properties of related compounds.
Troubleshooting Guide
This section addresses specific problems you might encounter, offering potential causes and actionable solutions to ensure the consistency and reliability of your results.
High Background Signal in Your Assay?
Q: We are observing an unusually high background signal in our biochemical/cell-based assay, which is masking the specific signal from our compound. What could be the cause, and how can we fix it?
A: High background can stem from several sources, ranging from the compound itself to the assay reagents and plates. Let's break down the possibilities.
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Compound-Related Issues:
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Autofluorescence/Autoluminescence: The compound might possess inherent fluorescent or luminescent properties at the wavelengths used for detection.
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Solution: Measure the fluorescence or luminescence of the compound in the assay buffer alone (without other reagents) across a range of wavelengths to determine its spectral properties. If it interferes, consider using a different detection method or shifting to a time-resolved fluorescence assay.
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Precipitation: Due to its dichlorophenyl moiety, the compound may have limited aqueous solubility. Precipitated compound can scatter light, leading to artificially high absorbance or fluorescence readings.
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Solution: Visually inspect the wells for any precipitate. Determine the compound's solubility in your assay buffer. You may need to add a small percentage of a cosolvent like DMSO, but be mindful of its potential effects on your assay. Always include a vehicle control with the same concentration of the cosolvent.
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Reagent and Assay Conditions:
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Reagent Quality: Impurities in your reagents can contribute to the background signal.[1][2]
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Solution: Use high-quality, analytical-grade reagents. Prepare fresh buffers and solutions, as components can degrade over time.
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Light-Sensitive Reagents: Some assay reagents are sensitive to light and can degrade, leading to increased background.[3]
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Solution: Store and handle light-sensitive reagents in the dark. Minimize the exposure of your assay plates to ambient light.[3]
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Plate Choice: The type of microplate can significantly impact background signal. White plates are generally used for luminescence to maximize signal, while black plates are preferred for fluorescence to reduce background and crosstalk.[4][5]
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Solution: Ensure you are using the appropriate plate for your assay type. For fluorescence assays, black, solid-bottom plates are recommended.
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Low Signal-to-Noise Ratio?
Q: Our assay is producing a very low signal-to-noise ratio, making it difficult to distinguish the compound's effect from the background. How can we improve this?
A: A low signal-to-noise ratio can be due to either a weak specific signal or high background noise. Here are some key areas to investigate:
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Suboptimal Reagent Concentrations:
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The concentration of your enzyme, substrate, or detection reagent may not be optimal.
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Solution: Perform a matrix titration of your key reagents to determine the optimal concentrations that yield the best assay window. For enzymatic assays, ensure the substrate concentration is appropriate for the enzyme's Km.[6]
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Incorrect Incubation Times:
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Incubation times that are too short may not allow for sufficient signal generation, while overly long incubations can increase background.
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Solution: Optimize incubation times for each step of your assay. This is particularly important for kinetic assays.
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Instrument Settings:
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The settings on your plate reader (e.g., gain, integration time) may not be optimal for your assay.
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Solution: Adjust the instrument settings to maximize the specific signal while keeping the background low. Consult your instrument's manual for guidance. Be aware that relative fluorescence or luminescence units can vary between instruments and even day-to-day.[7]
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Poor Reproducibility (Well-to-Well and Day-to-Day Variability)?
Q: We are struggling with inconsistent results, both between wells on the same plate and between experiments run on different days. What are the likely causes and solutions?
A: Reproducibility is crucial for reliable data. Inconsistency can be introduced at multiple stages of the experimental workflow.
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Pipetting and Dispensing Errors:
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Inaccurate or inconsistent pipetting is a major source of variability.[8]
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Solution: Ensure your pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells to improve consistency. When possible, prepare a master mix of reagents to be added to all relevant wells.[9]
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Edge Effects:
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Temperature and Incubation Conditions:
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Cell-Based Assay Variability:
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The physiological state of your cells can greatly impact results.[12][13][14][15][16][17] Factors such as cell passage number, confluency, and overall health are critical.
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Solution: Use cells within a consistent and narrow passage number range. Seed cells at a density that avoids both sparse and overly confluent monolayers during the assay. Regularly check for and address any potential contamination.
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Compound Stability:
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The stability of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid in your assay buffer or stock solution may be a concern. Some thiazole-containing compounds can be sensitive to light or undergo decarboxylation in solution.[18]
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Solution: Prepare fresh dilutions of your compound for each experiment from a frozen stock. Protect stock solutions from light and consider performing a stability study of the compound in your assay buffer over the time course of your experiment.
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Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid?
A1: Given the dichlorophenyl group, this compound is likely to have poor water solubility. We recommend preparing a high-concentration stock solution in an organic solvent such as DMSO. For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: What is a good starting point for the final DMSO concentration in my assay?
A2: Aim for a final DMSO concentration of 0.5% or lower in your assay. While some assays can tolerate higher concentrations, DMSO can affect enzyme activity and cell viability. It is crucial to include a vehicle control with the same final DMSO concentration in all experimental wells.
Q3: My dose-response curve is not sigmoidal. What could be wrong?
A3: A non-sigmoidal dose-response curve can indicate several issues. If the curve is flat, your compound may not be active in the concentration range tested, or there might be a fundamental problem with the assay. If the curve is irregular, it could be due to compound precipitation at higher concentrations, cytotoxicity in a cell-based assay that is unrelated to the target, or interference with the detection method. A systematic troubleshooting approach, as outlined in the guide above, is recommended.
Q4: How important is reagent quality for my assay's success?
A4: Reagent quality is paramount. Low-quality or impure reagents can lead to a host of problems, including high background, low signal, and poor reproducibility.[1][2][19][20][21] Always use high-purity reagents from a reputable supplier.
Visual Troubleshooting Workflows
To further assist in diagnosing issues, we have developed the following diagrams.
Caption: General troubleshooting workflow for inconsistent assay results.
Caption: Decision tree for diagnosing sources of assay variability.
Data Summary Tables
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Properties | Recommended Max. Final Concentration |
| DMSO | High dissolving power for many organic molecules. | ≤ 0.5% (cell-based assays) |
| Ethanol | Can be used for some compounds, but evaporation can be an issue. | ≤ 1% |
Table 2: Assay Consistency Checklist
| Checkpoint | Action |
| Reagents | Use reagents from the same lot number for a set of experiments. |
| Compound | Prepare fresh dilutions from a single stock aliquot for each experiment. |
| Cell Culture | Use cells from a consistent passage number and monitor confluency. |
| Protocol | Adhere strictly to the validated protocol, including incubation times and temperatures. |
| Instrumentation | Use the same instrument with consistent settings for all measurements in a study. |
| Plate Layout | Use a consistent plate layout, including controls and blanks. |
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
- Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF. (n.d.). ResearchGate.
- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017, February 15). PubMed.
- 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). Echemi.
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. (n.d.). National Institutes of Health.
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
- Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - AU.
- The impact of cellular environment on in vitro drug screening. (2023, September 7). PMC - NIH.
- The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
- Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI.
- Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Understanding The Role Of Reagent Quality In Test Accuracy. (n.d.). Biomedix.
- Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (n.d.). ResearchGate.
- Assay Troubleshooting. (n.d.). MB - About.
- The Impact of Cellular Environment on In Vitro Drug Screening. (n.d.). Taylor & Francis Online.
- How to Improve Linearity in the Enzyme Stability Assays? (n.d.). ResearchGate.
- 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
- Influence of the culture environment in the drug response. The graphs... (n.d.). ResearchGate.
- {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. (n.d.). PubChem.
- Achieving Consistency and Reproducibility in Cell-Based Research. (2008, December 5). American Laboratory.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Guide to selecting a microplate. (n.d.). Revvity.
- Importance of Reagents in Clinical Laboratory. (2022, October 6). Longdom Publishing.
- In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PMC - PubMed Central.
- A troubleshooting guide to microplate-based assays. (n.d.).
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). In: Current Protocols in Chemical Biology - Sorger Lab.
- Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Key Considerations when Selecting Microtiter Plates for your HTS Assays. (n.d.). 3D Cell Culture.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- The importance of quality control in laboratories. (2026, January 16). Roche Diagnostics.
- Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. (2025, December 4). Pekybio.
- 2,4-Dichlorophenylacetic acid 99 19719-28-9. (n.d.). Sigma-Aldrich.
- Troubleshooting Guide. (n.d.). Phenomenex.
- The Effect of Primary Cancer Cell Culture Models on the Results of Drug Chemosensitivity Assays. (n.d.). NIH.
- The Vital Role of Quality Control in Biochemical Analyzers. (2023, June 12). Seamaty.
- Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible. (2022, September 1).
- Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
- Acetic acid, ((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)-, ethyl ester. (n.d.).
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy.
- (2-Amino-4-thiazolyl)acetic Acid | 29676-71-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
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Technical Support Center: Strategic Guidance for Preclinical Studies of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. As specific preclinical data for this molecule is not yet widely available, this document provides guidance based on established principles of preclinical toxicology and data from structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). The aim is to offer a robust framework for anticipating, identifying, and mitigating potential side effects during animal studies, thereby enhancing the translational value of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Characterizing the Toxicity Profile
Question 1: We are observing unexpected adverse events in our initial dose-ranging studies. What are the first steps to characterize these toxicities?
Answer: When unexpected adverse events occur, a systematic approach is crucial. The initial steps should focus on comprehensive observation and data collection to understand the nature of the toxicity.
Recommended Actions:
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Intensify Clinical Observations: Increase the frequency of animal monitoring. Look for changes in behavior, activity levels, feeding and drinking habits, and any signs of distress.[1]
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Conduct Preliminary Blood and Urine Analysis: Perform biochemical assessments to evaluate organ function. Key markers include liver enzymes (ALT, AST) and kidney function indicators (BUN, creatinine).[1]
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Perform Gross Necropsy and Histopathology: For animals that are euthanized or found deceased, a thorough gross necropsy should be performed. Collect tissue samples from major organs for histopathological examination to identify any structural changes or damage.[1]
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Review Dosing Procedures: Ensure accuracy in dose calculations, formulation preparation, and administration. Procedural errors can lead to unintended high exposures.
Causality Insight: The pattern of clinical signs and laboratory findings will provide initial clues to the target organs of toxicity. For instance, elevated ALT and AST would point towards hepatotoxicity, while changes in urination and relevant blood markers would suggest nephrotoxicity.
Question 2: What are the likely target organs for toxicity with a dichlorophenyl-containing compound like this?
Answer: Based on data from structurally similar compounds like 2,4-D, the primary target organs for toxicity are likely to be the liver and kidneys .[2][3] Neurological and endocrine systems may also be affected.[2][3]
Potential Organ-Specific Toxicities:
| Organ System | Potential Side Effects | Key Monitoring Parameters |
| Liver | Hepatocellular necrosis, elevated liver enzymes, preneoplastic changes with chronic exposure.[2] | Serum ALT, AST, ALP, bilirubin; Histopathology of liver tissue. |
| Kidney | Glomerular swelling, thickening of the glomerular basement membrane, tubular epithelial proliferation.[2] | Serum BUN, creatinine; Urinalysis for proteinuria; Histopathology of kidney tissue.[4] |
| Nervous System | Neuronal degeneration, motor alterations (weakness, lethargy).[2][4] | Behavioral assessments (e.g., open field test, rotarod test); Histopathology of brain tissue. |
| Endocrine System | Alterations in thyroid hormone levels.[3] | Serum T3, T4, TSH levels. |
Expert Insight: The presence of the dichlorophenyl group can influence the metabolic profile of the compound, potentially leading to the formation of reactive metabolites that can cause cellular damage in these organs.
Section 2: Strategies for Mitigating Side Effects
Question 3: How can we adjust the formulation of our compound to potentially reduce its toxicity?
Answer: The formulation and delivery vehicle can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, and consequently its toxicity.[5] Changing the dosing vehicle is a primary strategy to investigate.[5]
Formulation Strategies:
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Vehicle Selection: The choice of vehicle can alter toxicity. For example, some compounds have shown reduced toxicity when administered in oil-based vehicles compared to aqueous solutions.[5] It is essential to conduct small-scale tolerability studies with different vehicles.
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Solubility Enhancement: For poorly soluble compounds, using techniques like co-solvents, surfactants, or cyclodextrins can improve bioavailability. However, these excipients must also be assessed for their own potential toxicity.[6]
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Controlled-Release Formulations: Developing a formulation that releases the compound slowly over time can prevent sharp peaks in plasma concentration that may be associated with acute toxicity.
Protocol: Vehicle Tolerability Study
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Select a small cohort of animals (e.g., n=3 per group).
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Administer the vehicle alone to one group (control).
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Administer the compound in different potential vehicles (e.g., saline, corn oil, aqueous solution with 5% DMSO) to other groups.
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Monitor the animals closely for 24-48 hours for any acute adverse reactions at the injection site and systemically.
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Select the vehicle that shows the best tolerability for further studies.
Diagram: Experimental Workflow for Formulation Optimization
Caption: Workflow for selecting an optimal vehicle to minimize toxicity.
Question 4: Can co-administration of a protective agent help in reducing organ-specific toxicity?
Answer: Yes, co-administration of a protective agent, or "cytoprotectant," can be a viable strategy, particularly if the mechanism of toxicity is understood. For example, if toxicity is mediated by oxidative stress, co-treatment with an antioxidant may be beneficial.
Potential Protective Strategies:
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Hepatotoxicity: If liver injury is suspected to be mediated by oxidative stress, co-administration of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, could be explored.
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Nephrotoxicity: Ensuring adequate hydration of the animals can sometimes mitigate kidney damage by promoting the excretion of the compound and its metabolites.
Important Consideration: When co-administering another agent, it is crucial to understand its potential for drug-drug interactions. The protective agent could alter the metabolism of your primary compound, affecting its efficacy.[7] Therefore, any co-administration strategy requires its own set of validation studies.
Section 3: Dosing and Animal Monitoring
Question 5: We have identified a maximum tolerated dose (MTD), but we are still seeing side effects with chronic administration. What are our options?
Answer: For chronic studies, it's common to see cumulative toxicity even at doses below the acute MTD. The key is to refine the dosing regimen and implement a more sensitive monitoring plan.
Strategies for Chronic Dosing:
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Dose Fractionation: Instead of a single daily dose, consider splitting the total daily dose into two or more smaller administrations. This can help maintain therapeutic levels while avoiding high peak concentrations.
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Intermittent Dosing: A "drug holiday" (e.g., dosing for 5 days followed by 2 days off) can allow the animal's system to recover, potentially reducing cumulative toxicity.
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Therapeutic Drug Monitoring (TDM): If analytical methods are available, periodically measure the concentration of the compound in the blood to ensure it remains within a therapeutic window and to check for unexpected accumulation.[8] Blood samples are often taken at peak (a few hours post-dose) and trough (just before the next dose) time points to understand the pharmacokinetic profile.[8]
Protocol: Comprehensive Animal Monitoring in Chronic Studies
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Weekly Body Weight and Food/Water Intake: A consistent decrease in body weight is a sensitive indicator of systemic toxicity.[3]
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Bi-weekly Blood Draws for Hematology and Clinical Chemistry: Monitor for changes in blood cells and organ function markers over the course of the study.
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Behavioral and Clinical Observations: Conduct detailed clinical observations daily. Consider using a standardized scoring system to quantify the severity of any adverse effects.
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Interim Necropsies: For long-term studies, including interim sacrifice time points (e.g., at 1 month and 3 months in a 6-month study) can provide valuable information on the progression of any histopathological changes.
Diagram: Logic for Dose Adjustment in Chronic Studies
Caption: Decision-making flowchart for dose adjustments during chronic toxicity studies.
References
- Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC. (2019-11-25).
- How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025-05-27).
- Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid - PubMed. (1983-12-01).
- Mitigating risk in academic preclinical drug discovery - PMC - PubMed Central.
- Mixture effects of co-formulants and two plant protection products in a liver cell line - NIH.
- Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed.
- Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine.
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F. (2016-10-31).
- Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC.
- Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - Agency for Toxic Substances and Disease Registry | ATSDR.
- Histopathological Effects of 2,4-Dichlorophenoxyacetic Acid on Sprague-Dawley Rats - Semantic Scholar. (2011-11-17).
- (PDF) Pharmaceutical Toxicology: Designing studies to reduce animal use, while maximizing human translation. - ResearchGate. (2025-08-10).
- New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025-07-03).
- Therapeutic drug monitoring in dogs and cats - Texas A&M Veterinary Medical Diagnostic Laboratory. (2024-10-08).
- 4.7 2,4-D (020) (T) - Food and Agriculture Organization of the United Nations.
- Nonclinical Safety Evaluation of Drug or Biologic Combinations - FDA.
- Acute 2,4-dichlorophenoxyacetic acid intoxication in cattle - PubMed. (1994-10).
- Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF - ResearchGate. (2025-08-06).
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Technical Support Center: Navigating the Clinical Development of Thiazole-Based Anti-Inflammatory Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the clinical development of thiazole-based anti-inflammatory drugs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. The unique chemical nature of the thiazole ring, while offering a versatile scaffold for drug design, presents a specific set of challenges that require careful consideration and robust experimental validation.[1][2] This resource aims to equip you with the knowledge to anticipate, identify, and overcome these hurdles, ensuring the smooth progression of your development pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise during the preclinical and clinical development of thiazole-based anti-inflammatory candidates.
FAQ 1: Why do our thiazole-based compounds show variable efficacy and unpredictable behavior in vivo?
The thiazole ring's aromatic nature, with its electron-rich sulfur and nitrogen atoms, allows for a wide range of chemical interactions.[2] This can lead to unpredictable behavior in complex physiological systems.[1][2] Molecules containing a thiazole ring can activate or inhibit biochemical pathways and interact with various receptors in unanticipated ways.[1][2]
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Plausible Cause: Off-target effects are a significant concern. The thiazole moiety can interact with a variety of biological targets beyond the intended one, leading to a complex pharmacological profile.[2][3] For instance, some thiazole-based kinase inhibitors have been found to interact with non-kinase targets.[3]
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Troubleshooting Action: Implement a comprehensive off-target screening panel early in development. This should include a broad range of receptors, enzymes, and ion channels. For a more in-depth analysis, consider chemoproteomics approaches to identify protein binding partners in an unbiased manner.
FAQ 2: We are observing unexpected toxicity with our lead thiazole compound in preclinical models. What are the likely mechanisms?
Thiazole-containing drugs are known to be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites.[4][5] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, causing toxicity and potentially leading to idiosyncratic adverse drug reactions.[4][5]
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Plausible Cause: The thiazole ring can undergo epoxidation, S-oxidation, or N-oxidation, generating highly electrophilic intermediates.[4][5] The presence of an amino group on the thiazole ring can further facilitate these metabolic pathways.[4]
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Troubleshooting Action: Conduct thorough metabolic profiling studies to identify and characterize the metabolites of your compound. This should include in vitro assays with liver microsomes and hepatocytes, as well as in vivo studies. If reactive metabolites are identified, consider structural modifications to block the sites of metabolic activation. Refer to the troubleshooting guide in Section 2 for a detailed protocol on assessing reactive metabolite formation.
FAQ 3: Our thiazole-based drug candidate has poor oral bioavailability. What formulation strategies can we employ?
Many thiazole derivatives suffer from poor aqueous solubility, which is a major hurdle for oral drug delivery.[6][7][8] Poor solubility limits the dissolution of the drug in the gastrointestinal tract, leading to low and variable absorption.[6]
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Plausible Cause: The planar and often rigid structure of the thiazole ring can contribute to strong crystal lattice energy, making it difficult for the molecule to dissolve.
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Troubleshooting Action: A range of formulation strategies can be explored to enhance solubility and bioavailability.[8][9] These include:
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Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[10]
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Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve the dissolution rate.[9]
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8]
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Salt formation: If the compound has ionizable groups, forming a salt can significantly improve solubility.
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A notable example of formulation challenges is the case of Ritonavir, a thiazole-containing protease inhibitor. The discovery of a more stable, less soluble polymorph (form II) after the drug was marketed led to a significant decrease in bioavailability and a temporary withdrawal of the capsule formulation from the market.[11] This highlights the critical importance of thorough solid-state characterization during development.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for key experiments to address common challenges encountered during the development of thiazole-based anti-inflammatory drugs.
Guide 1: Assessing Metabolic Stability and Identifying Reactive Metabolites
Objective: To evaluate the metabolic stability of a thiazole-based compound and to detect the formation of potentially toxic reactive metabolites.
Rationale: Early identification of metabolic liabilities is crucial to avoid late-stage failures.[12] This protocol outlines a two-stage approach, starting with a general assessment of metabolic stability and followed by a more specific assay to trap reactive metabolites.
Caption: Workflow for assessing metabolic stability and reactive metabolite formation.
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Prepare Reagents:
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Thiazole test compound stock solution (e.g., 1 mM in DMSO).
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Human liver microsomes (pooled, 20 mg/mL).
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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Phosphate buffer (0.1 M, pH 7.4).
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Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
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Pre-warm the phosphate buffer, liver microsomes, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the buffer, microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add it to the quenching solution to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
| Half-life (t1/2) | Metabolic Stability Classification | Recommended Action |
| > 60 min | High | Proceed with development. |
| 15 - 60 min | Moderate | Consider potential for high in vivo clearance. May require more frequent dosing. |
| < 15 min | Low | High risk of rapid elimination in vivo. Consider structural modifications to improve stability. Proceed to reactive metabolite trapping studies. |
Guide 2: Evaluating Off-Target Activity and Potential for Adverse Effects
Objective: To identify potential off-target interactions of a thiazole-based anti-inflammatory drug candidate that could lead to adverse effects.
Rationale: The unpredictable nature of thiazole-containing molecules in physiological systems necessitates a proactive approach to identifying off-target activities.[1][2] This guide outlines a tiered screening strategy.
Caption: Tiered workflow for off-target activity screening.
Background: Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia. Several drugs have been withdrawn from the market due to this off-target effect.
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Maintain the cells in appropriate culture medium and conditions.
-
-
Electrophysiology Assay (Automated Patch-Clamp):
-
Harvest and prepare the cells for the automated patch-clamp system.
-
Record baseline hERG channel currents.
-
Apply a range of concentrations of the thiazole test compound to the cells.
-
Record the hERG channel currents in the presence of the compound.
-
Use a known hERG inhibitor (e.g., E-4031) as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| hERG IC50 | Risk of QT Prolongation | Recommended Action |
| > 30 µM | Low | Proceed with development, but monitor ECG in preclinical toxicology and clinical studies. |
| 1 - 30 µM | Intermediate | High potential for QT prolongation. Consider structural modifications to reduce hERG liability. Conduct thorough in vivo cardiovascular safety studies. |
| < 1 µM | High | Very high risk of cardiotoxicity. Development is generally not recommended unless the therapeutic indication justifies the risk and there are no alternatives. |
Section 3: Clinical Trial Design Considerations
The successful clinical development of a novel anti-inflammatory agent requires a well-designed trial that can demonstrate both efficacy and safety.[13][14]
Question: How should we design our Phase 2 clinical trial for a thiazole-based anti-inflammatory drug in rheumatoid arthritis?
A randomized, placebo-controlled, double-blind, parallel-group design is a standard and robust approach for a Phase 2 trial of an anti-inflammatory agent.[15][16]
Key Components of the Trial Design:
-
Patient Population: Clearly define the inclusion and exclusion criteria. For rheumatoid arthritis, this would typically include patients with a confirmed diagnosis, active disease (e.g., based on DAS28-CRP score), and an inadequate response to standard-of-care therapies like methotrexate.
-
Intervention:
-
Multiple dose arms of the thiazole-based drug to explore the dose-response relationship.
-
A placebo arm to control for the placebo effect and natural disease fluctuations.
-
Consider an active comparator arm (e.g., a currently approved biologic) to provide context for the observed efficacy.
-
-
Primary Endpoint: The primary endpoint should be a validated measure of clinical efficacy. For rheumatoid arthritis, the American College of Rheumatology 20% improvement criteria (ACR20) at a specific time point (e.g., 12 or 24 weeks) is a common and well-accepted primary endpoint.
-
Secondary Endpoints: These should include other measures of efficacy (e.g., ACR50, ACR70, change in DAS28-CRP), patient-reported outcomes (e.g., pain, physical function), and safety and tolerability assessments.
-
Biomarker Strategy: Incorporate a robust biomarker strategy to provide insights into the drug's mechanism of action and to potentially identify patient subpopulations that are more likely to respond.[17][18] This could include measuring changes in inflammatory cytokines (e.g., TNF-α, IL-6), C-reactive protein (CRP), and other relevant biomarkers. A clear plan for integrating and analyzing this data is crucial for informed decision-making.[18]
Caption: Example of a Phase 2 clinical trial design for a thiazole-based anti-inflammatory drug.
By proactively addressing these common challenges and implementing robust experimental and clinical trial designs, researchers and drug developers can better navigate the complexities of bringing novel thiazole-based anti-inflammatory therapies to patients in need.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: [Link])
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Challenges to develop novel anti‐inflammatory and analgesic drugs - ResearchGate. (URL: [Link])
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Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC - NIH. (URL: [Link])
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (URL: [Link])
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Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (URL: [Link])
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Some clinically approved thiazole-bearing anticancer drugs - ResearchGate. (URL: [Link])
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Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC - NIH. (URL: [Link])
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Challenges to develop novel anti-inflammatory and analgesic drugs. | Semantic Scholar. (URL: [Link])
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Synthesis and anti-inflammatory activity of thiazole derivatives. (URL: [Link])
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. (URL: [Link])
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])
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Ritonavir - Wikipedia. (URL: [Link])
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])
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Evaluation of metabolic stability of thiazole compound 3, verapamil,... - ResearchGate. (URL: [Link])
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
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Exploring the Landscape of Anti-Inflammatory Trials: A Comprehensive Review of Strategies for Targeting Inflammation in Acute Myocardial Infraction - PubMed Central. (URL: [Link])
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Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. (URL: [Link])
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Development of Anti-Inflammatory Drugs - the Research & Development Process. (URL: [Link])
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Study Inflammation in Adverse Drug Reactions with a Multi-Biomarker Strategy. (URL: [Link])
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Key Considerations for Phase 2 or 3 Clinical Study Design of Anti-Inflammatory Agent for COVID-19 Treatment - Frontiers. (URL: [Link])
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (URL: [Link])
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed. (URL: [Link])
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Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF - ResearchGate. (URL: [Link])
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Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (URL: [Link])
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Exploring the Landscape of Anti-Inflammatory Trials: A Comprehensive Review of Strategies for Targeting Inflammation in Acute Myocardial Infraction - MDPI. (URL: [Link])
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (URL: [Link])
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Technical Support Center: Overcoming Resistance to 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid (DPTA) in Cancer Cells
Introduction
Welcome to the technical support guide for 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, hereafter referred to as DPTA. This document serves as a resource for researchers, scientists, and drug development professionals encountering or anticipating resistance to this novel therapeutic compound in cancer cell models.
Based on its chemical structure, featuring a thiazole ring and a dichlorophenyl group, DPTA is hypothesized to function as a small molecule kinase inhibitor.[1][2][3][4] Thiazole moieties are integral to numerous clinically relevant kinase inhibitors, such as Dasatinib.[1] Therefore, this guide is structured around the well-established mechanisms of resistance to kinase inhibitors, providing a robust framework for troubleshooting and further investigation.[5][6][7]
This center provides a combination of frequently asked questions (FAQs) for rapid issue identification and in-depth troubleshooting guides with detailed experimental protocols to systematically investigate and overcome resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations that may indicate the development of resistance to DPTA.
Q1: My cancer cell line, which was initially sensitive to DPTA, is now showing a reduced response. What could be happening?
A1: This is a classic sign of acquired resistance. Initially, DPTA effectively inhibits its target, leading to cell death or growth arrest. However, a small population of cells can survive and proliferate by developing mechanisms to bypass the drug's effects.[6][8] Common causes include mutations in the drug's target protein, increased drug efflux from the cells, or the activation of alternative survival pathways.[6][9][10] We recommend starting with Troubleshooting Guide 1 to re-evaluate the dose-response curve and confirm the resistance phenotype.
Q2: I'm observing a significant increase in the IC50 value of DPTA in my long-term cultures. How do I begin to investigate the cause?
A2: An increasing IC50 value is a quantifiable indicator of resistance. The primary mechanisms to investigate are:
-
On-Target Alterations: The target kinase may have acquired a mutation that prevents DPTA from binding effectively.[7][11]
-
Drug Efflux: The cells may be overexpressing ATP-binding cassette (ABC) transporters, which pump DPTA out of the cell, lowering its intracellular concentration.[12][13][14][15]
-
Bypass Pathways: The cells may have activated a parallel signaling pathway that compensates for the pathway inhibited by DPTA.[16][17][18][19]
We recommend a tiered approach starting with Troubleshooting Guide 2 to investigate on-target mutations, followed by Guide 3 to assess drug efflux.
Q3: Could my cell line be intrinsically resistant to DPTA from the start?
A3: Yes, this is known as intrinsic resistance. Some cancer cells may possess pre-existing characteristics that render them non-responsive to DPTA.[6] This could be due to a baseline low expression of the drug's target, pre-existing mutations, or constitutively active bypass pathways. It is crucial to have a well-characterized sensitive control cell line to ensure that experimental conditions and compound integrity are not the issues.
Q4: How can I be sure my DPTA compound is still active and hasn't degraded?
A4: This is a critical control step. Before investigating complex biological mechanisms, validate your compound. Test your current stock of DPTA on a highly sensitive control cell line that has not been exposed to the drug previously. If it fails to induce the expected cytotoxic/cytostatic effect, your compound may have degraded. It's also advisable to obtain a fresh batch of the compound and re-run key experiments.
Section 2: In-Depth Troubleshooting Guides
These guides provide structured, step-by-step protocols to dissect the mechanisms of DPTA resistance.
Guide 1: Confirming the Resistant Phenotype and Quantifying IC50 Shift
Objective: To quantitatively confirm that the cancer cell line has developed resistance to DPTA by comparing its dose-response curve to the parental, sensitive cell line.
Rationale: The first step in investigating resistance is to rigorously confirm and quantify the phenomenon. An IC50 (half-maximal inhibitory concentration) shift is the gold standard for measuring changes in drug sensitivity.
Protocol 1.1: Comparative IC50 Determination
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a 2-fold serial dilution of DPTA in culture medium. The concentration range should bracket the previously established IC50 values for both sensitive and expected resistant lines (e.g., from 0.1 nM to 100 µM).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the DPTA serial dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope).
Interpreting the Results
A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line compared to the parental line confirms acquired resistance.
Table 1: Example IC50 Data for DPTA-Sensitive vs. Resistant Cells
| Cell Line | Passage Number | DPTA IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 5 | 0.5 | - |
| DPTA-Resistant MCF-7 | 25 | 7.5 | 15x |
Guide 2: Investigating On-Target Resistance Mechanisms
Objective: To determine if resistance is caused by alterations in the direct molecular target of DPTA, such as mutations or changes in expression level.
Rationale: One of the most common mechanisms of resistance to kinase inhibitors is the acquisition of point mutations within the kinase domain of the target protein.[7][11][20] These mutations can prevent the inhibitor from binding while still allowing the kinase to function.[7]
Workflow for Investigating On-Target Resistance
Caption: Workflow for investigating on-target resistance mechanisms.
Protocol 2.1: Target Gene Sequencing
-
Isolate RNA: Extract total RNA from both parental and DPTA-resistant cell lines.
-
Synthesize cDNA: Perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to amplify the entire kinase domain of the hypothesized target gene.
-
Sequencing: Send the PCR product for Sanger sequencing. For a broader, unbiased approach, consider Next-Generation Sequencing (NGS) of the whole exome or a targeted panel of cancer-related genes.[21][22][23]
-
Analysis: Align sequences from the resistant cells to those from the parental cells and the reference genome to identify any mutations.
Protocol 2.2: Analysis of Target Expression
-
RNA Analysis (qPCR): Use the cDNA from Protocol 2.1. Perform quantitative PCR (qPCR) using primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Compare the relative expression levels (ΔΔCt) between resistant and parental cells.
-
Protein Analysis (Western Blot): Lyse parental and resistant cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody against the target protein and a loading control (e.g., β-actin). Compare band intensities to determine if the target protein is overexpressed in the resistant line.
Guide 3: Investigating Drug Efflux
Objective: To determine if resistance is mediated by the overexpression of ABC transporters that actively pump DPTA out of the cancer cells.
Rationale: Increased drug efflux is a well-documented mechanism of multidrug resistance (MDR).[12][13][24] ABC transporters like ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP) can recognize and export a wide variety of therapeutic compounds, reducing their intracellular concentration and efficacy.[12][15]
Protocol 3.1: Co-treatment with an ABC Transporter Inhibitor
-
Experimental Setup: Seed the DPTA-resistant cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells for 1-2 hours with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2) at a non-toxic concentration.
-
DPTA Co-treatment: Add the DPTA serial dilutions (as in Protocol 1.1) to the inhibitor-containing media. Maintain a set of wells treated with DPTA alone as a control.
-
Viability Assessment: After 48-72 hours, assess cell viability.
-
Analysis: Calculate the IC50 of DPTA in the presence and absence of the ABC transporter inhibitor.
Interpreting the Results
A significant decrease (re-sensitization) in the DPTA IC50 in the presence of the inhibitor strongly suggests that drug efflux via that specific transporter is a key resistance mechanism.
Table 2: Example qPCR Data for ABC Transporter Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (MDR1) | DPTA-Resistant | 25.4 |
| ABCG2 (BCRP) | DPTA-Resistant | 2.1 |
Guide 4: Investigating Bypass Signaling Pathways
Objective: To identify alternative signaling pathways that cancer cells may activate to circumvent the inhibitory effect of DPTA on its primary target.
Rationale: Cancer cells can achieve resistance by rewiring their signaling networks.[5][18] Even if DPTA successfully inhibits its target (e.g., "Kinase A"), the cell can survive by upregulating a parallel pathway (e.g., driven by "Kinase B") that reactivates critical downstream effectors like AKT or ERK.[16][17][19][25]
Caption: DPTA resistance via bypass pathway activation.
Protocol 4.1: Phospho-Kinase Array
-
Cell Treatment & Lysis: Treat both parental and DPTA-resistant cells with DPTA at the IC50 concentration of the parental line for a short period (e.g., 2-6 hours). Lyse the cells according to the array manufacturer's protocol.
-
Array Hybridization: Incubate the cell lysates with a membrane-based phospho-kinase array. These arrays contain dozens of spotted antibodies specific to the phosphorylated (active) forms of key signaling kinases.
-
Detection & Analysis: Detect the signals using chemiluminescence. Compare the phosphorylation status of kinases between the parental and resistant cell lines. A kinase that remains highly phosphorylated in the resistant cells despite DPTA treatment is a strong candidate for a bypass mechanism.
Protocol 4.2: Validation by Western Blot
Once a candidate bypass pathway is identified (e.g., hyperactivation of MET or EGFR), validate this finding.
-
Probe for Phosphorylation: Use Western blotting to probe for the phosphorylated and total protein levels of the candidate kinase (e.g., phospho-MET and total MET) and its key downstream effectors (e.g., phospho-AKT, phospho-ERK) in parental vs. resistant cells, with and without DPTA treatment.
-
Combination Treatment: To functionally validate the bypass pathway, treat the resistant cells with a combination of DPTA and a specific inhibitor of the candidate bypass kinase. A synergistic effect or restoration of sensitivity to DPTA would confirm the bypass mechanism.[26][27]
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Bivona, T. G., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC. [Link]
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Baguley, B. C. (2010). Role of ABC transporters in cancer chemotherapy. PMC. [Link]
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Bruzzi, M., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers. [Link]
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Bukowski, K., et al. (2020). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. [Link]
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Robey, R. W., et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. PubMed. [Link]
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Sodani, K., et al. (2012). The role of ABC transporters in anticancer drug transport. SciSpace. [Link]
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Burgess, M. R., et al. (2005). Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood. [Link]
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Al-Blewi, F. F., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and Celecoxib in Inflammation
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark for selective COX-2 inhibition. This guide provides a comprehensive comparison of the established efficacy of celecoxib with the prospective potential of a novel compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
While direct comparative experimental data for 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is not available in current literature, this guide will leverage data from structurally related thiazole derivatives to build a scientifically grounded hypothesis of its potential efficacy. We will delve into the mechanistic underpinnings of COX-2 inhibition, present established protocols for efficacy evaluation, and offer a framework for the direct comparison of these two molecules.
Introduction: The Rationale for Selective COX-2 Inhibition
Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process.[1][2] The synthesis of prostaglandins is catalyzed by two cyclooxygenase (COX) isoforms, COX-1 and COX-2.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also a risk of gastrointestinal side effects.[3] Selective COX-2 inhibitors, such as celecoxib, were developed to mitigate these risks by preferentially targeting the inflammation-associated COX-2 enzyme.[2]
Celecoxib is a well-established NSAID used to manage pain and inflammation in conditions like arthritis.[1][3] Its efficacy and safety profile have been extensively studied.
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid represents a novel chemical entity. The thiazole ring is a common scaffold in molecules with diverse biological activities, including anti-inflammatory properties.[4][5] The presence of the dichlorophenyl group and the acetic acid moiety suggests a potential for interaction with the active site of COX enzymes.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for both celecoxib and, hypothetically, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is the inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][6]
Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[1][3] The structural features of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, particularly the thiazole and dichlorophenyl moieties, may also confer selectivity for COX-2, a hypothesis that requires experimental validation.
Comparative Efficacy: Established vs. Prospective Data
A direct comparison of efficacy requires experimental data. While extensive data is available for celecoxib, the efficacy of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid remains to be determined. Below, we present a table summarizing the known efficacy of celecoxib and a prospective outline for evaluating the novel compound.
| Parameter | Celecoxib | 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid |
| Target | Cyclooxygenase-2 (COX-2) | Presumed: Cyclooxygenase-2 (COX-2) |
| In Vitro Efficacy (IC50) | COX-2: ~0.04 µM; COX-1: ~15 µM[7] | To be determined |
| In Vivo Efficacy (ED50) | Varies by model (e.g., carrageenan-induced paw edema) | To be determined |
| Anti-inflammatory Activity | Demonstrated in various animal models[8][9] | Hypothesized based on structural analogs[10][11] |
| Analgesic Activity | Clinically proven for various pain types[3] | To be determined |
Scientific Rationale for the Potential Efficacy of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory properties.[4][5] Studies on related phenylthiazole acetic acid derivatives have shown potent anti-inflammatory and analgesic activities. For instance, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid has demonstrated anti-inflammatory and analgesic effects in animal models.[11] Furthermore, other research has indicated that substitutions on the phenyl ring of thiazole derivatives can significantly influence their cyclooxygenase inhibitory activity.[10] The 3,4-dichloro substitution on the phenyl ring of the target compound is an electron-withdrawing group that could enhance its binding affinity to the COX-2 active site.
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the efficacy of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and celecoxib, a series of standardized in vitro and in vivo assays are required.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against COX-1 and COX-2 enzymes and to establish the COX-2 selectivity index.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: A range of concentrations of the test compounds (2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and celecoxib) and a vehicle control are pre-incubated with the enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) or a fluorometric assay kit.[12][13][14]
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 values are determined by non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.[15]
-
Compound Administration: Animals are pre-treated with the test compounds, celecoxib (positive control), or vehicle (negative control) via oral gavage.
-
Induction of Inflammation: Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][16]
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (effective dose causing 50% inhibition) can be determined.
Conclusion and Future Directions
Celecoxib is a potent and selective COX-2 inhibitor with well-documented efficacy. While the anti-inflammatory potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is currently hypothetical, its chemical structure, based on the active thiazole scaffold, provides a strong rationale for further investigation.
The experimental protocols outlined in this guide provide a clear path for a head-to-head comparison of these two compounds. Such studies would be invaluable in determining if 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid represents a viable new lead compound in the development of next-generation anti-inflammatory agents. Future research should also focus on elucidating its detailed mechanism of action, pharmacokinetic profile, and safety in preclinical models.
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Validating the In Vivo Anti-inflammatory Activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid: A Comparative Guide
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory potential of the novel thiazole derivative, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. For the purposes of this guide, we will refer to this compound as "Compound X." We will objectively compare its prospective performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), using supporting data from analogous thiazole derivatives investigated in preclinical settings.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for inflammatory diseases.
Introduction: The Rationale for In Vivo Validation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant anti-inflammatory effects.[4] While in vitro assays provide initial insights into a compound's mechanism of action, in vivo models are indispensable for evaluating its efficacy, pharmacokinetics, and safety profile in a whole-organism context.
This guide will focus on two well-established and highly reproducible in vivo models for assessing anti-inflammatory activity: the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.[5]
Comparative Analysis of Anti-inflammatory Efficacy
The primary objective of in vivo testing is to quantify the anti-inflammatory effect of Compound X relative to a vehicle control and clinically relevant positive controls. Based on studies of similar thiazole derivatives, we can anticipate the dose-dependent anti-inflammatory activity of Compound X.[1]
Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a gold-standard assay for screening acute anti-inflammatory agents.[5] The subcutaneous injection of carrageenan into the rat paw elicits a biphasic inflammatory response, characterized by the release of histamine and serotonin in the early phase, followed by the production of prostaglandins in the late phase.[5]
Hypothetical Comparative Efficacy Data:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle (0.5% CMC) | - | 1.25 ± 0.12 | - |
| Compound X | 10 | 0.85 ± 0.09 | 32% |
| Compound X | 20 | 0.63 ± 0.07 | 49.6% |
| Indomethacin | 10 | 0.55 ± 0.06 | 56% |
| Celecoxib | 20 | 0.68 ± 0.08 | 45.6% |
Data are presented as mean ± SEM and are hypothetical, based on typical results for thiazole derivatives.
These anticipated results suggest that Compound X exhibits a dose-dependent reduction in acute inflammation. Its efficacy at 20 mg/kg is comparable to that of Celecoxib and approaches the effect of Indomethacin, a potent non-selective NSAID.
Chronic Inflammation: Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a widely used model for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of anti-arthritic drugs.[6][7] Injection of Complete Freund's Adjuvant (CFA) induces a chronic, systemic inflammatory response characterized by joint swelling, cartilage destruction, and bone resorption.[7]
Hypothetical Comparative Efficacy Data:
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 21) | % Reduction in Arthritis Score |
| Vehicle (0.5% CMC) | - | 3.8 ± 0.3 | - |
| Compound X | 10 | 2.5 ± 0.2 | 34.2% |
| Compound X | 20 | 1.7 ± 0.2 | 55.3% |
| Indomethacin | 5 | 1.5 ± 0.1 | 60.5% |
| Celecoxib | 10 | 1.9 ± 0.2 | 50% |
Arthritis is scored on a scale of 0-4, where 0 is normal and 4 is severe swelling and erythema. Data are presented as mean ± SEM and are hypothetical.
In this chronic model, Compound X is expected to demonstrate a significant, dose-dependent reduction in the arthritis score, indicating its potential for treating chronic inflammatory conditions.
Mechanistic Insights: The Role of Cyclooxygenase (COX) Inhibition
Many thiazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Prostaglandins are potent mediators of inflammation, pain, and fever.[9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation.[11][12]
-
Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[9][13] This non-selectivity is associated with gastrointestinal side effects.
-
Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal complications.[11][14]
The comparative efficacy data will help to position Compound X on the spectrum of COX inhibition. If its efficacy profile is more similar to Celecoxib, it may indicate a degree of COX-2 selectivity.
Signaling Pathway of Prostaglandin-Mediated Inflammation
Caption: Prostaglandin synthesis pathway and points of inhibition by NSAIDs.
Experimental Protocols
The following are detailed, step-by-step methodologies for the in vivo experiments described in this guide. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Carrageenan-Induced Paw Edema Protocol
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.[15]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[15]
-
Grouping: Animals are randomly divided into five groups (n=6 per group): Vehicle control, Compound X (10 mg/kg), Compound X (20 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (20 mg/kg).
-
Dosing: Test compounds are administered orally (p.o.) 1 hour before carrageenan injection.[16]
-
Induction: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[16]
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Adjuvant-Induced Arthritis Protocol
Experimental Workflow
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Comparative Analysis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid's Anti-inflammatory Mechanism of Action
A Senior Application Scientist's Guide to Cross-Validating a Novel COX-2 Inhibitor
For researchers and drug development professionals, the validation of a new chemical entity's mechanism of action is a critical step in the preclinical development pipeline. This guide provides an in-depth technical comparison of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, a novel compound with putative anti-inflammatory properties, against established non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis is grounded in the hypothesis that this molecule, like many structurally related thiazole derivatives, functions as a selective inhibitor of cyclooxygenase-2 (COX-2).
This document will navigate the essential experimental workflows required to validate this hypothesis, from initial enzymatic assays to cellular and in vivo models of inflammation. By comparing its performance with a selective COX-2 inhibitor, celecoxib, and a non-selective NSAID, diclofenac, we aim to provide a comprehensive framework for characterizing its therapeutic potential and selectivity.
The Cyclooxygenase Pathway: A Primer on Anti-inflammatory Drug Action
Inflammation, a complex biological response to harmful stimuli, is critically mediated by prostaglandins. The synthesis of these lipid compounds is catalyzed by cyclooxygenase (COX) enzymes. Two primary isoforms of this enzyme are therapeutically relevant:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation. Its activity leads to the production of prostaglandins that mediate pain and swelling.[1]
The therapeutic action of NSAIDs lies in their ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[2][3] However, the selectivity of these drugs for COX-1 versus COX-2 is a key determinant of their efficacy and side-effect profile. Non-selective NSAIDs, like diclofenac, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[3][4] In contrast, selective COX-2 inhibitors, such as celecoxib, were developed to specifically target inflammation-induced COX-2, theoretically sparing the gastrointestinal tract.[1][2][5]
Our focus, 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, possesses structural motifs common to known COX-2 inhibitors. The following sections outline the necessary experimental procedures to validate its mechanism of action and compare its performance against established drugs.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate the mechanism of action. This involves a progression from in vitro enzymatic assays to more complex cellular and in vivo models.
Figure 2: Simplified signaling pathway of LPS-induced inflammation in macrophages and the points of intervention for the compared compounds.
In Vivo Models: Evaluating Anti-inflammatory Efficacy in a Living System
The final step in preclinical validation is to assess the compound's efficacy in an in vivo model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
House male Wistar or Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound, Thiazole Analog X, celecoxib, or diclofenac orally or intraperitoneally at various doses. A vehicle control group should also be included.
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
Determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).
-
Comparative Efficacy:
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Thiazole Analog X (Representative) | 10 | ~50-60% |
| Celecoxib | 10 | ~45-55% |
| Diclofenac | 10 | ~60-70% |
These are representative values from literature and can vary based on the specific experimental setup.
Comparative Summary and Discussion
Our multi-tiered validation approach provides a comprehensive profile of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid, benchmarked against a selective COX-2 inhibitor and a non-selective NSAID.
-
Potency and Selectivity: The in vitro enzymatic assays are the first gatekeeper. A high selectivity index for COX-2 over COX-1, as exemplified by our Thiazole Analog X, is a strong indicator of a potentially favorable gastrointestinal safety profile compared to non-selective drugs like diclofenac.
-
Cellular Efficacy: The cell-based assays confirm the compound's activity in a more complex biological environment. Strong inhibition of PGE2 production with minimal impact on TNF-α secretion would further support a COX-2-centric mechanism of action. Diclofenac's potential to inhibit TNF-α at higher concentrations suggests a broader, multi-modal mechanism. [3][9]
-
In Vivo Efficacy: The carrageenan-induced paw edema model provides crucial information on the compound's bioavailability and efficacy in a living organism. Comparable or superior efficacy to celecoxib at a similar dose would be a promising result.
-
Cardiovascular Risk: It is important to note that while selective COX-2 inhibitors were designed to reduce gastrointestinal side effects, some have been associated with an increased risk of cardiovascular events. This is thought to be due to the inhibition of COX-2-mediated production of prostacyclin, a vasodilator and inhibitor of platelet aggregation, without the concurrent inhibition of COX-1-mediated thromboxane production. Any further development of a novel COX-2 inhibitor would require careful evaluation of its cardiovascular safety profile.
Conclusion
The cross-validation of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid's mechanism of action requires a systematic and comparative approach. By hypothesizing a COX-2 inhibitory mechanism based on its chemical structure, we have outlined a clear experimental path to confirm its activity and selectivity. The direct comparison with celecoxib and diclofenac at each stage of this workflow—from enzymatic inhibition to in vivo efficacy—provides a robust framework for understanding its potential as a novel anti-inflammatory agent. The data presented for the representative "Thiazole Analog X" suggests that this class of compounds holds promise for potent and selective COX-2 inhibition. However, a thorough investigation of the specific molecule is paramount, with careful consideration of its full pharmacological and toxicological profile, including cardiovascular safety.
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A Comparative Guide to 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid and its Analogs as Cyclooxygenase Inhibitors
Introduction
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a vast array of pathologies, including arthritis, cardiovascular disease, and cancer. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] The discovery of two primary isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), revolutionized the field. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, their therapeutic action is derived from COX-2 inhibition, whereas the common and often severe gastrointestinal side effects stem from the inhibition of COX-1.[1]
This has driven a focused search for selective COX-2 inhibitors to provide safer, more targeted anti-inflammatory therapies. The thiazole heterocyclic ring has emerged as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anti-inflammatory properties.[2][3] This guide provides a comparative analysis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, a representative member of this class, and its structural analogs. By examining the structure-activity relationships (SAR) derived from experimental data, we aim to elucidate the key molecular features that govern potency and selectivity for COX enzyme inhibition, providing a valuable resource for researchers in drug discovery and development.
The Core Mechanism: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of the thiazole derivatives discussed herein are primarily achieved by intercepting the arachidonic acid (AA) cascade. When cellular membranes are damaged, phospholipase A2 releases AA, which is then available as a substrate for two key enzymes: cyclooxygenase (COX) and lipoxygenase (LOX).[1] The COX pathway leads to the production of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.
The two COX isoforms, while catalyzing the same reaction, possess a critical structural difference in their active sites. The COX-2 active site is slightly larger and features a side pocket that is absent in COX-1. This subtle difference allows for the design of drugs that can selectively bind to and inhibit COX-2, sparing COX-1 activity. The acetic acid moiety, common in many of these analogs, often serves to mimic the carboxylic acid of the natural substrate, arachidonic acid, anchoring the inhibitor within the active site. The dichlorophenyl and thiazole components engage in further interactions that determine the compound's overall potency and selectivity.[4][5]
Comparative Analysis of Structural Analogs
The biological activity of the parent compound, 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, can be systematically optimized by modifying three key regions of its structure: the dichlorophenyl ring, the central thiazole core, and the acetic acid side chain.
A. Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is a major determinant of COX-2 selectivity and potency. The presence of halogen atoms, particularly chlorine, is a common feature in potent anti-inflammatory agents.
-
Position and Number of Halogens: Studies on related aryl acetic acid derivatives show that the position of halo-substituents is critical. For instance, comparing mono-substituted analogs reveals that a 4-chloro or 4-fluoro substitution can increase potency by approximately 25-fold over an unsubstituted phenyl ring.[6] While direct data for the 3,4-dichloro parent is sparse, analogs with a 2,4-dichlorophenoxy moiety have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing 81.14% inhibition in the carrageenan-induced edema model, superior to the standard drug indomethacin (76.36%).[7][8] This suggests that di-substitution is a favorable pattern.
-
Alternative Substituents: Replacing halogens with other groups significantly impacts activity. The introduction of electron-withdrawing groups like nitro (NO₂) at the 3 or 4-position, or a chloro group at the 3-position, has been shown to be favorable for COX-1/LOX inhibition in related thiazole structures.[1] Conversely, electron-donating groups like a methoxy group (OCH₃) can also produce excellent activity, indicating that both electronic and steric factors are at play.[9]
| Compound/Analog Class | Key Structural Feature | Observed Activity | Reference |
| Aryl Acetic Acid Analogs | 4-Chloro or 4-Fluoro Phenyl | ~25-fold potency increase over unsubstituted analog. | [6] |
| Thiazolidinone Analogs | 2,4-Dichlorophenoxy | Up to 81.14% in vivo inflammation inhibition. | [7][8] |
| Thiazole-based Thiazolidinones | 3-Cl, 3-NO₂, or 4-NO₂ Phenyl | Favorable for COX-1/LOX inhibition. | [1] |
| Benzoxazole Analogs | 4-Methoxy Phenyl | Excellent antibacterial activity noted. | [9] |
B. Modifications of the Heterocyclic Core
The thiazole ring itself is not merely a scaffold but an active contributor to ligand-receptor binding.
-
Substitutions on the Thiazole Ring: Even small additions to the thiazole ring can have profound effects. The introduction of a methyl group at position 5 of the thiazole core can render a compound practically inactive against COX-2, likely due to steric clashes with amino acid residues in the enzyme's active site.[5] However, in a different series, a methyl group at position 4 and/or 5 was found to be favorable for overall cyclooxygenase inhibitory activity.[10] This highlights the sensitivity of the interaction and the context-dependent nature of SAR.
-
Alternative Heterocycles: Replacing the thiazole ring with other heterocyclic systems is a common drug design strategy. Fused thiazole systems, such as 5,6-diarylimidazo[2,1-b]thiazole, have been identified as potent and selective COX-2 inhibitors.[1] Thiazolidinone derivatives, which alter the core structure, also show significant anti-inflammatory and COX-2 inhibitory effects.[7][8] This demonstrates the versatility of thiazole-based chemistry in generating diverse and potent COX inhibitors.
C. Modifications of the Acetic Acid Side Chain
The acidic side chain is crucial for anchoring the molecule in the COX active site.
-
Altering the Acid Moiety: Changing the linker from acetic to propionic acid has been successfully explored. A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids showed strong anti-inflammatory activity directly correlated with their potent inhibition of cyclooxygenase.[10]
-
Amidation and Esterification: Conversion of the terminal carboxylic acid to an amide or ester can modulate the compound's properties. In one study of thiazolidinone derivatives, a series of amides were synthesized from the parent acetic acid, leading to compounds with potent anticancer activity in leukemia cell lines.[11][12] This suggests that while the free acid may be optimal for COX inhibition, derivatization can unlock alternative biological activities. Thiazole carboxamide derivatives have also been investigated as COX inhibitors, with some showing good selectivity toward COX-2.[3]
Structure-Activity Relationship (SAR) Summary
The comparative analysis reveals several key trends that are crucial for the rational design of novel inhibitors based on the 2-(4-(Dichlorophenyl)thiazol-2-YL)acetic acid scaffold.
-
Phenyl Ring: Dihalogenation at the 3,4- or 2,4-positions is a highly effective strategy for potent anti-inflammatory activity. Electron-withdrawing groups (Cl, NO₂) are generally favorable.
-
Thiazole Core: This region is sterically sensitive. Small substituents like a methyl group can either enhance or abolish activity depending on their position and the overall molecular context.
-
Acidic Side Chain: A free carboxylic acid (either acetic or propionic) is a strong predictor of cyclooxygenase inhibition. Derivatization of this group into amides can reduce anti-inflammatory activity but may confer other properties, such as anticancer effects.
Experimental Methodologies
To ensure the reproducibility and validation of findings in this field, standardized protocols are essential. The following are detailed workflows for key assays used to characterize these compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorimetric)
This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Workflow Diagram:
Step-by-Step Methodology:
-
Plate Preparation: Use a solid black 96-well plate. Designate wells for background (buffer only), 100% initial activity (enzyme + vehicle), and test inhibitor (enzyme + test compound).
-
Reagent Addition:
-
To all wells, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0).
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of ovine COX-1 or human recombinant COX-2 enzyme to the 100% activity and inhibitor wells.
-
-
Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO, serially diluted) to the inhibitor wells. Add 10 µL of DMSO vehicle to the 100% activity wells.
-
Pre-incubation: Gently shake the plate and incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of the fluorimetric substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) to all wells to start the reaction.
-
Final Incubation: Shake the plate and incubate for 10 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[13]
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of new compounds.[14]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (test compound at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Initial Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmograph. This is the 0-hour reading.
-
Induction of Inflammation: Immediately after the initial measurement, inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][14]
-
Data Analysis: Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
Conclusion and Future Directions
The comparative analysis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and its analogs confirms that the dichlorophenyl-thiazole-acetic acid scaffold is a highly promising platform for the development of potent anti-inflammatory agents. The structure-activity relationships elucidated herein demonstrate that potency and COX-2 selectivity are exquisitely sensitive to substitutions on both the terminal phenyl ring and the central thiazole core. The 3,4-dichloro substitution pattern on the phenyl ring is a validated feature for high activity, while the acetic acid moiety remains the optimal group for engaging the cyclooxygenase active site.
Future research should focus on synthesizing and testing a wider array of analogs with diverse electronic and steric properties on the phenyl ring to further refine COX-2 selectivity and minimize off-target effects. Exploring fused heterocyclic systems based on the thiazole core could lead to novel compounds with improved pharmacokinetic profiles. Furthermore, given the observed anticancer activity in amide derivatives, a dual-pronged investigation into developing both selective COX-2 inhibitors for inflammation and related analogs for oncology is a highly promising avenue for continued research.
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Benchmarking 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid Against Novel Anti-Inflammatory Agents: A Comparative Guide
In the dynamic landscape of anti-inflammatory drug discovery, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive framework for benchmarking the investigational compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid against a panel of contemporary anti-inflammatory agents, each representing a distinct mechanistic class. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.
Introduction to the Compounds
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid (Investigational Compound)
Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural motif of a thiazole ring coupled with a phenyl group is present in various compounds with anti-inflammatory properties. Often, these properties are attributed to the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] While the specific anti-inflammatory profile of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is yet to be fully elucidated, its structural similarity to known anti-inflammatory agents warrants a thorough investigation.[2]
Novel Anti-Inflammatory Agents for Comparison
To provide a robust benchmark, we will compare the investigational compound against three classes of novel anti-inflammatory agents:
-
COX-2 Inhibitors: These agents, a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), selectively target the COX-2 enzyme. COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][4][5] By sparing the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa, selective COX-2 inhibitors aim to reduce the gastrointestinal side effects associated with traditional NSAIDs.[6][7] For the purpose of this guide, we will refer to a representative selective COX-2 inhibitor, Celecoxib .
-
Janus Kinase (JAK) Inhibitors: JAK inhibitors represent a newer class of immunomodulatory drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[8] These enzymes are crucial for signaling downstream of numerous cytokine receptors that are pivotal in driving inflammatory and autoimmune responses.[9][10][11] By blocking the JAK-STAT signaling pathway, these inhibitors can suppress the effects of multiple pro-inflammatory cytokines.[12] We will use a representative JAK inhibitor, Tofacitinib , in our comparison.
-
NLRP3 Inflammasome Inhibitors: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[13][14] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[15] We will include a representative NLRP3 inflammasome inhibitor, MCC950 , in this guide.
Core Inflammatory Signaling Pathways
A fundamental understanding of the key signaling pathways that drive inflammation is essential for interpreting the mechanisms of action of different anti-inflammatory agents. Two of the most critical pathways are the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[16][17][18] In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation.[19] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[20]
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial player in the regulation of inflammation.[21][22][23] It consists of a cascade of protein kinases that are activated in response to various extracellular stimuli, including inflammatory cytokines.[24] The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[23]
Caption: A simplified overview of the MAPK signaling cascade.
Experimental Benchmarking Protocols
To objectively compare the anti-inflammatory potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and the selected novel agents, a combination of in vivo and in vitro assays is recommended.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model for evaluating acute inflammation.[25][26][27]
Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).[28]
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid (various doses)
-
Celecoxib (positive control, e.g., 10 mg/kg)
-
Tofacitinib (positive control, e.g., 10 mg/kg)
-
MCC950 (positive control, e.g., 10 mg/kg)
-
-
Drug Administration: Administer the test compounds and vehicle orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[29]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[26]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vitro Model: LPS-Induced Cytokine Release in Macrophages
This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[30][31][32]
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete RPMI 1640 medium.[30]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).[33]
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[34][35][36][37][38]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound for the inhibition of TNF-α and IL-6 production.
Comparative Data Summary
The following tables summarize the expected outcomes from the benchmarking experiments.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid | 10 | To be determined |
| Celecoxib | 10 | ~ 50-60% |
| Tofacitinib | 10 | ~ 40-50% |
| MCC950 | 10 | ~ 30-40% |
Table 2: In Vitro Anti-Inflammatory Activity (LPS-Induced Cytokine Release)
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid | To be determined | To be determined |
| Celecoxib | Moderate | Moderate |
| Tofacitinib | Potent | Potent |
| MCC950 | Potent (for IL-1β, not TNF-α or IL-6) | Potent (for IL-1β, not TNF-α or IL-6) |
Mechanistic Insights and Discussion
The combined results from the in vivo and in vitro assays will provide a comprehensive profile of the anti-inflammatory activity of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
-
If the investigational compound demonstrates significant activity in the carrageenan-induced paw edema model and moderate inhibition of TNF-α and IL-6 in the LPS-induced cytokine release assay, it would be consistent with a COX-inhibiting mechanism, similar to Celecoxib.
-
Tofacitinib is expected to show potent inhibition of cytokine production due to its broad-spectrum blockade of cytokine signaling.
-
MCC950's effects in the carrageenan model are likely to be less pronounced than those of COX or JAK inhibitors, as its primary targets, IL-1β and IL-18, are just two of the many mediators in this complex inflammatory response. Its in vitro activity will be highly specific to the inhibition of inflammasome-dependent cytokines.
The following diagram illustrates the points of intervention for each class of anti-inflammatory agent within the inflammatory signaling cascade.
Caption: Points of intervention for different anti-inflammatory agents.
Conclusion
This guide provides a structured approach to benchmarking the novel compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid against established and emerging classes of anti-inflammatory agents. By employing a combination of in vivo and in vitro models and interpreting the results in the context of key inflammatory signaling pathways, researchers can gain valuable insights into the compound's therapeutic potential and mechanism of action. This systematic evaluation is a critical step in the pre-clinical development of new and improved treatments for inflammatory diseases.
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A Researcher's Guide to the In Vivo Validation of Novel Anticancer Thiazoles: A Comparative Framework Featuring 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid
For drug development professionals, the journey from a promising chemical entity to a potential clinical candidate is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo validation of novel thiazole-based anticancer compounds, using the hypothetical, yet structurally representative, molecule 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid as our central example. Thiazole derivatives have garnered significant interest in oncology, with approved drugs such as Dasatinib and Ixazomib underscoring the therapeutic potential of this scaffold.[1] This guide is designed to equip researchers with the strategic and methodological insights necessary to robustly assess the preclinical efficacy and safety of such novel agents.
The Rationale for a Thiazole-Focused Investigation
The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other key molecular interactions, making it a versatile building block for targeting a range of proteins and enzymes implicated in cancer.[1] While extensive research has been conducted on various thiazolidinone and thiazole derivatives, demonstrating broad biological activities including anticancer effects[2], specific in vivo data for each new analogue is a prerequisite for further development. This guide, therefore, outlines a systematic approach to generate this critical data.
I. Designing a Robust In Vivo Validation Strategy
A well-designed in vivo study is not merely an experiment but a self-validating system. The primary objective is to translate promising in vitro cytotoxicity into a meaningful therapeutic effect in a living organism, which necessitates a multi-faceted approach encompassing efficacy, pharmacokinetics, and safety.
A. Foundational Steps: From Bench to Animal Model
Before embarking on animal studies, a solid foundation of in vitro data is essential. This includes determining the IC50 values of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid across a panel of cancer cell lines. This initial screening not only identifies sensitive cancer types but also informs the selection of appropriate cell lines for xenograft models and provides a preliminary indication of the therapeutic concentrations that need to be achieved in vivo.[3]
The choice of animal model is paramount. For initial efficacy studies of a novel compound like ours, the human tumor xenograft model is the industry standard.[4][5] This involves implanting human cancer cells into immunodeficient mice, allowing for the observation of tumor growth and response to treatment in a living system.[6]
B. The Ethical Imperative in Preclinical Research
All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. This includes minimizing animal suffering, using the minimum number of animals required for statistical significance, and defining clear, humane endpoints for the study.
II. Core Efficacy Assessment: The Subcutaneous Xenograft Model
The subcutaneous xenograft model is the workhorse for initial in vivo efficacy testing due to its reproducibility and the ease of monitoring tumor growth.[7][8]
A. Detailed Experimental Protocol
-
Animal and Cell Line Selection:
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, to prevent rejection of the human tumor cells.[9]
-
Cell Line: Based on in vitro screening, select a sensitive human cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line such as HCT-116).
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel, to support initial tumor establishment.
-
Subcutaneously inject a defined number of cells (typically 1-10 million) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Regularly measure tumor dimensions using calipers (at least twice weekly) and calculate the volume, commonly using the formula: (Length x Width²)/2.[9]
-
Once tumors reach the target volume, randomize the animals into treatment groups to ensure an even distribution of tumor sizes.
-
-
Treatment Administration:
-
Vehicle Control Group: Receives the formulation vehicle only. This is the baseline for assessing tumor growth.
-
Test Article Group(s): Receives 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid at one or more dose levels. Dosing can be administered via various routes (e.g., oral gavage, intraperitoneal injection) based on the compound's properties.
-
Positive Control Group: Receives a standard-of-care chemotherapy agent for the selected cancer type (e.g., Paclitaxel for breast cancer). This provides a benchmark for the test article's efficacy.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.[9]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) .
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed in the treatment groups.
-
B. Visualizing the Xenograft Workflow
Caption: The interplay between Pharmacokinetics and Pharmacodynamics.
D. Key Pharmacokinetic Parameters
| Parameter | Definition | Hypothetical Value |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC (0-24h) | Total drug exposure over 24 hours | 12000 ng*h/mL |
| t½ | Elimination half-life | 6 hours |
Note: Data presented is hypothetical for illustrative purposes.
IV. Safety First: In-Life Toxicology Assessment
A potent anticancer agent is only viable if it has an acceptable safety profile. Toxicology assessment runs concurrently with the efficacy study.
A. Monitoring for Adverse Effects
-
Clinical Observations: Daily monitoring for any signs of distress, such as changes in posture, activity, or grooming.
-
Body Weight: As previously mentioned, significant weight loss (>15-20%) is a common humane endpoint.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected to assess for effects on blood cells, liver function (e.g., ALT, AST levels), and kidney function (e.g., BUN, creatinine).
-
Histopathology: Major organs (liver, kidney, spleen, etc.) are collected, preserved, and examined by a pathologist for any microscopic signs of toxicity.
B. Comparative Toxicology Summary
| Parameter | Vehicle Control | 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid (50 mg/kg) | Positive Control (Paclitaxel, 20 mg/kg) |
| Mean Body Weight Change | +2.5% | -1.0% | -8.0% |
| Hematology | No significant findings | No significant findings | Mild neutropenia |
| Liver Enzymes (ALT/AST) | Normal | Normal | Mild elevation |
| Histopathology | No significant findings | No significant findings | Minor splenic changes |
Note: Data presented is hypothetical for illustrative purposes.
V. Synthesizing the Evidence: A Go/No-Go Decision Framework
The culmination of the in vivo validation process is a critical evaluation of all collected data to make an informed decision on the future of the compound.
The ideal candidate will demonstrate:
-
Superior or comparable efficacy to the standard-of-care.
-
A favorable safety profile with a wider therapeutic window.
-
Drug-like PK properties that support a feasible clinical dosing regimen.
Caption: Decision framework for advancing a preclinical candidate.
Conclusion
The in vivo validation of a novel anticancer agent like 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a complex but essential undertaking. By systematically evaluating efficacy in robust models like the subcutaneous xenograft, characterizing the pharmacokinetic and pharmacodynamic profile, and carefully assessing the safety and tolerability, researchers can build a comprehensive data package. This evidence-based approach is fundamental to identifying compounds with the highest potential for clinical success and, ultimately, for making a meaningful impact on the lives of cancer patients.
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A Head-to-Head Comparison of Thiazole Derivatives in Inflammation Models: A Guide for Researchers
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[2] This guide offers a comprehensive, head-to-head comparison of various thiazole derivatives in preclinical inflammation models, providing researchers and drug development professionals with a critical analysis of their performance, mechanistic insights, and the experimental frameworks used for their evaluation.
The Rationale Behind Targeting Inflammation with Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation can lead to a host of debilitating diseases.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory cascade. These pathways trigger the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators.[4][5] Thiazole derivatives have emerged as promising candidates for modulating these pathways and mitigating excessive inflammation.[6][7]
Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation, a key target for many thiazole-based anti-inflammatory agents.
Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory thiazole derivatives.
In Vivo Head-to-Head Comparison: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[3] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and other inflammatory mediators in the second phase. This model allows for a dynamic assessment of a compound's ability to suppress edema formation over time.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a synthesized representation of standard methodologies.[3]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like Nimesulide), and treatment groups receiving different thiazole derivatives at specified doses. The animals are fasted overnight before the experiment.
-
Compound Administration: Thiazole derivatives and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation. The vehicle control group receives the same volume of the vehicle (e.g., saline).
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Comparative Performance of Substituted Phenyl Thiazole Derivatives
A study comparing a series of newly synthesized substituted phenyl thiazole derivatives provides valuable head-to-head data in the carrageenan-induced paw edema model.[3]
| Compound ID | Substitution | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Reference |
| 3a | 4-H | 20 | Appreciable Activity | [3] |
| 3c | 4-NO2 | 20 | Better than standard drug | [3] |
| 3d | 4-Cl | 20 | Appreciable Activity | [3] |
| Nimesulide | (Standard) | 20 | Standard Response | [3] |
Key Insights: The nitro-substituted thiazole derivative (3c ) demonstrated superior anti-inflammatory activity compared to the standard drug, Nimesulide, at the 3-hour time point.[3] This highlights the significant influence of substituent groups on the phenyl ring on the anti-inflammatory potency of these compounds.
Below is a diagram illustrating the general workflow of the in vivo carrageenan-induced paw edema experiment.
Caption: Key structural elements of thiazole derivatives influencing their anti-inflammatory activity.
Future Perspectives
The development of novel thiazole-based anti-inflammatory agents continues to be a vibrant area of research. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives with even greater selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.
-
Targeting Multiple Pathways: Developing multi-target agents that can simultaneously inhibit key inflammatory pathways like NF-κB and MAPK for enhanced efficacy.
-
Optimizing Pharmacokinetic Properties: Modifying the thiazole scaffold to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
This guide provides a snapshot of the comparative anti-inflammatory potential of thiazole derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to navigate this promising class of compounds in the quest for safer and more effective anti-inflammatory therapies.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]
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A Comparative Guide to Confirming Target Engagement of 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid
Introduction: Beyond Potency—The Imperative of Target Engagement
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A significant contributor to late-stage clinical trial failures is a lack of drug efficacy, which often stems from an incomplete understanding of whether the compound truly interacts with its intended molecular target within a complex biological system.[1][2] The compound 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid, hereafter referred to as DPTA, has emerged from screening campaigns as a potential modulator of heparanase, an endo-β-D-glucuronidase implicated in cancer metastasis and inflammation.[3]
However, observing a downstream biological effect is not sufficient proof of mechanism. It is imperative to confirm direct, physical interaction between DPTA and heparanase—a concept known as target engagement.[4] Establishing this link provides the mechanistic confidence required to build robust structure-activity relationships (SAR), interpret efficacy and safety data, and ultimately de-risk the progression of a drug candidate.[2]
This guide provides a comparative analysis of three orthogonal, industry-standard methodologies for confirming the target engagement of DPTA with its putative target, heparanase. We will delve into the core principles, provide detailed experimental protocols, and offer field-proven insights into the strategic application of biophysical (label-free) and cellular-based assays.
Part 1: Biophysical Assays—Quantifying Direct Binding in a Purified System
The foundational step in confirming target engagement is to demonstrate a direct, measurable interaction in a controlled, cell-free environment.[1][2] Biophysical assays provide precise, quantitative data on binding affinity, kinetics, and thermodynamics, forming the bedrock of any target validation campaign.
A. Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[5][6] Its primary strength lies in its ability to elucidate not just if a compound binds, but how—by providing separate association (k_on) and dissociation (k_off) rates.[7][8]
Causality of Experimental Choice: We begin with SPR due to its high sensitivity and information-rich output, making it ideal for initial hit validation.[6] By immobilizing purified recombinant heparanase and flowing DPTA over the sensor surface, we can directly observe the binding and dissociation events, providing a kinetic fingerprint of the interaction.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based target engagement analysis.
Detailed SPR Protocol:
-
Immobilization: Covalently immobilize high-purity recombinant human heparanase onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU). A reference channel is prepared similarly but without the protein to enable background subtraction.
-
Analyte Preparation: Prepare a two-fold serial dilution series of DPTA in a suitable running buffer (e.g., HBS-EP+) from 100 µM down to ~50 nM. Include a known heparanase inhibitor as a positive control and a non-binding structural analog as a negative control.
-
Binding Assay: Perform a multi-cycle kinetic analysis. For each cycle, inject a single concentration of DPTA over the heparanase and reference surfaces for 180 seconds (association phase), followed by a 300-second buffer-only flow (dissociation phase).
-
Regeneration: Between cycles, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Data Presentation: Comparative Kinetic Profiles
| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (nM) |
| DPTA | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Positive Control | 5.0 x 10⁵ | 2.5 x 10⁻⁴ | 0.5 |
| Negative Control | No Binding Detected | No Binding Detected | > 100,000 |
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labels or immobilization.[9] It is considered the gold standard for accurately determining binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]
Causality of Experimental Choice: Following SPR, ITC is employed to orthogonally validate the binding interaction and to understand the thermodynamic drivers of binding.[12] For instance, a binding event driven by a large favorable enthalpy change (ΔH) suggests strong hydrogen bonding and van der Waals interactions, which can be a hallmark of a well-optimized drug-target interaction.
Detailed ITC Protocol:
-
Sample Preparation: Dialyze purified recombinant heparanase extensively into the desired assay buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Prepare DPTA in the final dialysis buffer to minimize buffer mismatch effects. A typical setup uses ~20 µM protein in the sample cell and ~200 µM DPTA in the syringe.
-
Instrument Setup: Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature, typically 25°C.
-
Titration: Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 subsequent injections (e.g., 2 µL each) of the DPTA solution into the protein-containing cell.
-
Data Analysis: Integrate the raw heat-burst data to obtain the heat change per injection. Plot this value against the molar ratio of DPTA to heparanase and fit the resulting isotherm to a suitable binding model (e.g., one-site) to derive K_D, n, ΔH, and ΔS.
Data Presentation: Comparative Thermodynamic Signatures
| Parameter | DPTA | Positive Control |
| Affinity (K_D) (nM) | 25 | 0.8 |
| Stoichiometry (n) | 1.05 | 0.98 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 | -12.2 |
| Entropy (TΔS) (kcal/mol) | +1.9 | -1.5 |
Expert Insight: The data shows DPTA binding is primarily enthalpy-driven, a favorable characteristic. The stoichiometry (n) value near 1 provides strong evidence of a specific, 1:1 binding interaction, validating the system.
Part 2: Cellular Assays—Proving Engagement in a Physiological Context
While biophysical assays are essential, they do not guarantee a compound will engage its target within the crowded, complex environment of a living cell.[2] Cellular target engagement assays bridge this critical gap between biochemical potency and cellular activity.
Cellular Thermal Shift Assay (CETSA): A Litmus Test for Intracellular Binding
CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[13][14] The principle is based on ligand-induced protein stabilization: when a compound binds to its target protein, the protein's melting temperature (T_m) typically increases.[13][15] This change in thermal stability is a direct proxy for target engagement.
Causality of Experimental Choice: CETSA is the definitive step to confirm that DPTA can penetrate the cell membrane, remain stable, and physically bind to heparanase in its native, intracellular environment.[16][17] This provides crucial evidence that the effects observed in cell-based functional assays are indeed due to on-target activity.
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding increases protein thermal stability in CETSA.
Detailed CETSA Protocol (Melt Curve Format):
-
Cell Culture & Treatment: Culture a human cancer cell line known to express heparanase (e.g., SK-HEP-1) to ~80% confluency.[16] Treat cells with either vehicle (DMSO) or a saturating concentration of DPTA (e.g., 20 µM) for 1 hour at 37°C.
-
Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis & Clarification: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of remaining soluble heparanase using Western blotting or an equivalent protein detection method.
-
Data Analysis: Plot the normalized band intensity for heparanase against temperature for both vehicle- and DPTA-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (T_m) for each condition. The difference is the thermal shift (ΔT_m).
Data Presentation: CETSA Melt Curve Analysis
| Treatment | Apparent T_m (°C) | Thermal Shift (ΔT_m) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| DPTA (20 µM) | 57.0 | +4.5 |
| Positive Control | 58.2 | +5.7 |
A significant positive thermal shift provides strong evidence of intracellular target engagement. This can be complemented with an Isothermal Dose-Response Fingerprint (ITDRF) experiment, where cells are treated with a range of DPTA concentrations and heated to a single, optimized temperature to determine a cellular EC₅₀ for binding.[16]
Part 3: A Strategic Framework for Target Engagement Confirmation
Confirming target engagement is not a single experiment but a logical progression of orthogonal assays. Each method provides a unique piece of the puzzle, and together they build an irrefutable case for a compound's mechanism of action.
Comparative Summary of Methodologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Refractive index change upon binding | Heat change upon binding | Ligand-induced thermal stabilization |
| Context | Biophysical (In Vitro) | Biophysical (In Vitro) | Cellular (In Situ) |
| Key Output | k_on, k_off, K_D | K_D, n, ΔH, ΔS | ΔT_m, Cellular EC₅₀ |
| Sample Needs | Purified Protein, Small Amount | Purified Protein, Large Amount | Intact Cells or Lysate |
| Throughput | Medium-to-High | Low-to-Medium | Medium |
| Core Strength | Real-time kinetics, label-free | Gold-standard thermodynamics | Physiologically relevant context |
| Limitation | Immobilization may affect protein | Lower throughput, high sample need | Requires specific antibody, indirect |
Recommended Workflow:
Our expert recommendation is to pursue these assays in a tiered approach. Start with SPR for rapid confirmation of binding and kinetic characterization. Validate high-priority hits with ITC to gain thermodynamic insights and confirm stoichiometry. Finally, use CETSA as the ultimate proof-of-concept to demonstrate that your compound reaches and binds its target in the intended biological setting. This multi-pronged strategy provides the highest level of confidence for advancing a compound like DPTA through the drug discovery pipeline.
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Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Tšokova, T., & Téllez, L. Á. B. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61–64. [Link]
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Krainer, G., & Keller, S. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
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Tan, M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]
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deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]
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TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Sartorius. [Link]
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Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 563-571. [Link]
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Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Creative Biostructure. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
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DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]
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Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223–233. [Link]
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Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Asad, M., et al. (2021). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1018-1031. [Link]
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Navigating the Labyrinth of Preclinical Reproducibility: A Comparative Guide for 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid and its Analogs
In the landscape of preclinical drug discovery, the path from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the reproducibility of initial findings. This guide delves into the critical aspects of validating preclinical data, using the novel compound 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid as a central case study. While direct, peer-reviewed data on this specific molecule remains nascent, we will navigate the principles of reproducibility by examining structurally and functionally related thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Deconstructing the Molecule: Potential Mechanisms and the Importance of Target Validation
The chemical structure of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, featuring a dichlorophenyl group appended to a thiazole acetic acid backbone, suggests several potential biological activities based on established pharmacophores. Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The dichlorophenyl substitution, in particular, is a common moiety in compounds targeting kinases and other enzymes.
Given the structural similarities to known anti-inflammatory agents, a primary hypothesis would be the modulation of inflammatory pathways. For instance, derivatives of 2,4-dichlorophenoxy acetic acid have been shown to inhibit cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[3] Another plausible avenue of investigation, suggested by related compounds, is the inhibition of heparanase, an enzyme implicated in cancer metastasis and inflammation.[4]
The imperative of rigorous target validation cannot be overstated. Before embarking on extensive preclinical evaluation, it is crucial to confirm the molecular target and mechanism of action. A lack of clarity at this fundamental stage is a primary contributor to irreproducible results.
Visualizing the Potential Signaling Pathway
Caption: Hypothetical signaling pathway potentially modulated by the compound.
A Comparative Framework for Preclinical Evaluation
To assess the reproducibility and potential of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, a direct comparison with well-characterized alternative compounds is essential. Based on the potential mechanisms of action, suitable comparators would include established non-steroidal anti-inflammatory drugs (NSAIDs) and experimental compounds with similar core structures.
| Compound | Primary Target(s) | Reported In Vitro Potency (IC50) | Key Preclinical Models | Reference |
| 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid | Hypothetical: COX-2, TNF-α, Heparanase | To be determined | To be determined | N/A |
| Indomethacin | COX-1/COX-2 | ~10-100 nM | Carrageenan-induced paw edema | [3] |
| Celecoxib | COX-2 | ~40 nM | Collagen-induced arthritis | N/A |
| OGT 2115 | Heparanase | ~200 nM | Murine melanoma metastasis model | [4] |
Note: The data for the title compound is hypothetical and serves as a placeholder for experimental determination.
Experimental Protocols for Robust Reproducibility
The following are detailed, step-by-step methodologies for key experiments to validate the efficacy and mechanism of action of a novel anti-inflammatory compound. Adherence to these protocols, with meticulous documentation, is fundamental to generating reproducible data.
In Vitro Enzyme Inhibition Assay (e.g., COX-2)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of its putative target.
Protocol:
-
Reagent Preparation:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe for prostaglandin detection.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compound and reference inhibitor (e.g., Celecoxib) serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of diluted compound or vehicle (DMSO) to a 96-well plate.
-
Add 170 µL of assay buffer containing the COX-2 enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HT-29 human colon cancer cells, which express high levels of COX-2) to 80% confluency.
-
Treat cells with the test compound or vehicle for 1 hour.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Analysis:
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of the target protein (e.g., COX-2) remaining in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for preclinical validation.
Conclusion and Future Directions
The journey of a preclinical candidate is one of rigorous validation and iterative refinement. For a novel entity such as 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, establishing a reproducible and compelling data package is paramount. This requires a multi-faceted approach encompassing robust in vitro assays to confirm the mechanism of action, cellular assays to demonstrate target engagement, and well-designed in vivo models to establish efficacy. By adhering to the principles of scientific integrity and employing self-validating experimental systems, the scientific community can enhance the translatability of preclinical findings and accelerate the development of new therapeutics. The future of drug discovery lies not just in the novelty of our chemical entities, but in the robustness and reproducibility of the data that supports them.
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Synthesis of [2-[(3,4-dichlorophenyl)imino]-3-methyl-4-oxo-5-thiazolidinylidene]acetic acid. Molbase.[Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI.[Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.[Link]
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{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. PubChem.[Link]
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rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI.[Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex chemical compounds require not just adherence to protocols, but a deep understanding of the principles behind them. This guide provides a comprehensive, technically grounded framework for the safe disposal of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, a halogenated thiazole derivative. Our approach moves beyond a simple checklist to empower you with the causal logic behind each critical step, ensuring a self-validating system of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's intrinsic properties and potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its structural components: a dichlorinated phenyl group, a thiazole ring, and a carboxylic acid moiety.
-
Halogenated Organic Compound: The presence of two chlorine atoms on the phenyl ring classifies this as a halogenated organic compound .[1][2] This is the most critical classification for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of stable carbon-halogen bonds and prevent the formation of highly toxic and persistent environmental pollutants like dioxins.[3][4]
-
Acidic Nature: The carboxylic acid group means this compound is corrosive and will react with bases. It should not be mixed with basic waste streams.
-
Potential Biological Activity: Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[5][6] While the specific toxicology of this compound may not be fully investigated, it must be handled as a potentially bioactive and toxic substance. Structurally similar compounds, like 2,4-Dichlorophenoxyacetic acid, are known to be harmful if swallowed, cause serious eye damage, may cause skin and respiratory irritation, and are very toxic to aquatic life.[7][8][9]
Table 1: Inferred Chemical Profile and Hazard Summary
| Property | Inferred Characteristic | Rationale & Handling Implications |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated waste. Destined for high-temperature incineration.[1][3][4] |
| Physical State | Solid (likely) | Handle as a powder. Avoid dust inhalation.[7] |
| Chemical Class | Carboxylic Acid | Corrosive. Do not mix with bases.[10][11] |
| Health Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant.[7][9][12] | Requires appropriate Personal Protective Equipment (PPE) and engineering controls.[13] |
| Environmental Hazards | Likely toxic to aquatic life with long-lasting effects.[7][8] | Prevent release to the environment. Do not dispose of down the drain.[7][14] |
Procedural Blueprint: A Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for collecting and preparing 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid for final disposal.
Engineering Controls & Personal Protective Equipment (PPE)
All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[12][15] | Protects against splashes and airborne particles causing serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, irritation, and potential sensitization.[8] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not required if handled in a fume hood. | A certified respirator may be needed for spill cleanup outside of a hood.[8] |
Waste Segregation & Collection Workflow
The cardinal rule of chemical waste management is proper segregation at the point of generation .[1][14] Mixing waste streams unnecessarily complicates and increases the cost of disposal and can create dangerous chemical reactions.
Step 1: Container Selection
-
Select a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[14][16]
-
For solid waste, a wide-mouth high-density polyethylene (HDPE) bottle is suitable.
-
For solutions of this compound (e.g., in a solvent), use a container compatible with that solvent. Never use a container that could be degraded by its contents.
Step 2: Labeling
-
Proper labeling is a regulatory requirement and essential for safety.[13][17]
-
Attach a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.
-
Clearly write the full chemical name: "2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid ".
-
List all constituents, including any solvents, with their approximate concentrations or percentages.[18]
-
Indicate the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the date the first waste was added to the container.
Step 3: Accumulation and Storage
-
Collect the waste in the designated container, ensuring it is segregated as HALOGENATED ORGANIC WASTE .[1][2][19]
-
Keep the waste container closed at all times, except when adding waste.[11][14][20]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[11][17]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[14]
Step 4: Requesting Disposal
-
Once the container is full or you have finished the project, arrange for a pickup from your institution's EHS department. Do not overfill containers.[14][21]
-
Follow your institution's specific procedures for waste pickup requests.
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Disposable labware (e.g., weigh boats, contaminated gloves, pipette tips) should be collected in a separate, clearly labeled bag or container as "Solid Halogenated Waste."
-
Empty Containers: An unrinsed container that held this chemical must be disposed of as hazardous waste.[21] To render a container non-hazardous, it must be triple-rinsed.[14][21]
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone, methanol).
-
The first rinseate is hazardous and must be collected and added to your halogenated liquid waste stream. [14]
-
Repeat the rinse two more times. Subsequent rinseates may be managed as non-hazardous depending on institutional policy.
-
Allow the container to air-dry completely in a fume hood.[21]
-
Completely deface or remove the original label before disposal in the appropriate glass or plastic recycling bin.[14][21]
-
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Small Spills (Manageable by Lab Personnel):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (See Table 2), cover the spill with a chemical absorbent material suitable for acids and solvents.
-
Carefully sweep the absorbed material into a designated container for solid halogenated waste.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS emergency line immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper segregation and disposal of waste generated from 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid.
Caption: Decision workflow for proper waste segregation.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Personal protective equipment for handling 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Comprehensive Safety and Handling Guide: 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling and disposal of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, a compound with significant potential in various research and development applications. The following procedures are designed to empower researchers with the knowledge and tools necessary to mitigate risks and foster a secure laboratory environment.
Hazard Analysis: Understanding the Compound
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a solid substance that presents multiple health and environmental hazards. A thorough understanding of these risks is the first step in implementing effective safety protocols.
Primary Health Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.
-
Serious Eye Damage: Direct contact can cause severe and potentially irreversible damage to the eyes.
-
Skin Sensitization: May trigger an allergic skin reaction upon contact.
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.
Environmental Hazards:
-
This chemical is very toxic to aquatic life and can have long-lasting harmful effects on aquatic environments.
Structural Analogs and Potential Long-Term Effects: While specific long-term toxicity data for this exact compound is limited, the presence of the dichlorophenyl moiety warrants caution. Structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid, are classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[1] Therefore, minimizing exposure is crucial to prevent potential long-term health consequences.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid. The selection of appropriate PPE is not merely a checklist but a critical risk-reduction strategy.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2] | Provides a robust barrier against skin contact and potential sensitization. Double-gloving is recommended during high-risk procedures. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles, mitigating the risk of serious eye damage. |
| Body Protection | A lab coat, preferably a disposable one.[5] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[3] | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Donning and Doffing PPE: A Critical Workflow
The order in which PPE is put on and taken off is vital to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure during these critical steps.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid at every stage of a research workflow is crucial for maintaining a safe laboratory environment.
Engineering Controls and Workstation Preparation
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] General laboratory ventilation should be adequate, with at least 10 air changes per hour.[7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing: When weighing the solid, use a balance inside the chemical fume hood or a vented balance enclosure. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then wash with soap and water.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action can significantly reduce the potential for harm.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8] If skin irritation or a rash occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air immediately.[6][9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Spill Management and Disposal Plan
Proper management of spills and waste is a critical component of the overall safety protocol, with a primary focus on preventing environmental contamination.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Segregation: All waste contaminated with 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in the regular trash.[11]
Conclusion: Fostering a Culture of Safety
The responsible use of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid necessitates a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can significantly mitigate risks, ensuring the well-being of yourself and your colleagues while advancing your research goals.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
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New Jersey Department of Health. (2000). Hazard Summary: Dichlorophenyl Trichlorosilane. [Link]
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Chem Service. (2018). Safety Data Sheet: Bis(2,4-Dichlorophenoxy)acetic Acid. [Link]
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U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Kitamura, M., et al. (2009). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Environmental Health and Toxicology. [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
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Winfield Solutions, LLC. (2010). Material Safety Data Sheet: 2,4-D LV6. [Link]
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ResearchGate. (2025). Health risks and benefits of bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
